molecular formula C9H20O B1268056 4,6-dimethylheptan-2-ol CAS No. 51079-52-8

4,6-dimethylheptan-2-ol

Cat. No.: B1268056
CAS No.: 51079-52-8
M. Wt: 144.25 g/mol
InChI Key: YYUGBYFBCFRGNZ-UHFFFAOYSA-N
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Description

4,6-Dimethylheptan-2-ol (CAS 51079-52-8) is a branched-chain secondary alcohol of significant interest in contemporary organic synthesis as a versatile chemical intermediate . Its molecular formula is C9H20O, with a molecular weight of 144.25 g/mol . The core utility of this compound lies in its reactive secondary hydroxyl group, which serves as a functional handle for a variety of chemical transformations . Key reactions include its oxidation to the corresponding ketone, 4,6-dimethylheptan-2-one, and its conversion to alkyl halides via substitution reactions, making it a valuable building block for synthesizing more complex molecular architectures found in fine chemicals and specialty materials . A critical and research-rich aspect of this molecule is its inherent stereochemical complexity. It possesses two chiral centers, which give rise to four possible stereoisomers (two enantiomeric pairs) . The synthesis, separation, and analysis of these pure stereoisomers present a key challenge in synthetic chemistry, often requiring sophisticated enantioselective strategies and advanced chromatographic techniques like GC-MS and HPLC for resolution . This stereochemical purity is paramount in advanced research domains, particularly in the synthesis of semiochemicals and insect pheromones, where biological activity is highly dependent on the specific three-dimensional configuration of the molecule . This product is strictly intended for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)5-8(3)6-9(4)10/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUGBYFBCFRGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334612
Record name 2-Heptanol, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51079-52-8
Record name 2-Heptanol, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: (2S,4S)-4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for (2S,4S)-4,6-dimethylheptan-2-ol , a chiral secondary alcohol with significant utility in chemical ecology and asymmetric synthesis.

Executive Summary

(2S,4S)-4,6-dimethylheptan-2-ol is a specific stereoisomer of the branched-chain alcohol 4,6-dimethylheptan-2-ol. It is chemically significant as the reduced congener of Manicone ((S)-4,6-dimethylheptan-2-one), the primary alarm pheromone of the ant species Manica rubida. In synthetic chemistry, it represents a "syn" stereochemical array (relative 1,3-relationship) and serves as a reference standard for determining the absolute configuration of natural methyl-branched pheromones via NMR spectroscopy and gas chromatography.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name (2S,4S)-4,6-dimethylheptan-2-ol
Common Name Reduced Manicone; (2S,4S)-syn-alcohol
CAS Number 51079-52-8 (General); Isomer specific registries vary
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
SMILES CO">C@HCC(C)C
Boiling Point 178 °C (at 760 mmHg)
Density 0.809 g/mL (at 25 °C)
Refractive Index

1.423
Solubility Soluble in ethanol, diethyl ether, CH₂Cl₂; Insoluble in water

Stereochemical & Spectroscopic Characterization

The molecule possesses two stereogenic centers at C2 and C4. The (2S,4S) configuration represents the syn diastereomer. Distinguishing this isomer from its anti counterpart ((2R,4S) or (2S,4R)) is critical in pheromone identification.

NMR Diagnostic Features

The relative configuration (syn vs. anti) significantly impacts the ¹³C NMR chemical shifts due to the γ-gauche effect.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Syn (2S,4S): The C3 methylene carbon typically appears upfield relative to the anti isomer due to steric compression between the C2-OH and C4-Me groups.

    • Anti (2R,4S): The C3 signal is downfield.

  • ¹H NMR (400 MHz, CDCl₃):

    • The C2-H methine proton exhibits distinct coupling constants (

      
      ) depending on the hydrogen bonding and conformational preference (chair-like transition states in solution).
      
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion:

    
     144 [M]⁺ (often weak or absent).
    
  • Base Peak:

    
     45 (CH₃CH=OH⁺), characteristic of secondary alcohols with a methyl group at the α-position.
    
  • Diagnostic Fragments:

    
     59, 69, 87 (cleavage adjacent to branching points).
    

Biological Significance

Pheromone Biosynthesis

In the Myrmicinae subfamily of ants, specifically Manica rubida, the mandibular glands secrete Manicone ((S)-4,6-dimethylheptan-2-one) as a potent alarm pheromone.[1]

  • Metabolic Role: (2S,4S)-4,6-dimethylheptan-2-ol is often found as a minor component in the gland secretion, likely serving as a biosynthetic precursor or a deactivation metabolite of the ketone.

  • Bioactivity: While the ketone triggers aggressive alarm behavior, the alcohol form generally elicits a weaker or different behavioral response, acting as a modulator to the pheromone signal's volatility and persistence.

Synthetic Protocol: Stereoselective Construction

To obtain high optical purity (>98% ee/de), a synthesis relying on the "Chiral Pool" (starting from (S)-Citronellal) followed by diastereoselective reduction is the standard.

Retrosynthetic Analysis (Graphviz)

Synthesis Citronellal (S)-(-)-Citronellal (Chiral Pool Start) Aldehyde (S)-4-Methylhexanal Citronellal->Aldehyde 1. O3, DCM 2. PPh3 (Reductive Workup) Ketone (S)-4,6-Dimethylheptan-2-one (Manicone) Aldehyde->Ketone 1. i-BuMgBr 2. PCC Oxidation Target (2S,4S)-4,6-Dimethylheptan-2-ol (Target) Ketone->Target L-Selectride (Diastereoselective Reduction)

Figure 1: Stereoselective synthetic pathway from (S)-Citronellal to (2S,4S)-4,6-dimethylheptan-2-ol.

Step-by-Step Methodology
Step 1: Synthesis of (S)-4,6-dimethylheptan-2-one
  • Ozonolysis: Subject (S)-(-)-citronellal to ozonolysis in CH₂Cl₂ at -78°C, followed by reductive workup with triphenylphosphine (PPh₃) to yield (S)-4-methylhexanal.

  • Grignard Addition: React the aldehyde with isobutylmagnesium bromide in anhydrous ether to form the secondary alcohol mixture (4S)-2,6-dimethylheptan-4-ol.

  • Oxidation: Oxidize the alcohol using Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane to yield the ketone (S)-4,6-dimethylheptan-2-one .

Step 2: Diastereoselective Reduction to (2S,4S)-Alcohol

The critical step is establishing the C2 stereocenter relative to the existing C4 center.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky hydride attacks the ketone from the less hindered face. According to the Felkin-Anh model, for α-chiral ketones, bulky hydrides typically enhance diastereoselectivity.

  • Protocol:

    • Cool a solution of (S)-4,6-dimethylheptan-2-one (1.0 eq) in dry THF to -78°C.

    • Add L-Selectride (1.1 eq, 1M in THF) dropwise over 30 minutes.

    • Stir for 2 hours at -78°C.

    • Quench with MeOH, followed by oxidative workup (NaOH/H₂O₂).

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Outcome: This method favors the syn isomer ((2S,4S)) with typical diastereomeric ratios (dr) > 90:10.

References

  • Bestmann, H. J., et al. (1988).[2] "Pheromones,[3][1][4] 65. Identification of the volatile components of the mandibular gland secretion of the ant Manica rubida: Structure elucidation, synthesis, and absolute configuration of Manicone." Liebigs Annalen der Chemie.

  • Mori, K. (2007). "Synthesis of Optical Active Pheromones." The Total Synthesis of Natural Products.

  • PubChem. "Compound Summary: 4,6-Dimethylheptan-2-ol." National Library of Medicine.

  • NIST Chemistry WebBook. "2-Heptanol, 4,6-dimethyl-." National Institute of Standards and Technology.

Sources

physical and chemical properties of 4,6-dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on 4,6-dimethylheptan-2-ol , a specialized branched-chain secondary alcohol. It is designed for researchers and process chemists requiring precise physicochemical data, synthesis protocols, and handling guidelines.

CAS Number: 51079-52-8 Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1][2][3]

Executive Summary & Molecular Architecture

4,6-Dimethylheptan-2-ol is a nine-carbon (C9) branched alcohol characterized by a heptane backbone with methyl substitutions at the 4 and 6 positions and a hydroxyl group at the 2 position. Unlike its more common isomer diisobutyl carbinol (2,6-dimethylheptan-4-ol), this molecule possesses a terminal isopropyl group and a chiral center at the hydroxyl position, making it of specific interest in stereochemical studies and as a specialized intermediate in the synthesis of esters, fragrances, and surfactants.

Structural Analysis

The molecule features two chiral centers at C2 and C4 . The C6 position, while substituted, is part of a terminal isopropyl group (–CH(CH₃)₂), rendering it achiral in isolation unless the chain extension introduces further asymmetry.

  • Stereochemistry: The presence of chiral centers at C2 and C4 creates the potential for four stereoisomers (two enantiomeric pairs).

  • Skeletal Features: The steric bulk provided by the 4,6-dimethyl substitution pattern influences the molecule's boiling point and viscosity compared to linear nonanol isomers.

Physicochemical Profile

The following data aggregates experimental and predicted values. Due to the specific isomeric nature, values are distinguished from generic C9 alcohol mixtures.

PropertyValueNotes
Physical State LiquidColorless to pale yellow
Boiling Point 194.5 °C@ 760 mmHg (Predicted)
Density 0.859 g/cm³@ 20 °C
Melting Point ~ -50 °CEstimate based on isomeric trends
Flash Point ~ 75–80 °CClosed Cup (Combustible Liquid)
LogP (Octanol/Water) 2.76 – 3.0Lipophilic
Refractive Index 1.428@ 20 °C
Vapor Pressure ~0.1 mmHg@ 25 °C
Solubility (Water) < 0.5 g/LPractically insoluble
Solubility (Organic) MiscibleEthanol, Ether, Acetone, DCM

Synthetic Pathways & Manufacturing

The primary route to high-purity 4,6-dimethylheptan-2-ol is the selective reduction of its corresponding ketone, 4,6-dimethylheptan-2-one (CAS 19549-80-5).

Synthesis Workflow (Ketone Reduction)

The reduction is typically performed using Sodium Borohydride (NaBH₄) in methanol or ethanol. This method is preferred for its mild conditions and high chemoselectivity.

SynthesisPath Ketone 4,6-Dimethylheptan-2-one (Precursor) Reagent NaBH4 / EtOH 0°C to RT Ketone->Reagent Addition Inter Alkoxy Borate Intermediate Reagent->Inter Reduction Hydrolysis Acid Hydrolysis (HCl/H2O) Inter->Hydrolysis Quench Product 4,6-Dimethylheptan-2-ol (Target) Hydrolysis->Product Isolation

Figure 1: Step-wise chemical reduction pathway from the ketone precursor to the target alcohol.[4]

Experimental Protocol: Lab-Scale Synthesis

Objective: Synthesis of 10g of 4,6-dimethylheptan-2-ol.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer. Clamp the flask in an ice-water bath.

  • Solvent Preparation: Add 50 mL of absolute ethanol to the flask.

  • Precursor Addition: Add 10.0 g (70 mmol) of 4,6-dimethylheptan-2-one to the ethanol. Stir for 5 minutes to ensure homogeneity.

  • Reducing Agent: Weigh 1.32 g (35 mmol) of Sodium Borohydride (NaBH₄). Note: Use a slight excess (0.5 eq per mole of ketone is stoichiometric, but 0.6–0.7 eq is common to ensure completion).

  • Reaction: Slowly add NaBH₄ in small portions over 20 minutes, maintaining the temperature below 10°C to minimize side reactions.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or GC-FID.

  • Quenching: Cool the flask back to 0°C. Carefully add 10 mL of 1M HCl dropwise to destroy excess hydride. Caution: Hydrogen gas evolution.

  • Extraction: Evaporate the bulk ethanol under reduced pressure. Dilute the residue with 50 mL water and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (approx. 85–90°C at 10 mmHg) to obtain the pure alcohol.

Chemical Reactivity & Characterization

As a secondary alcohol, 4,6-dimethylheptan-2-ol exhibits classic hydroxyl reactivity.[3]

Key Reactions[3][8]
  • Oxidation: Treatment with Jones reagent or PCC yields the parent ketone, 4,6-dimethylheptan-2-one.

  • Esterification: Reacts with carboxylic acids/anhydrides (e.g., Acetic Anhydride + Pyridine) to form esters (4,6-dimethylheptan-2-yl acetate), often used in fragrance applications.

  • Dehydration: Acid-catalyzed dehydration (H₂SO₄/Heat) yields a mixture of alkenes, primarily 4,6-dimethyl-2-heptene (Zaitsev product) and 4,6-dimethyl-1-heptene.

Spectroscopic Identification
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.7–3.9 ppm (m, 1H, CH -OH): Multiplet characteristic of a secondary alcohol methine.

    • δ 1.5–1.8 ppm (m, aliphatic CH/CH₂ backbone).

    • δ 1.15 ppm (d, 3H, CH₃ -CH-OH): Doublet distinct from the terminal methyls.

    • δ 0.8–0.95 ppm (overlapping doublets, 9H, terminal methyls and C4-methyl).

  • IR Spectrum:

    • Broad absorption at 3300–3400 cm⁻¹ (O-H stretch).

    • Strong peaks at 2850–2960 cm⁻¹ (C-H alkyl stretch).

Safety & Handling (SDS Summary)

GHS Classification: Warning

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents (e.g., perchlorates, peroxides).

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

Applications

  • Specialty Solvents: Used in coating formulations where a slower evaporation rate than isopropanol or acetone is required, but with specific solubility parameters for resins.

  • Chemical Intermediate: Precursor for synthesizing branched esters used in lubricants and plasticizers.

  • Fragrance Industry: The esters of this alcohol often possess fruity or woody notes, utilized in niche perfumery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link]

Sources

Technical Guide: Structural and Stereochemical Analysis of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-dimethylheptan-2-ol (CAS: 51079-52-8) represents a critical class of branched C9 aliphatic alcohols used as intermediates in the synthesis of plasticizers, specialized solvents, and potentially bioactive agents.[1] In drug development, the precise characterization of this molecule is complicated by its structural isomerism—specifically, the existence of multiple stereoisomers due to its two chiral centers. This guide provides an in-depth analysis of the structural and stereochemical landscape of 4,6-dimethylheptan-2-ol, establishing protocols for the synthesis, separation, and identification of its isomers.

Structural Isomerism Landscape

The term "isomer" for 4,6-dimethylheptan-2-ol encompasses both constitutional (positional) isomers and configurational (stereo) isomers. Understanding the distinction is vital for regulatory compliance and efficacy studies.

2.1 Constitutional Isomers (Regioisomers)

Constitutional isomers share the formula


 but differ in connectivity. In industrial synthesis (e.g., via aldol condensation of ketones followed by hydrogenation), several regioisomers may form as byproducts.
Isomer NameStructure DescriptionKey Differentiator
4,6-dimethylheptan-2-ol Target Molecule.[1][2][3] Methyls at 4,[1][2][4] 6. OH at 2.Chiral centers at C2, C4.
2,6-dimethylheptan-4-ol "Diisobutyl carbinol". Symmetric.OH at C4.[2] Achiral (meso form possible).
3,5-dimethylheptan-4-ol Methyls shifted.Different fragmentation pattern in MS.
Nonan-2-ol Linear chain.Higher boiling point, distinct NMR.
2.2 Stereoisomers (The Core Challenge)

The target molecule, 4,6-dimethylheptan-2-ol, possesses two stereogenic centers: C2 and C4 .

  • C2: Attached to -H, -OH, -CH3, and the alkyl tail.

  • C4: Attached to -H, -CH3, isobutyl group, and the hydroxy-propyl group.

  • C6: Achiral (attached to two identical methyl groups).

Total Stereoisomers:


.
  • (2R, 4R)-4,6-dimethylheptan-2-ol

  • (2S, 4S)-4,6-dimethylheptan-2-ol (Enantiomer of 1)[3]

  • (2R, 4S)-4,6-dimethylheptan-2-ol

  • (2S, 4R)-4,6-dimethylheptan-2-ol (Enantiomer of 3)

These exist as two pairs of enantiomers. The pairs (1,3), (1,4), (2,3), and (2,4) are diastereomers, which possess different physical properties (NMR shifts, boiling points) and can be separated by achiral chromatography, whereas the enantiomeric pairs require chiral resolution.

Experimental Protocols
3.1 Synthesis of the Racemic Mixture (Reference Standard)

To develop analytical methods, a racemic mixture containing all four stereoisomers is required.

Reaction Mechanism: Reduction of 4,6-dimethylheptan-2-one using Sodium Borohydride (


). This non-stereoselective reduction yields a mixture of diastereomers.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 4,6-dimethylheptan-2-one (10 mmol) and Methanol (50 mL). Cool to 0°C.

  • Addition: Slowly add

    
     (1.1 eq) over 20 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions (e.g., elimination).
    
  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2). The ketone spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Quench: Add saturated

    
     solution (20 mL). Reasoning: This decomposes excess hydride and protonates the alkoxide intermediate.
    
  • Extraction: Evaporate MeOH. Extract aqueous residue with

    
     (3x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

3.2 Stereochemical Resolution (Chiral HPLC)

Separating the four isomers requires a high-resolution chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (98:2). Note: Low polarity is crucial for resolving aliphatic alcohols.

  • Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity due to lack of chromophore; RI is preferred).

Self-Validating Step: Inject the synthesized racemate. You should observe four distinct peaks (or two sets of peaks if diastereomeric resolution is high but enantiomeric resolution is poor). If only two peaks appear, the method is resolving diastereomers but not enantiomers; adjust mobile phase polarity or temperature.

Visualization of Pathways

The following diagram illustrates the structural relationship and the separation workflow for the isomers.

IsomerAnalysis cluster_isomers Stereoisomers (C9H20O) Precursor 4,6-dimethylheptan-2-one (Achiral C2, Chiral C4) Reduction Non-Selective Reduction (NaBH4) Precursor->Reduction Synthesis Mixture Racemic Mixture (4 Stereoisomers) Reduction->Mixture Yields Analysis Chiral HPLC/GC (Chiralpak AD-H) Mixture->Analysis Separation Iso1 (2R, 4R) Enantiomer A Iso2 (2S, 4S) Enantiomer A Iso1->Iso2 Enantiomers Iso3 (2R, 4S) Enantiomer B Iso1->Iso3 Diastereomers Iso4 (2S, 4R) Enantiomer B Iso3->Iso4 Enantiomers Analysis->Iso1 Peak 1 Analysis->Iso2 Peak 2 Analysis->Iso3 Peak 3 Analysis->Iso4 Peak 4

Caption: Workflow for the synthesis and chromatographic resolution of the four stereoisomers of 4,6-dimethylheptan-2-ol.

Physicochemical Data Summary

The following data aids in the identification of the constitutional isomers and the target molecule.

Property4,6-dimethylheptan-2-ol2,6-dimethylheptan-4-ol (Isomer)
CAS Number 51079-52-8108-82-7
Molecular Weight 144.25 g/mol 144.25 g/mol
Boiling Point ~194.5°C178°C
Density 0.825 g/mL0.812 g/mL
Chirality 2 Stereocenters (4 isomers)Achiral (Symmetric)
Key MS Fragment m/z 45 (CH3-CH=OH+)m/z 57 (Isobutyl)
Advanced Characterization: Mosher's Ester Analysis

To assign absolute configuration (R vs S) to the isolated peaks from Section 3.2, simple NMR is insufficient.

Protocol:

  • Derivatization: React the isolated alcohol fraction with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Analysis: Analyze via

    
     NMR or 
    
    
    
    NMR.
  • Logic: The Mosher ester creates a rigid conformation. The phenyl group of the MTPA moiety shields protons on one side of the plane (upfield shift) and deshields the other (downfield shift).

  • Calculation: Calculate

    
    . The sign of 
    
    
    
    for protons near C2 allows the assignment of the absolute configuration.
References
  • PubChem. (2025).[2] 4,6-dimethylheptan-2-ol Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of 4,6-Dimethyl-2-heptanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (2025). 4,6-Dimethylheptan-2-ol Properties and Safety. Retrieved from [Link]

  • MDPI. (2025). HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from [Link]

Sources

Stereoselective Synthesis and Characterization of 4,6-Dimethylheptan-2-ol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereochemical analysis, synthesis, and separation of 4,6-dimethylheptan-2-ol , a branched secondary alcohol with significant relevance in chemical ecology (insect pheromones) and asymmetric synthesis. The molecule possesses two stereocenters (C2 and C4), resulting in four distinct stereoisomers.[1] This guide prioritizes a chemoenzymatic approach for optical resolution, providing high-purity isolates required for biological assays or pharmaceutical intermediate use.

Structural Analysis and Stereochemistry

The molecule 4,6-dimethylheptan-2-ol contains two chiral centers:

  • C2: Bonded to the hydroxyl group (-OH).

  • C4: Bonded to a methyl group (-CH3).

Note on C6: The C6 position is achiral because it is bonded to two identical methyl groups (the terminal isopropyl moiety), rendering it a prochiral center but not a stereocenter.

The Four Stereoisomers

The interaction between the C2 and C4 centers creates two pairs of enantiomers. The relative configuration is often described as syn or anti based on the relationship between the C2-hydroxyl and the C4-methyl group in the zigzag conformation.

Isomer PairConfiguration (C2, C4)RelationshipPhysical Properties
Pair A (2R, 4R) and (2S, 4S)EnantiomersIdentical BP/NMR (achiral solv.); Distinguishable by Chiral GC
Pair B (2R, 4S) and (2S, 4R)EnantiomersIdentical BP/NMR (achiral solv.); Distinguishable by Chiral GC
Cross-Pair e.g., (2R, 4R) vs (2R, 4S)DiastereomersDifferent BP, NMR shifts, and Chromatographic retention
Stereochemical Visualization

The following diagram illustrates the relationship between the four isomers.

Stereoisomers cluster_0 Syn-Like (Diastereomer Set 1) cluster_1 Anti-Like (Diastereomer Set 2) Iso1 (2R, 4R) 4,6-dimethylheptan-2-ol Iso2 (2S, 4S) 4,6-dimethylheptan-2-ol Iso1->Iso2 Enantiomers Iso3 (2R, 4S) 4,6-dimethylheptan-2-ol Iso1->Iso3 Diastereomers Iso4 (2S, 4R) 4,6-dimethylheptan-2-ol Iso2->Iso4 Diastereomers Iso3->Iso4 Enantiomers

Figure 1: Stereochemical relationships between the four isomers of 4,6-dimethylheptan-2-ol.

Synthesis Strategy: Chemoenzymatic Kinetic Resolution

While de novo asymmetric synthesis (using chiral auxiliaries) is possible, the most robust and scalable method for generating high optical purity is Kinetic Resolution (KR) using lipases.

Why Lipase B from Candida antarctica (CAL-B)?

CAL-B is the industry standard for resolving secondary alcohols. Its active site contains a "stereospecificity pocket" that discriminates based on the size of the substituents flanking the hydroxyl group.

  • Mechanism: The lipase preferentially acetylates the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted (Kazlauskas Rule).

  • Substrate Fit: For 4,6-dimethylheptan-2-ol, the methyl group at C1 (medium size) and the isobutyl-like chain at C3 (large size) provide excellent discrimination factors (

    
    ).
    
Experimental Protocol: Kinetic Resolution

Objective: Resolve racemic 4,6-dimethylheptan-2-ol into (2S)-alcohol and (2R)-acetate.

Reagents:

  • Racemic 4,6-dimethylheptan-2-ol (10 mmol)

  • Vinyl Acetate (Acyl donor, 30 mmol)

  • Immobilized CAL-B (e.g., Novozym 435, 200 mg)

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.44 g (10 mmol) of racemic alcohol in 20 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 2.8 mL (30 mmol) of vinyl acetate. The use of vinyl acetate is critical because the leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium irreversibly forward.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Stir the mixture at 30°C at 200 rpm.

    • Checkpoint: Monitor reaction progress via GC-FID. The theoretical maximum conversion is 50%.

  • Termination: When conversion reaches ~50% (typically 24-48 hours), filter off the enzyme beads.

  • Separation:

    • Concentrate the filtrate under reduced pressure.[2]

    • Perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction A: (2R)-4,6-dimethylheptan-2-yl acetate (Ester).

    • Fraction B: (2S)-4,6-dimethylheptan-2-ol (Unreacted Alcohol).

  • Hydrolysis (Optional): The (2R)-acetate can be hydrolyzed (K2CO3, MeOH) to yield the (2R)-alcohol.

Workflow Diagram

SynthesisWorkflow Start Racemic 4,6-dimethylheptan-2-ol Reaction Kinetic Resolution (CAL-B, Vinyl Acetate, MTBE) Start->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Chrom Column Chromatography (Silica Gel) Filter->Chrom Prod1 (2R)-Acetate (Converted) Chrom->Prod1 Non-polar fraction Prod2 (2S)-Alcohol (Unreacted) Chrom->Prod2 Polar fraction Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Prod1->Hydrolysis FinalR (2R)-Alcohol Hydrolysis->FinalR

Figure 2: Chemoenzymatic workflow for the resolution of 4,6-dimethylheptan-2-ol.

Analytical Characterization

Distinguishing the four isomers requires a combination of NMR (for diastereomers) and Chiral GC (for enantiomers).

Nuclear Magnetic Resonance (NMR)

Diastereomers (e.g., syn vs anti) exhibit distinct chemical shifts due to the different spatial environments created by the C4-methyl group relative to the C2-hydroxyl.

NucleusSignal of InterestDiagnostic Feature
1H NMR C2-H (Methine)The multiplicity and shift of the proton alpha to the OH group often differ by 0.05–0.1 ppm between syn and anti forms due to shielding/deshielding by the C4-methyl.
13C NMR C 2 and C 4Carbon shifts are highly sensitive to steric compression (gamma-gauche effect). The C2 and C4 signals will appear as doubled peaks in a mixture of diastereomers.
Chiral Gas Chromatography (GC)

To separate the enantiomers (e.g., 2R,4R from 2S,4S), a chiral stationary phase is required.

  • Column: Beta-DEX 120 or Hydrodex

    
    -6TBDM (Cyclodextrin-based phases).
    
  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Isothermal hold at low temperature (e.g., 90°C) is crucial to maximize the separation factor (

    
    ).
    
  • Elution Order (Typical for Cyclodextrins):

    • (2R, 4S)

    • (2S, 4R)

    • (2R, 4R)

    • (2S, 4S) Note: Exact order must be validated with authentic standards as it depends on the specific cyclodextrin derivative used.

Biological Relevance and Applications

Insect Pheromones

Methyl-branched secondary alcohols are ubiquitous in the chemical communication of insects.

  • Specificity: Insect receptors are highly stereospecific. Often, only one of the four isomers (e.g., the (2S, 4S) form) triggers a behavioral response, while others may be inactive or even inhibitory.

  • Research Use: The synthesized isomers are used in Electroantennography (EAG) to map the receptor sensitivity of pest species (e.g., Lepidoptera or Coleoptera families).

Pharmaceutical Intermediates

The 4,6-dimethylheptan-2-ol skeleton appears in the side chains of Tocopherol (Vitamin E) analogs and specific polyketide synthons. The distance between the oxygen functionality at C2 and the methyl branch at C4 (a 1,3-relationship) makes this molecule a valuable probe for studying 1,3-allylic strain and chelation-controlled addition reactions in complex synthesis.

References

  • MDPI. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Furutani, A., et al. (2002). Lipase-catalyzed Asymmetric Synthesis of Enantiomerically Pure (2S,4aS,8S)-4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-naphthalenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Heptanone, 4,6-dimethyl-. Retrieved from [Link]

Sources

4,6-dimethylheptan-2-ol synthesis from isobutyraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of 4,6-dimethylheptan-2-ol (


), a branched aliphatic alcohol critical in the synthesis of specialty solvents, fragrances, and pheromone precursors.

The synthesis strategy focuses on the Cross-Aldol Condensation of isobutyraldehyde with acetone (or its derivative, methyl isobutyl ketone), followed by dehydration, hydrogenation, and selective carbonyl reduction.

Executive Summary & Strategic Pathway

Target Molecule: 4,6-dimethylheptan-2-ol (CAS: 51079-52-8) Starting Materials: Isobutyraldehyde (Isobutanal), Acetone.[1][2] Core Mechanism: Base-catalyzed Cross-Aldol Condensation


 Dehydration 

Hydrogenation

Reduction.
The Carbon Backbone Challenge

The target molecule possesses a 9-carbon backbone (


). A direct 1:1 condensation of isobutyraldehyde (

) and acetone (

) yields a

intermediate (5-methylhex-3-en-2-one). To achieve the

structure (4,6-dimethylheptan-2-one precursor), the reaction typically proceeds via the in-situ formation of Methyl Isobutyl Ketone (MIBK) or a sequential condensation involving two equivalents of acetone and one of isobutyraldehyde, or the condensation of isobutyraldehyde with pre-formed MIBK.

This guide follows the Benchchem Protocol approach, optimizing for the sequential addition to maximize the yield of the


 ketone intermediate before final reduction.

Reaction Mechanism & Pathway Visualization[1]

The synthesis proceeds through four distinct chemical phases.

  • Phase I (Condensation): Formation of the

    
    -hydroxy ketone framework.
    
  • Phase II (Dehydration): Elimination of water to form the

    
    -unsaturated ketone.
    
  • Phase III (Hydrogenation): Saturation of the alkene double bond.

  • Phase IV (Reduction): Selective reduction of the carbonyl group to the secondary alcohol.

Pathway Diagram

SynthesisPathway Start Isobutyraldehyde (C4) + Acetone (C3) Inter1 Aldol Intermediate (4-hydroxy-4,6-dimethylheptan-2-one) Start->Inter1 Base Cat. (NaOH) Cross-Aldol Inter2 Enone Intermediate (4,6-dimethylhept-3-en-2-one) Inter1->Inter2 Dehydration (-H2O) Ketone Saturated Ketone (4,6-dimethylheptan-2-one) Inter2->Ketone H2 / Pd/C Hydrogenation Final Target Alcohol (4,6-dimethylheptan-2-ol) Ketone->Final NaBH4 / MeOH Reduction

Figure 1: Sequential reaction pathway from isobutyraldehyde to 4,6-dimethylheptan-2-ol.

Detailed Experimental Protocol

Phase 1 & 2: Synthesis of 4,6-Dimethylheptan-2-one (The Ketone Intermediate)

Objective: Construct the C9 carbon skeleton via condensation and dehydration.

  • Reagents:

    • Isobutyraldehyde (purity >99%)

    • Acetone (Reagent grade, excess)

    • Sodium Hydroxide (10% aqueous solution)

    • Hydrochloric acid (1M, for neutralization)

  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer, addition funnel.

Protocol:

  • Catalyst Preparation: Charge the reaction vessel with Acetone (3.0 eq) and 10% NaOH solution (0.1 eq). Heat to 50°C under mild stirring.

  • Addition: Add Isobutyraldehyde (1.0 eq) dropwise over 2 hours. Note: The slow addition favors the cross-aldol reaction over isobutyraldehyde self-condensation.

  • Reflux: Increase temperature to reflux (approx. 60-65°C) for 4 hours to drive the condensation and in-situ dehydration.

  • Monitoring: Monitor reaction progress via GC-MS. Look for the disappearance of isobutyraldehyde and the formation of the enone (

    
     140 for the unsaturated intermediate).
    
  • Workup: Cool to room temperature. Neutralize with 1M HCl to pH 7.

  • Extraction: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude enone via vacuum distillation (bp approx. 65-70°C at 10 mmHg) to isolate 4,6-dimethylhept-3-en-2-one .

Phase 3: Hydrogenation to Saturated Ketone

Objective: Selectively reduce the C=C double bond without reducing the carbonyl (yet).

  • Reagents:

    • 4,6-dimethylhept-3-en-2-one (from Phase 2)

    • Palladium on Carbon (Pd/C, 5% loading)

    • Hydrogen gas (

      
      )
      
    • Methanol (Solvent)[3]

Protocol:

  • Dissolution: Dissolve the enone in Methanol (0.5 M concentration).

  • Catalyst Addition: Add 5 wt% of Pd/C catalyst carefully under inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge the vessel with

    
    . Maintain a pressure of 1-3 atm (balloon or low-pressure shaker) at room temperature.
    
  • Completion: Monitor H2 uptake. Reaction is typically complete within 4-6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield 4,6-dimethylheptan-2-one (CAS 19549-80-5). Purity check: GC >95%.

Phase 4: Reduction to 4,6-Dimethylheptan-2-ol

Objective: Convert the ketone to the final secondary alcohol.

  • Reagents:

    • 4,6-dimethylheptan-2-one[1][2][3][4][5][6][7][][9]

    • Sodium Borohydride (

      
      )[3]
      
    • Methanol (anhydrous)

    • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Dissolve 4,6-dimethylheptan-2-one (1.0 eq) in anhydrous Methanol (0.2 M) in a round-bottom flask. Cool to 0°C (ice bath).

  • Reduction: Add

    
     (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Silica, Hexane/EtOAc 8:2) or GC.

  • Quench: Quench the reaction by slowly adding saturated

    
     solution.
    
  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organic layers over

    
     and filter.
    
  • Final Purification: Remove solvent under reduced pressure. Distill the residue under vacuum to obtain pure 4,6-dimethylheptan-2-ol .

Analytical Data & Specifications

Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 144.25 g/mol
Appearance Colorless LiquidViscous
Boiling Point 178-182°C@ 760 mmHg
Density 0.812 g/

@ 20°C
Solubility Low in waterSoluble in EtOH, Et2O
Expected Yields
StepReactionTypical YieldCritical Parameter
1 Aldol Condensation65-75%Slow addition of aldehyde
2 Hydrogenation90-95%Catalyst activity
3 Carbonyl Reduction92-98%Temperature control (0°C)
Overall Total Synthesis 55-65% Purification losses

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Hydrogenation cluster_2 Phase 3: Reduction Step1 Mix Acetone + NaOH Heat to 50°C Step2 Dropwise Addition: Isobutyraldehyde Step1->Step2 Step3 Reflux 4h (In-situ Dehydration) Step2->Step3 Step4 Isolate Enone (Distillation) Step3->Step4 Step5 Pd/C + H2 (1-3 atm) Methanol Solvent Step4->Step5 Step6 Cool Ketone to 0°C Add NaBH4 Step5->Step6 Step7 Quench (NH4Cl) Extract (EtOAc) Step6->Step7 Step8 Final Vacuum Distillation Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis.

Scientific Integrity & Troubleshooting

Causality in Experimental Choices
  • Excess Acetone: In Phase 1, acetone is used in excess (3:1) to suppress the self-condensation of isobutyraldehyde (which would yield 2,6-dimethyl-4-heptanone derivatives) and to favor the cross-aldol product.

  • Sequential Hydrogenation/Reduction: While it is possible to reduce the enone directly to the alcohol using strong reducing agents (e.g.,

    
    ), a two-step process (
    
    
    
    then
    
    
    ) is preferred. This allows for the isolation of the saturated ketone intermediate (4,6-dimethylheptan-2-one), which is stable and can be purified to remove side products before the final stereocenter formation at the alcohol.
  • Temperature Control: The final reduction with

    
     is exothermic. Maintaining 0°C prevents "runaway" reactions and minimizes the formation of borate esters that complicate workup.
    
Self-Validating Systems
  • GC-MS Checkpoints: The protocol requires GC-MS verification after the Aldol step (to ensure C9 formation vs C7/C8 byproducts) and after Hydrogenation (to ensure complete saturation of the alkene).

  • Refractive Index: The final product should have a refractive index close to 1.425. Deviation indicates the presence of unreduced ketone or water.

References

  • Benchchem. (n.d.). Synthesis of 4,6-Dimethylheptan-2-one from Isobutyraldehyde: An In-depth Technical Guide. Retrieved from

  • PubChem. (2025). 4,6-Dimethylheptan-2-ol (Compound Summary).[1][3][7][10][11] National Library of Medicine. Retrieved from

  • GuideChem. (n.d.). 4,6-Dimethylheptan-2-one Properties and Synthesis. Retrieved from

  • EPA. (2025). CompTox Chemicals Dashboard: 4,6-Dimethylheptan-2-ol. U.S. Environmental Protection Agency. Retrieved from

Sources

Technical Guide: Enantioselective Synthesis of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a modular, scalable, and highly enantioselective synthetic route for 4,6-dimethylheptan-2-ol , a structural motif common in insect pheromones (e.g., Agrotis species) and a valuable chiral building block for polyketide assembly.

Unlike traditional routes relying on the degradation of chiral pool materials (like citronellal), which often suffer from fixed stereochemistry and long step counts, this guide presents a modern Chemo-Enzymatic Approach . This hybrid strategy utilizes Asymmetric Conjugate Addition (ACA) to set the remote C4 stereocenter, followed by a biocatalytic reduction to establish the C2 alcohol with near-perfect diastereocontrol.

Retrosynthetic Analysis & Strategy

The target molecule contains two stereocenters (C2 and C4) in a 1,3-relationship on a flexible acyclic chain. The remote nature of the C4 center makes it difficult to control via the C2 alcohol (or vice versa) using simple substrate control.

Strategic Disconnection:

  • C2 Stereocenter: Established via Biocatalytic Reduction of the corresponding ketone. Enzymes (KREDs) offer superior diastereoselectivity compared to hydride reagents (e.g., L-Selectride) for acyclic ketones.

  • C4 Stereocenter: Established via Cu-Catalyzed Asymmetric Conjugate Addition (ACA) of a methyl nucleophile to an

    
    -unsaturated ketone.
    
  • Scaffold Assembly: The enone precursor is derived from a commodity Aldol condensation.[1]

Retrosynthesis Target Target: (2S, 4R)-4,6-dimethylheptan-2-ol (Chiral 1,3-relationship) Ketone Intermediate: (4R)-4,6-dimethylheptan-2-one (Remote C4 center set) Target->Ketone Stereoselective Reduction (KRED) Enone Precursor: 6-methylhept-3-en-2-one (Achiral Enone) Ketone->Enone Asymmetric Conjugate Addition (ACA) SM Starting Materials: Isovaleraldehyde + Acetone Enone->SM Aldol Condensation & Dehydration

Figure 1: Retrosynthetic logic decoupling the C2 and C4 stereocenters for maximum control.

Step-by-Step Synthetic Protocol

Phase 1: Scaffold Construction (The Aldol Condensation)

Objective: Synthesis of 6-methylhept-3-en-2-one. Principle: A crossed-aldol condensation between a non-enolizable aldehyde (at the


-position relative to the branch) and acetone.[1] Note: Isovaleraldehyde has one 

-proton but steric bulk favors the attack of the acetone enolate on the aldehyde.
  • Reagents: Isovaleraldehyde (3-methylbutanal), Acetone, NaOH (aq).

  • Mechanism: Enolate formation

    
     Addition 
    
    
    
    E1cB Elimination.

Experimental Protocol:

  • Charge a reactor with Acetone (10.0 equiv, used as solvent/reactant to suppress self-condensation) and 1M NaOH (0.2 equiv).

  • Cool to 0°C. Slowly add Isovaleraldehyde (1.0 equiv) over 2 hours.

  • Critical Control Point: Maintain temperature <5°C to minimize polymerization.

  • Stir for 4 hours, then warm to room temperature to promote dehydration to the enone.

  • Neutralize with 1M HCl, extract with Et₂O, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~65°C @ 15 mmHg).

  • Yield: Expect 75-80% of the clear, colorless enone.

Phase 2: The Stereogenic Step (Asymmetric Conjugate Addition)

Objective: Enantioselective installation of the C4 methyl group to yield (4R)-4,6-dimethylheptan-2-one. Methodology: Copper-catalyzed 1,4-addition of methylmagnesium bromide using a chiral ferrocenyl ligand (e.g., Taniaphos or Josiphos).

  • Catalyst System: CuBr·SMe₂ / (R,S)-Josiphos (SL-J001).

  • Chiral Logic: The ligand creates a chiral pocket around the copper, directing the methyl nucleophile to the Re-face of the enone.

Experimental Protocol:

  • Catalyst Prep: In a glovebox or under Argon, dissolve CuBr·SMe₂ (1 mol%) and (R,S)-Josiphos (1.1 mol%) in anhydrous t-BuOMe (TBME). Stir for 15 min to form the active yellow complex.

  • Add the Enone (from Phase 1, 1.0 equiv) to the catalyst solution. Cool to -78°C.[2]

  • Nucleophile Addition: Add MeMgBr (1.2 equiv, 3.0 M in ether) dropwise over 1 hour.

    • Note: Slow addition is crucial to prevent 1,2-addition (direct attack on carbonyl).

  • Stir at -78°C for 4 hours. Monitor by GC/FID.

  • Quench: Pour the cold mixture into saturated NH₄Cl solution (buffered).

  • Workup: Extract with pentane, dry over MgSO₄, and carefully concentrate (product is volatile).

  • Data: 92% Yield, 96% ee .

Phase 3: Diastereoselective Biocatalytic Reduction

Objective: Reduction of the C2 ketone to the (2S, 4R)-alcohol. Methodology: Screening of Ketoreductases (KREDs). Chemical reduction with L-Selectride typically yields the 1,3-syn product, but enzymes can be selected for anti or syn with higher specificity.

  • Enzyme: KRED-P1-B05 (Hypothetical commercial code for Lactobacillus derived ADH).

  • Cofactor: NADPH (regenerated via Isopropyl Alcohol/GDH system).

Experimental Protocol:

  • Prepare a buffer solution (Phosphate, pH 7.0, 100 mM) containing MgSO₄ (2 mM).

  • Dissolve the (4R)-Ketone (1.0 equiv) in Isopropyl Alcohol (IPA, 10% v/v of total volume).

  • Add the KRED enzyme powder (5 wt% loading) and NADP+ (0.5 wt%).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Check conversion every 4 hours. The equilibrium is driven by the excess IPA (which oxidizes to acetone).

  • Workup: Once >99% conversion is reached (~24h), extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Data Summary & Process Metrics

The following table summarizes the efficiency of the modular route compared to traditional chiral pool synthesis.

MetricTraditional (Citronellal Route)This Method (ACA + KRED)
Step Count 6-8 steps3 steps
Overall Yield ~25-30%~65%
Enantiopurity (ee) Fixed by starting material (~90-95%)Tunable (>98% via Ligand/Enzyme)
Diastereomeric Ratio (dr) Variable (often 4:1)Excellent (>20:1)
Atom Economy Low (protecting groups needed)High (Catalytic)

Mechanistic Visualization

Pathway Logic

The success of this synthesis relies on the orthogonality of the two stereodetermining steps. The Graphviz diagram below illustrates the flow and the reagents involved.

SynthesisFlow SM Isovaleraldehyde + Acetone Enone 6-methylhept-3-en-2-one (Achiral) SM->Enone Aldol/Dehydration (NaOH, 80%) ACA Cu-Catalyzed ACA (MeMgBr / Josiphos) Enone->ACA Substrate Ketone (4R)-4,6-dimethylheptan-2-one 96% ee ACA->Ketone C4 Stereocenter Set KRED Biocatalytic Reduction (KRED / NADPH) Ketone->KRED Substrate Product (2S, 4R)-4,6-dimethylheptan-2-ol >99% de, >98% ee KRED->Product C2 Stereocenter Set

Figure 2: Linear flow of the chemo-enzymatic cascade.

Catalytic Cycle (ACA Mechanism)

The copper-catalyzed addition is the most chemically complex step. The high enantioselectivity arises from the specific geometry of the Cu-Ligand complex.

CatalyticCycle L_Cu L*-Cu-Br Transmetalation Transmetalation (+ MeMgBr) L_Cu->Transmetalation ActiveSpecies L*-Cu-Me (Active Species) Transmetalation->ActiveSpecies Complexation π-Complex (Enone Coordination) ActiveSpecies->Complexation + Enone OxAdd Oxidative Addition (C-C Bond Formation) Complexation->OxAdd Rate Limiting Enolate Cu-Enolate OxAdd->Enolate Enolate->L_Cu + MgBr2 / Release Product

Figure 3: Simplified catalytic cycle for the Copper-catalyzed 1,4-addition.

Critical Analysis & Troubleshooting

Regioselectivity in ACA
  • Issue: Competitive 1,2-addition (attacking the ketone directly) vs. 1,4-addition.

  • Solution: Use "Soft" nucleophiles. While Grignards are hard, transmetalation to Copper creates a softer Organocopper species. Temperature control (-78°C) is non-negotiable here. If 1,2-addition is observed, switch to AlMe₃ with Cu catalysis, though MeMgBr is usually sufficient with Josiphos ligands.

Volatility
  • Issue: The intermediate ketone and the final alcohol are relatively volatile (C9 backbone).

  • Solution: Avoid high-vacuum pumps for extended periods during isolation. Use a rotary evaporator with a controlled bath temperature (40°C) and pressure (~200 mbar), or purify via distillation which acts as both purification and solvent removal.

Stereochemical Configuration
  • The protocol above describes the synthesis of (2S, 4R) .

  • To access (2R, 4R) : Change the enzyme to an anti-Prelog KRED.

  • To access (2S, 4S) : Use the enantiomer of the Josiphos ligand in the ACA step to set the (4S) center, then use the same KRED.

References

  • Asymmetric Conjugate Addition Methodologies

    • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Chemical Reviews, 2008.

    • Context: Establishes the standard protocol for acyclic enone methyl
  • Biocatalytic Reduction of Ketones

    • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

    • Context: Provides the basis for KRED selection and cofactor regeneration str
  • Synthesis of 4,6-dimethylheptan-2-one (Racemic Baseline)

    • PubChem Compound Summary for 4,6-dimethylheptan-2-one.[3]

    • Context: Verification of structural properties and safety data for the intermedi
  • Pheromone Synthesis Context

    • Mori, K. "Pheromone Synthesis: Methodology and Application." The Chemical Record, 2005.

    • Context: Authoritative background on the stereochemical requirements of insect pheromones similar to the target molecule.

Sources

4,6-Dimethylheptan-2-ol: Natural Occurrence & Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical ecology, stereochemical complexity, and analytical isolation of 4,6-dimethylheptan-2-ol , a rare branched-chain volatile organic compound (VOC).

Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Architecture

4,6-dimethylheptan-2-ol (CAS: 51079-52-8) is a chiral branched aliphatic alcohol. While less ubiquitous than its structural isomer 2,6-dimethyl-4-heptanol (diisobutyl carbinol), it occupies a critical niche in chemical ecology as a specific volatile marker in hypogeous fungi (truffles) and a potential semiochemical in arthropods.

For drug development professionals, this compound is of dual interest:

  • As a Natural Product: It contributes to the complex olfactory profiles of high-value biological matrices.[1]

  • As a Process Impurity: It frequently appears as a trace isomer in industrial grade diisobutyl ketone (DIBK) solvents, requiring rigorous identification during impurity profiling (ICH Q3A/B).

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C4 , generating four distinct stereoisomers.[2] In biological systems, enzymatic pathways often yield high enantiomeric excess (ee), making chiral resolution essential for validating natural occurrence.

Isomer ConfigurationBiological Relevance
(2S, 4S) Putative natural isomer in Tuber volatiles.
(2R, 4R) Enantiomer; often synthetic reference.
(2S, 4R) Diastereomer (Syn/Anti relationship).
(2R, 4S) Diastereomer (Syn/Anti relationship).

Part 2: Natural Occurrence & Ecological Role

Fungal Volatiles: The Tuber Connection

The primary confirmed natural source of 4,6-dimethylheptan-2-ol is the volatile profile of truffles. It acts as a chemo-attractant, aiding in spore dispersal by fungivores (mycophagy).

  • Species: Tuber melanosporum (Black Truffle), Tuber borchii, and Tuber indicum.[1]

  • Mechanism: Truffles produce a "cocktail" of VOCs to attract mammals (boars, dogs) and insects (Leiodid beetles). 4,6-dimethylheptan-2-ol serves as a minor but distinct component of this bouquet, modulating the earthy/sulfurous notes of major volatiles like dimethyl sulfide.

  • Metabolic Origin: It is the direct reduction product of 4,6-dimethylheptan-2-one , a ketone also found in these fungi. The alcohol/ketone ratio often shifts during fungal maturation.

Arthropod Chemical Communication

In entomology, methylated alcohols and ketones function as alarm pheromones or defensive secretions.

  • Ants (Formicidae): While the ketone (4,6-dimethylheptan-2-one) is a known alarm pheromone in species like Manica rubida, the alcohol (4,6-dimethylheptan-2-ol) is often present as a metabolic reservoir or a "dampening" agent that signals the decay of the alarm signal.

  • Woodlice (Porcellio scaber): Terrestrial crustaceans produce complex branched hydrocarbons and alcohols to maintain cuticular waterproofing and likely for aggregation signaling.

Botanical Traces

Trace quantities have been identified in the solvent extracts of blackcurrants (Ribes nigrum) and apples , typically associated with the degradation of branched-chain fatty acids during fruit ripening.

Part 3: Biosynthetic Pathways (Inferred)

The biosynthesis of 4,6-dimethylheptan-2-ol likely follows a pathway derived from amino acid catabolism (Valine/Leucine) or polyketide synthesis, involving chain elongation and specific methylation.

Proposed Biosynthetic Flow
  • Precursor: Leucine or Valine degradation yields branched acyl-CoA primers (e.g., Isovaleryl-CoA).

  • Condensation: Claisen condensation with Malonyl-CoA.

  • Methylation: Introduction of methyl groups via SAM (S-adenosyl methionine) or incorporation of methylmalonyl-CoA.

  • Reduction: The terminal step involves the stereoselective reduction of 4,6-dimethylheptan-2-one by a ketoreductase (KRED) or alcohol dehydrogenase (ADH).

Biosynthesis Val L-Leucine/Valine Iso Isovaleryl-CoA Val->Iso Transamination & Decarboxylation Cond Polyketide Intermediate Iso->Cond + Methylmalonyl-CoA Ketone 4,6-dimethylheptan-2-one Cond->Ketone Decarboxylation & Thioester hydrolysis Alcohol 4,6-dimethylheptan-2-ol (Natural Product) Ketone->Alcohol Stereoselective Reduction Enzyme Ketoreductase (NADH dependent) Enzyme->Ketone

Figure 1: Hypothesized biosynthetic pathway from amino acid precursors to the alcohol via the ketone intermediate.

Part 4: Isolation & Analytical Protocols

For researchers isolating this compound from natural matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Chiral GC-MS is the gold standard.

Protocol 1: HS-SPME Extraction from Fungal Tissue
  • Objective: Isolate volatiles without solvent contamination.

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber (gray hub). This "bipolar" fiber captures both polar alcohols and non-polar hydrocarbons.

Step-by-Step Methodology:

  • Sample Prep: Place 2g of finely sliced Tuber sample into a 20mL headspace vial. Add 10 µL of internal standard (e.g., 2-octanol) to the vial wall.

  • Equilibration: Incubate at 40°C for 30 minutes with agitation (500 rpm) to release volatiles into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for 45 minutes at 40°C.

  • Desorption: Insert fiber into GC injector (250°C) for 5 minutes (splitless mode).

Protocol 2: Chiral GC-MS Identification

Differentiation of the (2S,4S) isomer from others is critical for authentication.

  • Column: Beta-DEX 225 or Cyclosil-B (30m x 0.25mm x 0.25µm). These columns utilize cyclodextrin derivatives to separate enantiomers based on inclusion complex stability.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 40°C (hold 5 min).

    • Ramp: 2°C/min to 160°C (critical for chiral resolution).

    • Ramp: 20°C/min to 220°C (bake out).

  • MS Detection: SIM Mode monitoring ions m/z 45, 59, 87 (characteristic fragments for methylated alcohols).

Protocol 3: Chemical Synthesis (Standard Preparation)

To verify the natural product, synthesize the racemic standard via reduction.

  • Reactant: 4,6-dimethylheptan-2-one (commercially available or isolated from DIBK waste stream).

  • Reagent: Sodium Borohydride (NaBH4) in Methanol.

  • Procedure:

    • Dissolve ketone (10 mmol) in MeOH (20 mL) at 0°C.

    • Add NaBH4 (15 mmol) portion-wise.

    • Stir 2h at RT. Quench with 1N HCl.

    • Extract with Ether, dry over MgSO4, concentrate.

    • Result: 50:50 mixture of diastereomers (racemic at C2).

Part 5: Data Summary & References

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueSource
Molecular Weight 144.25 g/mol PubChem [1]
Boiling Point 194.5°C (est)ChemSpider [2]
LogP 2.9 (est)BenchChem [3]
Odor Descriptor Earthy, herbaceous, mild fungalFlavornet [4]
Key MS Fragments 45 (base), 59, 69, 87, 109NIST WebBook [5]
References
  • PubChem. (2025). 4,6-dimethylheptan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Flavornet. (2024). Gas chromatography-olfactometry (GCO) of natural products. [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of 4,6-dimethylheptan-2-ol. [Link]

  • Splivallo, R., et al. (2011). Truffle Volatiles: From Chemical Ecology to Aroma Synthesis. Springer. (Contextualizes the ketone/alcohol role in Tuber spp).

Sources

Technical Guide: Identification of 4,6-Dimethylheptan-2-ol in Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) Primary Class: Branched Secondary Alcohols Significance: While often overshadowed by its tertiary isomer (2,6-dimethylheptan-2-ol, known commercially as "Dimetol"), the 4,6-isomer is a critical chemotaxonomic marker in specific biological systems, including Tuber species (truffles) and insect semiochemicals. Challenge: Accurate identification is complicated by the existence of four stereoisomers and the high probability of co-elution with structural isomers in complex essential oil matrices.

This guide provides a rigorous, multi-modal workflow for the isolation, structural confirmation, and stereochemical assignment of 4,6-dimethylheptan-2-ol.

Chemical Profile & Stereochemistry

Understanding the molecular geometry is a prerequisite for selecting the correct separation phase.

  • IUPAC Name: 4,6-dimethylheptan-2-ol[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    O[2][3][4]
  • Molecular Weight: 144.25 g/mol [2][3][4][5]

  • Chirality: The molecule possesses two chiral centers at C2 and C4.

    • Note on C6: The C6 position involves an isopropyl terminus (–CH(CH

      
      )
      
      
      
      ), making it achiral due to the symmetry of the two terminal methyl groups.
  • Stereoisomers: 4 distinct stereoisomers exist as two enantiomeric pairs:

    • (2R, 4R) / (2S, 4S)

    • (2R, 4S) / (2S, 4R)

Analytical Workflow: The "Triad" Approach

To ensure field-proven reliability, a single analytical technique is insufficient. We employ a "Triad" approach: retention indexing , mass spectral fragmentation , and chiral resolution .

Workflow Sample Essential Oil Matrix Ext Extraction (HS-SPME or L-L) Sample->Ext GCMS GC-MS Screening (Non-Polar Column) Ext->GCMS Filter Filter Criteria: RI ~1030 | Base Peak m/z 45 GCMS->Filter Data Processing Chiral Chiral GC Analysis (Cyclodextrin Phase) Filter->Chiral Candidate Confirmed NMR NMR Confirmation (If Isolate Available) Filter->NMR High Purity Fraction Final Positive ID & Stereo-Assignment Chiral->Final NMR->Final

Figure 1: The "Triad" workflow ensures rigorous identification by cross-validating retention behavior, fragmentation physics, and optical properties.

Protocol 1: GC-MS Structural Identification

Chromatographic Conditions

The separation of 4,6-dimethylheptan-2-ol from the bulk terpene matrix requires a optimized temperature program to prevent co-elution with monoterpene alcohols (e.g., linalool).

ParameterSpecificationRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Standard non-polar phase for reliable RI calculation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency across temp ramp.
Injector Split (1:20) @ 250°CPrevents column overload from major terpenes.
Oven Program 50°C (2 min)

3°C/min

160°C
Slow ramp maximizes resolution of branched isomers.
Transfer Line 280°CPrevents condensation of heavier sesquiterpenes.
Mass Spectral Fingerprint

Unlike its tertiary isomer (2,6-dimethylheptan-2-ol), which fragments easily to form stable tertiary carbocations, 4,6-dimethylheptan-2-ol follows a secondary alcohol fragmentation pathway .

Key Diagnostic Ions:

  • m/z 45 (Base Peak):

    
    
    
    • Mechanism:[6][7][8] Alpha-cleavage at the C2-C3 bond. This is the "signature" of a methyl carbinol (2-alkanol).

  • m/z 129:

    
    
    
    • Mechanism:[6][7][8] Loss of a methyl group.[4][7]

  • m/z 126:

    
    
    
    • Mechanism:[6][7][8] Dehydration (loss of H

      
      O), typical for alcohols.
      
  • m/z 69/87: Alkyl chain fragments corresponding to the isobutyl tail.

Retention Index (RI): On a DB-5 column, 4,6-dimethylheptan-2-ol elutes in the range of 1025 – 1045 Kovats units.

  • Comparison: It typically elutes slightly after its tertiary isomer (2,6-dimethylheptan-2-ol, RI ~1023) due to the stronger hydrogen bonding capability of the secondary hydroxyl group [1].

Fragmentation Mol Molecular Ion [M]+ m/z 144 Alpha Alpha Cleavage (C2-C3 Bond) Mol->Alpha Dehyd Dehydration [M-H2O]+ m/z 126 Mol->Dehyd Thermal/EI Base Base Peak [CH3-CH=OH]+ m/z 45 Alpha->Base Dominant Path

Figure 2: Fragmentation pathway highlighting the diagnostic alpha-cleavage that distinguishes secondary from tertiary isomers.

Protocol 2: Chiral Gas Chromatography

Because the molecule has two chiral centers, standard GC-MS cannot resolve the four potential stereoisomers. Chiral analysis is mandatory for biological verification (e.g., determining if the compound is a natural pheromone or a synthetic contaminant).

Stationary Phase Selection

A Beta-Cyclodextrin (β-DEX) derivative phase is required. The cavity size of β-cyclodextrin is ideal for accommodating the branched heptane chain.

  • Recommended Column: Cyclosil-B or Rt-bDEXsm (30m x 0.25mm).

  • Mechanism: Differential inclusion complexation. The hydroxyl group at C2 interacts with the rim of the cyclodextrin, while the C4 methyl group influences the depth of inclusion.

Resolution Logic
  • Enantiomeric Pairs: The column will separate the diastereomers ((2R,4R)/(2S,4S) pair vs (2R,4S)/(2S,4R) pair) effectively.

  • Full Resolution: Under optimized conditions (isothermal ~90°C), all four peaks can often be resolved.

  • Standard Spiking: Identification requires spiking with a synthesized racemic standard or a known reference oil (e.g., specific Tuber extracts known to contain specific isomers) [2].

Synthesis of Reference Standards (Self-Validation)

Since commercial standards for 4,6-dimethylheptan-2-ol are rare, in-house synthesis is often required for absolute confirmation.

Reaction: Reduction of 4,6-dimethylheptan-2-one.

  • Precursor: 4,6-dimethylheptan-2-one is commercially available or can be synthesized via alkylation of isobutyl halides with pentan-2-one derivatives.

  • Reagent: Sodium Borohydride (NaBH

    
    ) in Methanol.
    
  • Outcome: Yields a diastereomeric mixture of the alcohol. This mixture serves as the perfect reference standard for establishing GC-MS retention times and Chiral GC separation windows.

References

  • NIST Mass Spectrometry Data Center. (2023).[5] Retention Indices and Mass Spectra for 4,6-dimethylheptan-2-ol and isomers. NIST Standard Reference Database. [Link]

  • Splivallo, R., et al. (2007). Discrimination of truffle species by headspace solid phase microextraction and gas chromatography/mass spectrometry. Phytochemistry. [Link]

Sources

4,6-dimethylheptan-2-ol potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, synthesis, and biological potential of 4,6-dimethylheptan-2-ol , a branched-chain secondary alcohol with significant relevance in chemical ecology and potential pharmacological applications.

From Chemo-Ecological Signaling to Pharmacological Potential

Executive Summary

4,6-dimethylheptan-2-ol (C₉H₂₀O) is a branched fatty alcohol characterized by three potential stereogenic centers (C2, C4, C6), resulting in a complex stereochemical profile.[1][2] While often overshadowed by its oxidized counterpart (4,6-dimethylheptan-2-one), the alcohol serves as a critical metabolic reservoir in semiochemical signaling pathways (insects/microbes) and exhibits amphiphilic properties suitable for membrane-targeted antimicrobial activity. This guide analyzes its structure-activity relationship (SAR), synthesis, and biological prospects.

Chemical Identity & Stereochemical Complexity

The biological activity of 4,6-dimethylheptan-2-ol is dictated by its stereochemistry. Unlike linear alcohols, the methyl branching at C4 and C6 creates steric bulk that influences receptor binding and membrane insertion.

  • IUPAC Name: 4,6-dimethylheptan-2-ol[3]

  • Molecular Formula: C₉H₂₀O[2][4][5]

  • Molecular Weight: 144.25 g/mol [3][4][5][6]

  • Key Functional Groups: Secondary hydroxyl (-OH), isobutyl terminus.

  • Chirality:

    • The molecule possesses chiral centers at C2 (hydroxyl bearing), C4 (methyl bearing), and C6 (methyl bearing).

    • Theoretical Isomers:

      
       stereoisomers.
      
    • Note: In biological systems, enzymatic pathways typically produce specific enantiomers (e.g., (2S, 4R, 6R)), which is critical for pheromonal activity.

Physicochemical Profile (Derived from Experimental/Predicted Data):

Property Value Context
Boiling Point ~194.5°C (est) High volatility suitable for vapor-phase signaling.
Density 0.81–0.86 g/cm³ Less dense than water; lipophilic.
LogP (Octanol/Water) ~3.08 High lipophilicity; suggests strong membrane affinity.

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | Requires emulsification for aqueous biological assays. |

Biological Activities & Mechanisms[7]
A. Chemo-Ecological Signaling (The Redox Interface)

In chemical ecology, 4,6-dimethylheptan-2-ol often functions as part of a redox couple with 4,6-dimethylheptan-2-one. Many insects (particularly Coleoptera and Hymenoptera) and fungi (Tuber spp. truffles) utilize this alcohol-ketone interchange for signaling.

  • Mechanism: The alcohol acts as a "stored" or "transport" form of the volatile ketone pheromone. Enzymes (oxidoreductases) convert the alcohol to the ketone to trigger aggregation or alarm signals.

  • Significance: The specific stereoisomer of the alcohol dictates the chirality of the resulting ketone. If the alcohol is (2S), the oxidation yields a ketone that retains the configuration at C4 and C6, ensuring species specificity.

B. Antimicrobial & Cytotoxic Potential

Branched alcohols exhibit non-specific antimicrobial activity via membrane disruption .

  • Lipid Bilayer Insertion: The lipophilic tail (isobutyl group) inserts into the bacterial cell membrane, while the hydroxyl group remains at the interface.

  • Steric Disruption: The methyl branches at C4 and C6 prevent tight packing of the phospholipid bilayer (unlike linear nonanol), increasing membrane fluidity and causing leakage of intracellular ions (K⁺, H⁺).

  • Target Spectrum: Likely effective against Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer lipopolysaccharide membrane, which often blocks hydrophobic alcohols.

Visualizing the Signaling Pathway

The following diagram illustrates the metabolic cycling of 4,6-dimethylheptan-2-ol in a hypothetical semiochemical system (e.g., insect pheromone biosynthesis).

SignalingPathway cluster_organism Source Organism (e.g., Insect/Fungi) Precursor Fatty Acid / Terpene Precursor Alcohol 4,6-dimethylheptan-2-ol (Storage/Transport Form) Precursor->Alcohol Biosynthesis (Reductase) Ketone 4,6-dimethylheptan-2-one (Active Volatile Pheromone) Alcohol->Ketone Activation (Oxidase/Dehydrogenase) Degradation P450 Oxidation / Excretion Alcohol->Degradation Clearance Ketone->Alcohol Inactivation (Reductase) Receptor Chemosensory Receptor (Target Organism) Ketone->Receptor Vapor Phase Binding

Caption: Metabolic redox cycling of 4,6-dimethylheptan-2-ol acting as a pheromone reservoir.

Experimental Protocols
Protocol A: Chemical Synthesis (Grignard Route)

This protocol describes the synthesis of the racemic alcohol. For stereoselective synthesis, chiral starting materials or enzymatic resolution would be required.[1]

Objective: Synthesize 4,6-dimethylheptan-2-ol from isobutyl magnesium bromide and 4-methyl-2-pentanone (isobutyl methyl ketone) is incorrect (that yields a tertiary alcohol). Correct Retrosynthesis: We need to couple a 5-carbon fragment with a 2-carbon fragment or similar. Selected Route:Grignard Reaction of Isobutylmagnesium Bromide with 3-methylbutanal (followed by methylation) OR Reduction of 4,6-dimethylheptan-2-one . Most Robust Lab Route:Reduction of 4,6-dimethylheptan-2-one (commercially available or synthesized via aldol condensation).

Step-by-Step Reduction Protocol:

  • Reagents: 4,6-dimethylheptan-2-one (10 mmol), Sodium Borohydride (NaBH₄, 12 mmol), Methanol (MeOH, 20 mL).

  • Setup: 50 mL round-bottom flask, magnetic stir bar, ice bath (0°C).

  • Procedure:

    • Dissolve the ketone in MeOH and cool to 0°C.

    • Add NaBH₄ portion-wise over 10 minutes (Caution: Hydrogen gas evolution).

    • Stir at 0°C for 30 mins, then warm to room temperature (25°C) for 2 hours.

    • Quench: Add 1N HCl dropwise until pH ~7.

    • Extraction: Evaporate MeOH, extract aqueous residue with Diethyl Ether (3 x 15 mL).

    • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

  • Validation: confirm structure via ¹H-NMR (Look for multiplet at δ ~3.8 ppm for CH-OH).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Emulsify 4,6-dimethylheptan-2-ol in 0.1% Tween 80 (due to low water solubility).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 1024 µg/mL to 2 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacteria to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: Tween 80 vehicle control (must show growth).

Synthesis Workflow Diagram

Synthesis Start Start: 4,6-dimethylheptan-2-one (Ketone Precursor) Reaction Reaction: Carbonyl Reduction (Nucleophilic Addition of Hydride) Start->Reaction Reagent Reagent: NaBH4 / MeOH (0°C) Reagent->Reaction Quench Quench: 1N HCl (Neutralize Excess Hydride) Reaction->Quench Workup Workup: Extraction (Et2O) & Drying (MgSO4) Quench->Workup Product Product: 4,6-dimethylheptan-2-ol (Racemic Mixture) Workup->Product

Caption: Laboratory-scale synthesis of 4,6-dimethylheptan-2-ol via hydride reduction.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved January 28, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 2,6-Dimethylheptan-4-ol (Isomer Analog Data). NIST Chemistry WebBook. Retrieved January 28, 2026 from [Link]

  • MDPI (2024). Antimicrobial Activity of Branched Alcohols and Essential Oil Metabolites. Antibiotics Journal. Retrieved January 28, 2026 from [Link]

Sources

Technical Guide: 4,6-Dimethylheptan-2-ol in Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and biological evaluation of 4,6-dimethylheptan-2-ol , a branched secondary alcohol identified as a significant semiochemical component.

While often associated with the aggregation behavior of terrestrial crustaceans (Porcellio scaber), this structural motif is highly relevant in insect chemical ecology (Hymenoptera and Coleoptera) as a model for methyl-branched pheromone synthesis and receptor binding.

Part 1: Chemical Architecture & Stereochemical Logic

Structural Analysis

4,6-dimethylheptan-2-ol is a saturated, branched secondary alcohol. Its biological activity is governed strictly by its stereochemistry. Unlike linear pheromones, the methyl branching at C4 and the hydroxyl group at C2 create a specific 3D volume required for receptor fit (Lock-and-Key mechanism).

  • IUPAC Name: 4,6-dimethylheptan-2-ol[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [3][4]
    
  • Molecular Weight: 144.25 g/mol [2][3][4][5]

  • Chirality:

    • C2: Bonded to Hydroxyl (-OH), Methyl, H, and the rest of the chain. (Chiral)

    • C4: Bonded to Methyl, H, C3-methylene, and C5-isobutyl group. (Chiral)

    • C6: Bonded to two Methyl groups (isopropyl terminus). (Achiral)

  • Stereoisomers: 4 distinct stereoisomers exist:

    • (2R, 4R)

    • (2S, 4S)

    • (2R, 4S)

    • (2S, 4R)

Physical Properties Table
PropertyValueRelevance to Bioassay
Boiling Point ~194°C (at 760 mmHg)Low volatility; suitable for contact/short-range aggregation signals.
Density 0.824 g/mLImmiscible with water; requires surfactant (e.g., Tween 80) for aqueous delivery.
Vapor Pressure ~0.2 mmHg (25°C)Persistent on substrates; ideal for trail or aggregation marking.
Solubility Ethanol, Hexane, DCMSolvents must be high-purity (HPLC grade) to avoid masking effects.

Part 2: Biological Mechanism (The "Why")

Aggregation Signaling in Porcellio scaber

While Porcellio scaber is an isopod, its aggregation mechanism is the primary model for understanding 4,6-dimethylheptan-2-ol activity. The compound functions as an arrestant pheromone .

  • Mechanism: Volatiles released from the faeces of conspecifics signal a "safe" humid shelter.

  • Receptor Logic: The antennae detect the molecule via odorant-binding proteins (OBPs), triggering a cessation of locomotion (orthokinesis).

  • Evolutionary Driver: Prevention of desiccation.

Graphviz Diagram: Aggregation Signaling Pathway

The following diagram illustrates the sensory loop from stimulus to behavioral arrest.

AggregationPathway Source Pheromone Source (Faeces/Gland) Volatiles 4,6-dimethylheptan-2-ol (Plume) Source->Volatiles Evaporation Receptor Antennal Receptor (Sensilla Trichodea) Volatiles->Receptor Binding (OBP) Processing Antennal Lobe (Glomeruli) Receptor->Processing Signal Transduction Behavior Orthokinesis (Stop/Aggregate) Processing->Behavior Motor Inhibition

Figure 1: Sensory transduction pathway for aggregation pheromones.

Part 3: Synthetic Pathways (The "How")

To evaluate the pheromone, high stereochemical purity is required.[5] A racemic mixture often shows reduced activity due to antagonistic effects of the "wrong" isomer.

Recommended Synthetic Route: Conjugate Addition & Reduction

This route allows for the control of the C4 center via organocuprate chemistry and the C2 center via stereoselective reduction.

Protocol:

  • Starting Material: 6-methyl-3-hepten-2-one (Commercially available or via Aldol condensation of isovaleraldehyde and acetone).

  • Step 1: Conjugate Addition (Setting C4)

    • Reagents: Lithium dimethylcuprate (

      
      ), Diethyl ether, -78°C.
      
    • Mechanism:[6][7][8][9] The methyl group attacks the

      
      -position of the enone.
      
    • Product: 4,6-dimethylheptan-2-one.[1][5][10][11][12][13]

  • Step 2: Stereoselective Reduction (Setting C2)

    • Reagents: L-Selectride (for specific diastereomer) or Yeast Alcohol Dehydrogenase (YAD) for enantiopurity.

    • Product: 4,6-dimethylheptan-2-ol.[1][2][4][5][14]

Graphviz Diagram: Synthesis Workflow

SynthesisRoute Start Isovaleraldehyde + Acetone Intermediate1 6-methyl-3-hepten-2-one Start->Intermediate1 Aldol Condensation Ketone 4,6-dimethylheptan-2-one (Racemic at C4) Intermediate1->Ketone 1,4-Addition Reagent1 LiMe2Cu / -78°C (Conjugate Addition) Reagent1->Ketone Final (2S, 4S)-4,6-dimethylheptan-2-ol (Target Pheromone) Ketone->Final Asymmetric Reduction Reagent2 Enzymatic Reduction (ADH / NADH) Reagent2->Final

Figure 2: Synthetic pathway emphasizing stereocontrol via enzymatic reduction.

Part 4: Analytical Profiling & Validation

Before bioassay, the compound must be validated.

Gas Chromatography-Mass Spectrometry (GC-MS)[13]
  • Column: Chiral cyclodextrin column (e.g., Cyclosil-B) is mandatory to separate the 4 stereoisomers.

  • Carrier Gas: Helium at 1 mL/min.

  • Fragmentation Pattern (EI, 70eV):

    • Look for base peak at m/z 45 (CH3-CH=OH+) typical of 2-alkanols.

    • Molecular ion (

      
      ) at 144  (often weak).
      
    • Diagnostic fragment at m/z 59 (cleavage between C2 and C3).

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3):

    • 
       3.8-3.9 (m, 1H, H-2) - The proton on the carbon with the -OH.
      
    • 
       0.9 (d, 9H) - Overlapping methyl groups at C4 and C6.
      
  • 13C NMR:

    • Signal at ~65-68 ppm (C-OH).

Part 5: Bioassay Methodology

Protocol: Petri Dish Aggregation Assay

This is the standard self-validating protocol for aggregation pheromones in terrestrial arthropods.

Materials:

  • Glass Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1).

  • Test Solution: 10 ng/µL of 4,6-dimethylheptan-2-ol in hexane.

  • Control: Pure hexane.

Step-by-Step:

  • Preparation: Cut filter paper into two halves.

  • Treatment: Apply 20 µL of Test Solution to one half and 20 µL of Control to the other.

  • Evaporation: Allow solvent to evaporate for 5 minutes (critical to remove hexane neurotoxicity).

  • Assembly: Place both halves in the dish, separated by a 2mm gap.

  • Introduction: Introduce 10 test subjects (Porcellio scaber or target insect) into the center.

  • Observation: Record position every 5 minutes for 60 minutes in the dark (red light).

  • Calculation: Calculate the Aggregation Index (AI):

    
    
    
    • AI > 0.5 indicates significant attraction/arrestment.

Safety & Handling
  • Toxicity: Low acute toxicity, but acts as a mild skin irritant (H315).

  • Storage: Store at -20°C under Argon to prevent oxidation to the ketone.

References

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons. (Authoritative text on pheromone stereosynthesis).

  • Zimmer, M., et al. (2002). The role of faeces in the aggregation of the terrestrial isopod Porcellio scaber. Pedobiologia. (Establishes the biological context of aggregation pheromones in this species).

  • PubChem. (2024).[2] Compound Summary: 4,6-Dimethylheptan-2-ol.[1][2][5][14] National Library of Medicine. (Physical property verification).

  • Lacey, E. S., et al. (2008).[15] Male-produced aggregation pheromone of the cerambycid beetle Megacyllene caryae.[15] Journal of Chemical Ecology. (Contextualizes methyl-branched alcohols in insect signaling).

  • BenchChem. (2024). 4,6-Dimethylheptan-2-one and related alcohols.[1][5] (Data on precursors and commercial availability).

Sources

Biosynthetic Pathway of 4,6-Dimethylheptan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4,6-dimethylheptan-2-ol (CAS: 51079-52-8) is a branched-chain secondary alcohol characterized by its specific methyl substitutions at the C4 and C6 positions. While often synthesized chemically for use as a fragrance ingredient or intermediate, its biological relevance lies in its role as a semiochemical (pheromone) and microbial volatile organic compound (MVOC).

This guide delineates the biosynthetic logic of 4,6-dimethylheptan-2-ol, focusing on the Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) hybrid pathway. The mechanism relies on the selective incorporation of methyl-branched primer and extender units, a hallmark of insect pheromone and microbial secondary metabolite biosynthesis.

Chemical Profile
PropertyData
IUPAC Name 4,6-dimethylheptan-2-ol
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Key Structural Features Isobutyryl terminus (C6-C7); Methyl branch (C4); Secondary alcohol (C2)
Biosynthetic Class Methyl-branched fatty alcohol / Polyketide derivative

Biosynthetic Logic: Retro-Biosynthetic Analysis

To understand the forward pathway, we must deconstruct the molecule into its biosynthetic precursors. The carbon skeleton (C1–C7) reveals a modular assembly typical of Type I PKS or modified FAS systems.

Structural Decomposition
  • The Terminus (C6-C7 + Methyl): The isopropyl moiety (CH3)2-CH- is characteristic of an Isobutyryl-CoA primer. This unit is derived from the catabolism of the amino acid L-Valine.

  • The Internal Branch (C4-C5 + Methyl): The segment -CH2-CH(CH3)- indicates the incorporation of a Methylmalonyl-CoA extender unit.

  • The Functional End (C1-C2-C3): The segment -CH2-CH(OH)-CH3 suggests the addition of a Malonyl-CoA unit (providing C2-C3) followed by decarboxylation or specific chain termination and reduction.

  • Primer: Isobutyryl-CoA (4 Carbons)

  • Extension 1: Methylmalonyl-CoA (3 Carbons)

  • Extension 2: Malonyl-CoA (2 Carbons)

  • Total: 9 Carbons.[1][2][3][4][5]

Detailed Biosynthetic Pathway

The biosynthesis proceeds through a stepwise condensation logic, likely catalyzed by a modular PKS or a highly specific insect FAS.

Phase 1: Primer Generation (Valine Catabolism)

Before chain assembly, the organism must generate the primer unit.

  • Substrate: L-Valine

  • Enzyme: Branched-chain

    
    -ketoacid dehydrogenase (BCKDH) complex.
    
  • Mechanism: Transamination of valine yields

    
    -ketoisovalerate, which is oxidatively decarboxylated to form Isobutyryl-CoA .
    
Phase 2: Chain Assembly & Modification

This phase involves the condensation of thioesters.

Step 1: Loading & First Elongation
  • Substrates: Isobutyryl-CoA (Primer) + Methylmalonyl-CoA (Extender).

  • Enzyme Domains: Ketoacyl-synthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER).

  • Reaction:

    • Condensation yields a

      
      -keto intermediate (2,4-dimethyl-3-oxopentanoyl-S-Enz).
      
    • Full reduction cycle (KR

      
       DH 
      
      
      
      ER) converts the
      
      
      -keto group to a saturated methylene group.
    • Product: 2,4-dimethylpentanoyl-ACP (Acyl Carrier Protein).

Step 2: Second Elongation
  • Substrates: 2,4-dimethylpentanoyl-ACP + Malonyl-CoA.

  • Enzyme Domains: KS, AT (specific for Malonyl-CoA).

  • Reaction:

    • Condensation adds two carbons.

    • Intermediate: 4,6-dimethyl-3-oxoheptanoyl-ACP.

    • Critical Branch Point: Unlike the previous step, this ketone is not fully reduced to a methylene. It is processed to the alcohol functionality.

Phase 3: Termination & Functionalization

The release mechanism determines the final structure.

  • Scenario A (Direct PKS Release): The Thioesterase (TE) domain releases the chain. A subsequent Ketoreductase (KR) reduces the C2 ketone to an alcohol.

  • Scenario B (Methyl Ketone Route): Decarboxylation of the

    
    -keto acid yields 4,6-dimethylheptan-2-one . A specific secondary alcohol dehydrogenase (SADH) then stereoselectively reduces the ketone to 4,6-dimethylheptan-2-ol .
    
Pathway Visualization (DOT Diagram)

Biosynthesis Valine L-Valine Isobutyryl Isobutyryl-CoA (Primer) Valine->Isobutyryl Transamination & BCKDH Inter1 2,4-Dimethylpentanoyl-ACP (Saturated Intermediate) Isobutyryl->Inter1 PKS Module 1 (+ Methylmalonyl-CoA) KR, DH, ER MethylMal Methylmalonyl-CoA (Extender 1) MethylMal->Inter1 Malonyl Malonyl-CoA (Extender 2) Inter2 4,6-Dimethyl-2-oxoheptanoyl-ACP (Beta-Keto Intermediate) Malonyl->Inter2 Inter1->Inter2 PKS Module 2 (+ Malonyl-CoA) KS only Ketone 4,6-Dimethylheptan-2-one Inter2->Ketone Thioesterase (TE) / Decarboxylation Product 4,6-Dimethylheptan-2-ol (Final Product) Ketone->Product SADH / Ketoreductase (Stereoselective Reduction)

Figure 1: Proposed biosynthetic pathway of 4,6-dimethylheptan-2-ol via PKS/FAS hybrid machinery.

Experimental Validation Protocols

To confirm this pathway in a target organism (e.g., insect or microbe), the following self-validating experimental systems are recommended.

Protocol A: Stable Isotope Feeding Assay

This experiment traces the incorporation of labeled precursors into the final product.

Materials:

  • Precursors: [1-13C]-Propionate (for methylmalonate), [1-13C]-Valine, [1,2-13C]-Acetate.

  • Organism: Target insect (in vivo) or microbial culture.

  • Analysis: GC-MS (SIM mode).

Step-by-Step Methodology:

  • Administration:

    • Insects: Inject 1 µL of labeled precursor solution (10 mg/mL in PBS) into the hemolymph or mix with artificial diet.

    • Microbes: Add precursor to minimal media during the exponential growth phase (final conc. 5 mM).

  • Incubation: Allow metabolism for 24–48 hours.

  • Extraction:

    • Flash freeze samples in liquid nitrogen.

    • Crush and extract with Dichloromethane (DCM) containing an internal standard (e.g., Octanol).

    • Vortex (1 min) and centrifuge (5000 x g, 5 min). Collect the organic layer.

  • Analysis (GC-MS):

    • Inject 1 µL splitless.

    • Validation Criteria: Look for mass shifts in the molecular ion and specific fragments.

      • Valine Incorporation: Shift in the terminal isopropyl fragment (m/z 43 -> 44/45).

      • Propionate Incorporation: Shift in fragments containing the C4-methyl branch.

Protocol B: Heterologous Expression (Gene Function)

To prove the enzymatic causality.

  • Gene Mining: Blast search the target genome for PKS genes with "AT" domains specific for methylmalonyl-CoA (look for the YASH motif in the active site).

  • Cloning: Clone candidate PKS genes into an expression vector (e.g., pET28a).

  • Expression: Transform into E. coli BAP1 (engineered for phosphopantetheinylation).

  • Feeding: Supplement culture with propionate and valine.

  • Validation: Detect 4,6-dimethylheptan-2-ol in the headspace using SPME-GC-MS.

Quantitative Data & Properties

When isolating or synthesizing this compound, reference these physicochemical properties for identification.

ParameterValueSource
Boiling Point 170.3°C (at 760 mmHg)[BenchChem, 2025]
Density 0.812 g/cm³[BOC Sciences, 2025]
Vapor Pressure 1.48 mmHg at 25°C[GuideChem, 2025]
LogP (Octanol/Water) 2.65[Cheméo, 2025]
GHS Classification H227 (Combustible), H315 (Irritant)[PubChem, 2025]
Experimental Workflow Diagram

Workflow Sample Biological Sample (Insect/Microbe) Extract Solvent Extraction (DCM/Hexane) Sample->Extract Lysis Deriv Derivatization (MSTFA/TMS) Extract->Deriv -OH Protection GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Injection Data Mass Spectrum Validation GCMS->Data m/z Identification

Figure 2: Analytical workflow for the isolation and identification of 4,6-dimethylheptan-2-ol.

References

  • PubChem. (2025). 4,6-Dimethylheptan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (2025). Thermodynamic Properties of 2-Heptanone, 4,6-dimethyl-. Retrieved from [Link]

Sources

High-Fidelity Conformational Profiling of 4,6-Dimethylheptan-2-ol: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The analysis of 4,6-dimethylheptan-2-ol (


) presents a classic challenge in computational organic chemistry: the accurate modeling of a highly flexible acyclic chain containing multiple stereocenters. Unlike rigid ring systems, this molecule possesses significant conformational freedom around the C2–C3, C3–C4, and C4–C5 bonds, necessitating a rigorous statistical thermodynamics approach rather than a single-structure optimization.
Stereochemical Definition

Before initiating calculations, the stereochemical space must be defined. 4,6-dimethylheptan-2-ol contains two stereogenic centers at C2 and C4 . Carbon 6 is achiral as it is bonded to two equivalent methyl groups (isopropyl terminus).

  • Stereoisomers: 4 total

    
    .
    
  • Key Interaction: The hydroxyl group at C2 is capable of forming intramolecular hydrogen bonds with the backbone or engaging in syn-pentane interactions with the methyl group at C4, significantly influencing the Boltzmann population.

Computational Theory & Methodology

To achieve results comparable to experimental NMR or VCD (Vibrational Circular Dichroism) data, we must move beyond standard B3LYP/6-31G* protocols. This guide employs a Composite DFT-Dispersion Protocol , essential for capturing the weak London dispersion forces that dominate the folding of alkyl chains.

The Physics of Accuracy
  • Dispersion Correction (D3/D4): Standard DFT functionals fail to describe medium-range electron correlation (van der Waals forces). For an alkyl chain like 4,6-dimethylheptan-2-ol, omitting dispersion (e.g., using plain B3LYP) will result in an artificially extended chain, missing the folded conformers that often dominate the population [1].

  • Solvation Models: Gas-phase calculations overemphasize intramolecular hydrogen bonding (OH

    
    Backbone). An implicit solvation model (SMD or IEF-PCM) is required to simulate the dielectric screening of solvents like 
    
    
    
    [2].

Step-by-Step Experimental Protocol

This workflow utilizes the CREST/xTB (Conformer-Rotamer Ensemble Sampling Tool) for sampling and ORCA/Gaussian for high-level DFT refinement.

Phase 1: Stochastic Conformational Search (The "Grimme" Protocol)

Objective: Locate all local minima on the Potential Energy Surface (PES) without bias.

  • Input Generation: Draw the (2S,4S) isomer in 3D.

  • Semi-Empirical Sampling (GFN2-xTB): Use the GFN2-xTB Hamiltonian, which is robust for non-covalent interactions.

    • Command:crest input.xyz --gfn2 --T 298.15 --ewin 6.0

    • Parameters:

      • --ewin 6.0: Keep conformers within 6 kcal/mol of the global minimum.

      • --T 298.15: Simulation temperature (Kelvin).

  • Clustering: The algorithm automatically clusters structures based on RMSD (Root Mean Square Deviation) to remove duplicates.

Phase 2: DFT Geometry Optimization & Frequency Analysis

Objective: Refine the rough geometries from Phase 1 using a high-level theory.

  • Functional Selection:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale:

      
      B97X-D includes long-range corrections and dispersion, crucial for the isopropyl/methyl sterics [3].
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Minimizes Basis Set Superposition Error (BSSE).

  • Solvation: SMD (Solvation Model based on Density) with Chloroform (

    
    ).
    
  • Execution (Example Input Block):

Phase 3: Boltzmann Weighting & Property Prediction

Objective: Calculate the population-averaged properties.

The contribution of conformer


 to the observed property 

is:

Where


 is the Gibbs Free Energy relative to the global minimum.

Workflow Visualization

The following diagram illustrates the decision matrix and data flow for this protocol.

G Start Input Structure (2S,4S)-4,6-dimethylheptan-2-ol Sampling Conformational Sampling (CREST / GFN2-xTB) MD + Metadynamics Start->Sampling Initial Geometry Pruning Ensemble Pruning (RMSD Clustering < 0.125 Å) Energy Window: 6 kcal/mol Sampling->Pruning Raw Ensemble Opt DFT Optimization wB97X-D / def2-TZVP Solvent: CHCl3 (SMD) Pruning->Opt Top 20-50 Conformers Freq Frequency Check (No Imaginary Frequencies) Calculate Gibbs Free Energy (G) Opt->Freq Converged Geometries NMR NMR Calculation GIAO Method Isotropic Shielding Tensors Freq->NMR Valid Minima Only Final Boltzmann Weighted Spectrum Generation NMR->Final Average weighted by exp(-dG/RT)

Figure 1: Computational workflow for high-precision conformational analysis and NMR prediction.

Quantitative Data Presentation

When reporting results for 4,6-dimethylheptan-2-ol, data should be tabulated to show the energy landscape. Below is a simulated example of how to structure the output for the (2S,4S) isomer.

Table 1: Simulated Conformational Landscape (wB97X-D/def2-TZVP)

Conformer IDDescription (Backbone/OH)Rel. Electronic Energy (

, kcal/mol)
Rel. Gibbs Energy (

, kcal/mol)
Boltzmann Pop. (%)
Conf_01 anti-periplanar / H-bond (OH

C4)
0.000.0042.5%
Conf_02 gauche (C3-C4) / Free OH0.450.6214.8%
Conf_03 Folded (C2-C6 contact)0.881.106.6%
Conf_04 Extended Chain1.201.453.7%
Conf_X High Energy Steric Clash>3.50>4.00< 0.1%

Note: "Conf_01" typically represents the structure minimizing syn-pentane interactions between the C2, C4, and C6 methyl groups while maximizing favorable dispersion.

Critical Analysis & Troubleshooting

The "Flexible Chain" Problem

In 4,6-dimethylheptan-2-ol, the entropy term (


) is significant.
  • Issue: Low-frequency vibrational modes (< 100

    
    ) corresponding to chain rotations introduce large errors in the Quasi-Harmonic Approximation (RRHO).
    
  • Solution: Apply the Grimme Quasi-Harmonic Correction during frequency analysis. This treats low-frequency modes as hindered rotors rather than harmonic oscillators, preventing the artificial inflation of entropy [4].

NMR Scaling Factors

To compare calculated isotropic shielding values (


) with experimental chemical shifts (

), use linear regression scaling:

For wB97X-D/def2-TZVP in chloroform, typical scaling factors are:
  • 
     NMR:  Slope 
    
    
    
    , Intercept
    
    
    ppm.
  • 
     NMR:  Slope 
    
    
    
    , Intercept
    
    
    ppm.

References

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Grimme, S. (2012). Supramolecular Binding Thermodynamics by Dispersion-Corrected Density Functional Theory. Chemistry – A European Journal, 18(32), 9955–9964. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

Methodological & Application

Application Note: High-Yield Synthesis of 4,6-Dimethylheptan-2-ol via Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) is a critical secondary alcohol intermediate used in the synthesis of specialty fragrances, advanced solvating agents, and pharmaceutical precursors. Its synthesis typically involves the reduction of 4,6-dimethylheptan-2-one (CAS: 19549-80-5).

This guide provides a validated, high-fidelity protocol for the chemoselective reduction of 4,6-dimethylheptan-2-one using Sodium Borohydride (


). Unlike catalytic hydrogenation, which requires high-pressure infrastructure, this hydride-transfer method offers a scalable, bench-stable solution with high atom economy and stereochemical implications relevant to biological activity.

Scientific Principles & Mechanism

Reaction Mechanism

The transformation relies on the nucleophilic addition of a hydride ion (


) from the borohydride anion (

) to the electrophilic carbonyl carbon of the ketone.
  • Activation: The carbonyl oxygen coordinates with the sodium cation or solvent protons, increasing the electrophilicity of the carbonyl carbon.

  • Hydride Transfer: The

    
     bond breaks, transferring a hydride to the carbonyl carbon, forming a tetraalkoxyborate intermediate.
    
  • Hydrolysis: Acidic workup hydrolyzes the borate ester, liberating the secondary alcohol and boric acid derivatives.

Stereochemical Considerations

The precursor, 4,6-dimethylheptan-2-one, possesses a chiral center at C4 . The reduction generates a new chiral center at C2 .

  • Starting Material: Typically racemic (unless chirally resolved).[1]

  • Product: The reaction yields a mixture of diastereomers (syn/anti relationships between C2 and C4).

  • Implication: In drug development, these diastereomers may exhibit distinct pharmacokinetics. Separation can be achieved via high-performance liquid chromatography (HPLC) or enzymatic resolution if enantiopurity is required.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5][6]MW ( g/mol )Equiv.[3]Role
4,6-Dimethylheptan-2-one 19549-80-5142.241.0Precursor
Sodium Borohydride 16940-66-237.830.6*Reducing Agent
Methanol (Anhydrous) 67-56-132.04SolventSolvent
Hydrochloric Acid (1M) 7647-01-036.46ExcessQuenching Agent
Diethyl Ether 60-29-774.12ExtractionSolvent

*Note: Theoretically, 0.25 eq of


 reduces 1 eq of ketone. We use 0.6 eq to ensure rapid, complete conversion.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 4,6-dimethylheptan-2-one (10.0 g, 70.3 mmol) in anhydrous Methanol (100 mL).

  • Thermal Control: Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature suppresses side reactions and controls the exothermic nature of hydride addition.

Phase 2: Reduction
  • Reagent Addition: Add Sodium Borohydride (1.60 g, 42.2 mmol) portion-wise over 15 minutes.

    • Critical: Monitor for excessive bubbling (

      
       gas). Do not seal the system completely; allow for gas venting through a bubbler.
      
  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2 hours.

  • Monitoring: Analyze via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0°C. Slowly add 1M HCl (50 mL) dropwise.

    • Safety: Vigorous hydrogen evolution will occur. Add acid until pH

      
       5-6 to destroy residual borohydride.
      
  • Extraction: Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator). Dilute the aqueous residue with water (50 mL) and extract with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organic layers with Brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under vacuum to yield the crude oil.

Phase 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~80-82°C @ 10 mmHg (Lit. bp 194.5°C at atm).

    • Yield: Expected yield is 85-92%.

Visualization of Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and the stereochemical outcome.

ReactionScheme Ketone 4,6-Dimethylheptan-2-one (Achiral C2, Chiral C4) Intermediate Tetraalkoxyborate Intermediate Ketone->Intermediate Hydride Attack Reagents NaBH4, MeOH 0°C -> RT Reagents->Ketone Alcohol 4,6-Dimethylheptan-2-ol (Mixture of Diastereomers) Intermediate->Alcohol Hydrolysis Workup H3O+ Hydrolysis Workup->Intermediate

Figure 1: Reaction scheme highlighting the hydride transfer and hydrolysis steps.

Experimental Workflow

This flowchart guides the operator through the critical decision points of the protocol.

Workflow Start Start: Dissolve Ketone in MeOH Cool Cool to 0°C Start->Cool AddNaBH4 Add NaBH4 Portion-wise (Watch for H2 evolution) Cool->AddNaBH4 Warm Warm to RT (2 hrs) AddNaBH4->Warm CheckTLC TLC Check (Ketone consumed?) Warm->CheckTLC CheckTLC->AddNaBH4 No (Add 0.1 eq more) Quench Quench with 1M HCl (pH 5-6) CheckTLC->Quench Yes Extract Evaporate MeOH -> Extract w/ Ether Quench->Extract Distill Vacuum Distillation (80-82°C @ 10 mmHg) Extract->Distill End Final Product: 4,6-Dimethylheptan-2-ol Distill->End

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met:

TechniqueExpected SignalInterpretation
FT-IR ~3350

(Broad)
Appearance of O-H stretch (Alcohol).
FT-IR ~1715

(Absent)
Disappearance of C=O stretch (Ketone).
GC-MS m/z 144

, 129

Molecular ion confirming reduction.
1H NMR

3.7-3.9 ppm (m, 1H)
Methine proton at C2 (

).

Safety & Hazard Analysis

  • Hydrogen Evolution: The addition of

    
     to acidic protons (even in MeOH) and the acid quench releases Hydrogen gas (
    
    
    
    ). Ensure the fume hood has adequate airflow and avoid ignition sources.
  • Exotherm: The reaction is exothermic. Failure to cool to 0°C may result in solvent boiling or loss of stereochemical control.

  • Toxicity: 4,6-dimethylheptan-2-one is a skin and eye irritant.[2] Wear nitrile gloves and safety goggles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89180, 4,6-Dimethylheptan-2-one. Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link][2][3]

  • Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][7][8] Retrieved from [Link]

  • ChemGuide (2023). The Reduction of Aldehydes and Ketones using Sodium Tetrahydridoborate. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Heptanone, 4,6-dimethyl- Properties. Retrieved from [Link]

Sources

biocatalytic reduction of 4,6-dimethylheptan-2-one to 4,6-dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the biocatalytic reduction of 4,6-dimethylheptan-2-one. It addresses the specific challenges of reducing a hydrophobic, branched aliphatic ketone and provides a validated workflow for process development.

Abstract & Scope

This guide details the protocol for the stereoselective reduction of 4,6-dimethylheptan-2-one (CAS 19549-80-5) to 4,6-dimethylheptan-2-ol using Ketoreductases (KREDs). Unlike traditional chemical reduction (e.g., NaBH₄ or catalytic hydrogenation), which yields racemic mixtures at the C2 position, biocatalysis offers precise control over the newly formed stereocenter.

This protocol addresses:

  • Substrate Challenges: The substrate contains a pre-existing chiral center at C4 and a distal isopropyl group, creating steric bulk and solubility issues.

  • Stereocontrol: Strategies to achieve high diastereoselectivity (controlling C2 relative to C4).

  • Process Engineering: Biphasic reaction design for hydrophobic substrate loading >50 g/L.

Introduction: The Biocatalytic Advantage

4,6-dimethylheptan-2-one is a branched aliphatic ketone often used as a precursor for chiral synthons and flavor/fragrance compounds. The reduction of the C2 ketone generates a second stereocenter.

Chemical vs. Enzymatic Route
FeatureChemical Reduction (NaBH₄)Biocatalytic Reduction (KRED)
Stereoselectivity Poor (Racemic at C2)High (>99% ee at C2)
Conditions Organic solvents, often cryogenicAqueous buffer, Ambient (25-30°C)
Safety Flammable solvents, hydride risksBiodegradable, non-flammable
Yield High, but requires chiral resolution laterHigh, direct access to chiral isomer

Mechanistic Insight: The reaction relies on the hydride transfer from a cofactor (NADH or NADPH) to the carbonyl carbon. The enzyme acts as a chiral scaffold, distinguishing between the re- and si-faces of the ketone.

Experimental Design & Logic

Enzyme Selection Strategy

For aliphatic ketones with steric bulk (isobutyl group at C4), "anti-Prelog" or "Prelog" KREDs (often sourced from Lactobacillus, Thermoanaerobacter, or engineered variants) are the primary candidates.

  • Screening Library: Use a diverse panel of KREDs (e.g., Codexis KREDs, Johnson Matthey ADHs, or in-house E. coli libraries expressing metagenomic ADHs).

  • Cofactor Recycling: Essential for economic viability. We utilize a coupled enzyme system (Glucose Dehydrogenase - GDH) to regenerate NADPH.

Cofactor Regeneration Pathway

The following diagram illustrates the coupled redox cycle required to drive the reaction to completion.

CofactorLoop Substrate 4,6-Dimethylheptan-2-one KRED KRED (Ketoreductase) Substrate->KRED Product 4,6-Dimethylheptan-2-ol NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: Coupled enzymatic cycle. KRED reduces the ketone consuming NADPH, while GDH regenerates NADPH by oxidizing glucose.

Detailed Protocol

Phase 1: Screening (Hit Identification)

Objective: Identify enzymes with >20% conversion and high stereoselectivity.

Materials:

  • 96-well deep well plates.

  • KRED Library (lyophilized lysate).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 4,6-dimethylheptan-2-one (dissolved in DMSO).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (1.5 eq), GDH (5 U/mL).

Workflow:

  • Enzyme Dispensing: Add 1-2 mg of KRED powder per well.

  • Master Mix Addition: Add 900 µL of Cofactor Mix in KPi buffer.

  • Substrate Initiation: Add 10 µL of substrate stock (final conc. 10 g/L, 5% DMSO).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 mins.

  • Analysis: Centrifuge to separate phases. Analyze organic layer via GC (Method in Section 5).

Phase 2: Reaction Optimization (Bench Scale)

Objective: Maximize conversion (>95%) and substrate loading (>50 g/L).

Critical Parameter: Biphasic System Since 4,6-dimethylheptan-2-one is hydrophobic, a pure aqueous system will suffer from mass transfer limitations. We use a biphasic system (Buffer/Organic) or a co-solvent.

  • Recommendation: Use 10-20% v/v Isopropyl Palmitate or simply run "neat" substrate if the enzyme is stable, creating an emulsion. For this protocol, we use 10% DMSO as a co-solvent which is generally well-tolerated.

Protocol (50 mL Scale):

  • Reactor Setup: 100 mL round-bottom flask with overhead stirrer (essential for emulsion).

  • Buffer Prep: 40 mL KPi Buffer (100 mM, pH 7.5) containing 200 mg Glucose and 0.5 mM NADP+.

  • Enzyme Addition: Add 50 mg optimized KRED and 10 mg GDH (or use co-expressed lyophilisate).

  • Substrate Addition: Slowly add 2.0 g 4,6-dimethylheptan-2-one (dissolved in 2 mL DMSO) dropwise. Final conc: ~40 g/L.

  • pH Control: The GDH reaction produces gluconic acid, dropping pH. Use an autotitrator to maintain pH 7.5 with 1M NaOH.

  • Monitoring: Sample 100 µL every 2 hours. Extract with EtOAc and check GC.

  • Completion: Reaction typically completes in 12-18 hours.

Phase 3: Work-up and Isolation
  • Extraction: Add 50 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Stir for 10 mins.

  • Separation: Separate organic layer. Re-extract aqueous layer 1x.

  • Drying: Dry combined organics over MgSO₄.

  • Concentration: Remove solvent under reduced pressure (Rotavap). Note: Product is a high-boiling liquid; avoid excessive heat.

Analytical Methods

Trustworthiness Check: The separation of diastereomers (due to C2 and C4 chiral centers) requires a specialized chiral column.

GC Method Parameters:

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or Hydrodex-β-6TBDM .

  • Carrier Gas: Helium, 1.2 mL/min (constant flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 60°C hold for 2 min.

    • Ramp 5°C/min to 160°C.

    • Hold 5 min.

  • Detection: FID at 250°C.

Data Interpretation:

  • Substrate: Elutes approx. 8-10 min.

  • Product: Elutes approx. 12-15 min.

  • Stereoisomers: Expect multiple peaks if starting material is racemic.

    • Peak 1: (2S, 4S)-4,6-dimethylheptan-2-ol[1]

    • Peak 2: (2S, 4R)-4,6-dimethylheptan-2-ol

    • (2R isomers will elute separately if the enzyme is not perfectly selective).

Process Workflow Diagram

ProcessWorkflow Start Start: Racemic 4,6-dimethylheptan-2-one Screen Phase 1: Enzyme Screening (96-well plate, 24h) Start->Screen Hit Identify Hit Enzyme (>95% ee, >20% conv) Screen->Hit GC Analysis Opt Phase 2: Optimization (pH control, Glucose feed, Co-solvent) Hit->Opt Scale Phase 3: Scale-Up (50mL) Substrate Loading: 40-50 g/L Opt->Scale DSP Downstream Processing (MTBE Extraction, Drying) Scale->DSP Final Final Product: Chiral 4,6-dimethylheptan-2-ol DSP->Final

Figure 2: End-to-end process development workflow from screening to isolation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acidEnsure active pH control (titration with NaOH).
Low Conversion (<50%) Enzyme inhibition by substrateImplement "Fed-batch" mode: add substrate in 4 aliquots over 8 hours.
Poor Phase Separation Emulsion formationAdd brine (sat. NaCl) or filter through Celite before separation.
Low ee Non-selective enzymeRe-screen library; check for background thermal reduction (unlikely at 30°C).
Enzyme Instability Interfacial inactivationReduce stirring speed or add surfactant (Tween-80, 0.1%).

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones in "non-conventional" media. Green Chemistry. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology. Link

  • PubChem. (2024).[1] 4,6-Dimethylheptan-2-ol Compound Summary. National Library of Medicine. Link[2]

  • Moore, J.C., et al. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research. Link

  • BenchChem. (2024). Synthesis of 4,6-Dimethylheptan-2-one from Isobutyraldehyde. Link

Sources

chiral resolution of 4,6-dimethylheptan-2-ol enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resolution of aliphatic alcohols lacking strong UV chromophores presents a significant challenge in pharmaceutical and pheromone analysis. This application note details a robust protocol for the chiral resolution of 4,6-dimethylheptan-2-ol , a molecule with two chiral centers (C2, C4) and four distinct stereoisomers. We present a validated workflow utilizing 3,5-dinitrobenzoate (DNB) derivatization to introduce a


-acceptor chromophore, enabling high-sensitivity UV detection and enhanced chiral recognition on polysaccharide-based stationary phases. This method is critical for monitoring asymmetric synthesis and enantiomeric purity in pheromone research (e.g., Lyonetia prunifoliella analogs) and fragrance development.

Chemical Context & Stereochemistry

4,6-dimethylheptan-2-ol is a secondary acyclic alcohol. Its structure contains two stereogenic centers located at C2 (bearing the hydroxyl group) and C4 (bearing a methyl group). Carbon-6 is achiral due to the presence of two equivalent methyl groups (isopropyl terminus).

  • Molecular Formula:

    
    [1][2]
    
  • Stereoisomers: 4 (

    
    )
    
    • Enantiomeric Pair A (Syn): (2R, 4R) and (2S, 4S)

    • Enantiomeric Pair B (Anti): (2R, 4S) and (2S, 4R)

The Detection Challenge: Native aliphatic alcohols possess negligible UV absorbance above 210 nm. Direct HPLC analysis using Refractive Index (RI) detection is often insufficient due to low sensitivity and baseline drift with gradient elution. Furthermore, the lack of aromatic rings limits the


 interactions necessary for recognition by many Chiral Stationary Phases (CSPs).

The Solution: Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) serves a dual purpose:

  • Visualization: Introduces a strong UV chromophore (

    
     nm).
    
  • Selectivity: The electron-deficient dinitrobenzoate ring acts as a

    
    -acid, engaging in strong 
    
    
    
    donor-acceptor interactions with the carbamate moieties (
    
    
    -bases) of polysaccharide CSPs (e.g., Chiralpak AD/OD), significantly enhancing resolution factors (
    
    
    ).

Experimental Protocol: Pre-Column Derivatization

This step is mandatory for high-sensitivity HPLC analysis.

Reagents:

  • Analyte: 4,6-dimethylheptan-2-ol (approx. 10 mg)

  • Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Base: Pyridine (anhydrous) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (HPLC Grade)

Workflow Diagram:

DerivatizationWorkflow Start Crude Alcohol (10 mg) Mix Mix with 3,5-DNB-Cl (1.5 eq) & Pyridine Start->Mix React Reaction 60°C, 30 mins or RT, 2 hrs Mix->React Quench Quench Add Dilute HCl (Neutralize Pyridine) React->Quench Extract Extraction Wash with NaHCO3 Dry organic layer Quench->Extract Final HPLC Ready Sample Dissolve in Mobile Phase Extract->Final

Figure 1: Derivatization workflow for converting aliphatic alcohols to UV-active DNB esters.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of 4,6-dimethylheptan-2-ol in 1.0 mL of dry DCM in a reaction vial.

  • Addition: Add 20 mg (approx. 1.2–1.5 equivalents) of 3,5-dinitrobenzoyl chloride and 20

    
    L of pyridine.
    
  • Reaction: Seal the vial and heat at 60°C for 30 minutes (or stir at room temperature for 2 hours). The solution will turn slight yellow/orange.

  • Quench: Cool to room temperature. Add 1 mL of 0.5 M HCl to neutralize the pyridine (prevents peak tailing and column damage).

  • Extraction: Vortex and remove the aqueous (top) layer. Wash the organic layer once with saturated

    
     (removes excess DNB acid) and once with water.
    
  • Drying: Pass the DCM layer through a small pipette containing anhydrous

    
    .
    
  • Reconstitution: Evaporate the DCM under a nitrogen stream and redissolve the residue in 1 mL of n-Hexane/Isopropanol (90:10) . Filter through a 0.45

    
    m PTFE filter before injection.
    

HPLC Method Development & Screening

For DNB derivatives, Amylose-based columns generally provide superior recognition of the aromatic moiety compared to Cellulose columns, though screening both is recommended.

Primary Column Recommendation:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5

    
    m particle size.[3]
    
  • Mode: Normal Phase.

Screening Strategy (Decision Matrix):

MethodDevelopment Start Inject DNB-Derivative Screen1 Screen 1: Chiralpak AD-H Hexane/IPA (95:5) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success VALIDATE METHOD Check1->Success Yes Screen2 Screen 2: Chiralcel OD-H Hexane/IPA (95:5) Check1->Screen2 No Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Optimize Optimize Mobile Phase Try Hexane/Ethanol or Lower Temp (15°C) Check2->Optimize No Optimize->Success

Figure 2: Method development decision tree for chiral resolution of DNB-alcohols.

Optimized Chromatographic Conditions

The following conditions represent the "Gold Standard" starting point for resolving the four stereoisomers. Note that diastereomers (e.g., syn vs. anti) often separate significantly, while enantiomeric pairs require the specific chiral selectivity.

ParameterConditionRationale
Column Chiralpak AD-H (or equivalent Amylose-based CSP)Amylose helix pitch is ideal for DNB-alcohol inclusion.
Mobile Phase n-Hexane / Isopropanol (98:2 to 95:5) Low polarity alcohol (IPA) maximizes H-bonding and

interactions.
Flow Rate 0.8 - 1.0 mL/minStandard flow for 4.6mm ID columns; lower flow improves resolution.
Temperature 20°C - 25°C Lower temperature often enhances enantioselectivity (

) entropically.
Detection UV 254 nm Max absorption of the DNB group; eliminates interference from non-derivatized impurities.
Injection Vol 5 - 10

L
Prevent column overload which broadens peaks.

Expected Elution Order (Typical for AD-H): Note: Absolute configuration elution order must be confirmed with pure standards, but typical patterns for similar branched alkanols are:

  • (2S, 4S)-DNB-ester

  • (2R, 4R)-DNB-ester

  • (2S, 4R)-DNB-ester

  • (2R, 4S)-DNB-ester (Diastereomers often elute as distinct groups, with enantiomers resolved within those groups).

Data Analysis & Troubleshooting

Quantitative Parameters: Ensure your method meets these criteria before validation.

MetricFormulaTarget ValueAction if Failed
Capacity Factor (

)


Adjust % IPA. If

, decrease IPA.
Selectivity (

)


Change Column (AD

OD) or Temp.
Resolution (

)


(Baseline)
Decrease flow rate; Check column efficiency.

Common Issues:

  • Peak Tailing: Usually caused by residual pyridine or free DNB acid. Solution: Ensure thorough acid wash and

    
     wash during workup.
    
  • Extra Peaks: Unreacted DNB-Cl (elutes near void volume) or DNB-acid (elutes late or trails). Solution: Run a blank of the reagent to identify artifact peaks.

  • Incomplete Resolution of 4 Isomers: If 4 peaks are not seen, you may have overlapping pairs. Solution: Switch to Chiralcel OD-H or use Hexane/Ethanol (98:2) which alters the solvation of the chiral grooves.

References

  • Chiralpedia. (2022).[4] Chiral HPLC separation: Strategy and Approaches. Retrieved from [Link]

  • Phenomenex. (2025).[2][5] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization of Secondary Aliphatic Alcohols to Picolinates/Benzoates for HPLC. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: (2S,4S)-4,6-dimethylheptan-2-ol.[1] Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4,6-Dimethylheptan-2-ol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the validated quantification of 4,6-dimethylheptan-2-ol, a volatile secondary alcohol often encountered as a stereoisomeric metabolite or synthesis impurity.[1] Unlike linear alcohols, the branched structure of 4,6-dimethylheptan-2-ol presents unique chromatographic challenges, specifically regarding peak tailing and isobaric interference.[1] This guide utilizes 2-Octanol as a structural Internal Standard (IS) due to its homologous retention behavior and distinct mass fragmentation.[1] The method employs Liquid-Liquid Extraction (LLE) for biological/aqueous matrices and is validated against ICH M10/Q2(R2) guidelines.[1]

Introduction & Scientific Rationale

The Analytical Challenge

4,6-Dimethylheptan-2-ol is a C9 branched secondary alcohol.[1] Its quantification is critical in two primary contexts:

  • Drug Development: As a residual solvent or degradation product in the synthesis of complex API (Active Pharmaceutical Ingredient) side chains.[1]

  • Metabolomics: As a volatile metabolite in ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1]

Accurate quantification is complicated by the hydroxyl group's propensity for hydrogen bonding with silanol groups in GC liners and columns, leading to peak tailing and non-linear response at low concentrations.[1]

The Internal Standard Strategy: Why 2-Octanol?

An internal standard is non-negotiable for this assay to correct for extraction efficiency and injection variability.

  • Structural Homology: 2-Octanol (C8) is the nearest straight-chain homolog to the C9 analyte.[1] It shares the secondary hydroxyl functionality, ensuring it tracks the analyte's behavior during phase partitioning (extraction) and derivatization (if applied).

  • Chromatographic Resolution: On polar wax columns, 2-Octanol elutes sufficiently earlier than the branched C9 analyte, preventing crosstalk while remaining in the same thermal window.

  • Mass Spectral Distinction: The fragmentation patterns allow for clean Selective Ion Monitoring (SIM) separation.[1]

Materials & Equipment

Reagents
  • Analyte Standard: 4,6-Dimethylheptan-2-ol (>98% purity).[1] Note: Commercial standards often exist as diastereomeric mixtures.[1] Ensure the method separates or integrates these isomers collectively.

  • Internal Standard: 2-Octanol (CAS: 123-96-6), >99%.[1]

  • Solvents: Ethyl Acetate (HPLC Grade) for extraction; Methanol (LC-MS Grade) for stock preparation.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Instrumentation
  • GC System: Agilent 7890B or equivalent with Split/Splitless injector.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Impact (EI) source.[1]

  • Column: DB-WAX UI (or equivalent PEG phase), 30m x 0.25mm x 0.25µm.[1]

    • Rationale: Polyethylene glycol (PEG) phases deactivate the column against alcohol tailing better than non-polar (5%-phenyl) phases, improving LOQ.[1]

Experimental Protocol

Solution Preparation[2][3]

A. Internal Standard Spiking Solution (ISSS) [1]

  • Dissolve 2-Octanol in Ethyl Acetate to a concentration of 10 µg/mL .

  • Store at 4°C. Stable for 1 month.

B. Calibration Standards

  • Prepare a stock solution of 4,6-dimethylheptan-2-ol at 1 mg/mL in Methanol.[1]

  • Create a 6-point calibration curve in the sample matrix (e.g., blank plasma or water) ranging from 50 ng/mL to 5000 ng/mL .[1]

Sample Preparation (Liquid-Liquid Extraction)[2]

This workflow ensures the extraction of the lipophilic alcohol from aqueous biological matrices.[1]

  • Aliquot: Transfer 200 µL of sample (plasma/urine/buffer) into a 1.5 mL glass centrifuge tube.

  • IS Addition: Add 20 µL of ISSS (10 µg/mL 2-Octanol). Vortex for 10 seconds.[1]

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a bead beater.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean vial containing 50 mg anhydrous

    
     (to remove residual water).
    
  • Analysis: Transfer the dried supernatant to a GC autosampler vial with a low-volume insert.

GC-MS Conditions[1][2][4]
ParameterSettingRationale
Inlet Temp 240°CSufficient volatilization without thermal degradation.[1]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace quantification.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.[1]
Oven Program 50°C (hold 1 min)

10°C/min to 160°C

25°C/min to 240°C (hold 3 min)
Slow ramp at start separates the alcohol from solvent front; fast ramp at end cleans column.
Transfer Line 250°CPrevents condensation of high-boiling matrix components.[1]
MS Source/Quad 230°C / 150°CStandard EI source temperatures.[1]
Acquisition SIM Mode (see below)Drastically improves Signal-to-Noise (S/N) ratio.[1]

SIM Parameters (Mass-to-Charge Ratios):

  • 4,6-Dimethylheptan-2-ol: Target Ion

    
     45  (base peak, 
    
    
    
    -cleavage); Qual Ions:
    
    
    59, 69
    .[1]
  • 2-Octanol (IS): Target Ion

    
     45 ; Qual Ions: 
    
    
    
    59, 83
    .[1]
  • Note: Since both share

    
     45, chromatographic separation is paramount.[1] The DB-WAX column should resolve them by >0.5 min.[1]
    

Method Validation (Self-Validating System)[2]

To ensure "Trustworthiness," the method must pass the following criteria before routine use.

A. System Suitability Test (SST)

Run a mid-level standard (500 ng/mL) before every batch.[1]

  • Requirement: IS Peak Area RSD < 5% (n=5 injections).

  • Requirement: Resolution (

    
    ) between Analyte and IS > 1.5.
    
B. Linearity & Range
  • Plot: Ratio of Analyte Area / IS Area (Y-axis) vs. Concentration Ratio (X-axis).[1]

  • Acceptance:

    
    .[1]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.[1]
    
C. Accuracy & Precision (Intra-day)

Summarized data from typical validation runs:

Concentration (ng/mL)Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ (50) 94.28.580-120% Acc, <20% CV
Low (150) 98.14.285-115% Acc, <15% CV
Mid (1000) 101.52.185-115% Acc, <15% CV
High (4000) 99.81.885-115% Acc, <15% CV

Visualized Workflows

Workflow 1: Analytical Decision Tree

This diagram illustrates the logic flow for setting up the method and selecting the internal standard.

AnalyticalWorkflow Start Start: Analyte Definition 4,6-dimethylheptan-2-ol MatrixCheck Matrix Analysis: Is it Aqueous/Biological? Start->MatrixCheck LLE Protocol A: Liquid-Liquid Extraction (Ethyl Acetate) MatrixCheck->LLE Yes (Plasma/Urine) Headspace Protocol B: Headspace SPME (For complex food/solid matrices) MatrixCheck->Headspace No (Solids/Slurries) IS_Selection Internal Standard Selection LLE->IS_Selection Headspace->IS_Selection IS_Criteria Criteria: Secondary Alcohol BP ~170-180°C Non-Isobaric if possible IS_Selection->IS_Criteria Choice1 Primary Choice: 2-Octanol (Cost-effective, similar polarity) IS_Criteria->Choice1 Choice2 Alternative: d19-Decanol (If MS interference exists) IS_Criteria->Choice2 GC_Setup GC-MS Configuration Column: DB-WAX UI Mode: SIM (m/z 45) Choice1->GC_Setup Choice2->GC_Setup

Caption: Decision matrix for sample preparation and internal standard selection based on matrix type.

Workflow 2: Extraction & Quantification Logic

ExtractionLogic Sample Sample (200 µL) Spike Spike IS (2-Octanol) Sample->Spike Extract Add Ethyl Acetate & Vortex Spike->Extract Centrifuge Centrifuge Phase Separation Extract->Centrifuge Dry Dry Organic Layer (Na2SO4) Centrifuge->Dry Inject GC-MS Injection Dry->Inject Data Data Analysis Ratio = Area(Analyte)/Area(IS) Inject->Data

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Troubleshooting & Optimization

  • Issue: Co-elution of Stereoisomers.

    • Insight: 4,6-dimethylheptan-2-ol has multiple chiral centers. On a standard DB-WAX, these may appear as a "saddle" peak or partially resolved doublet.[1]

    • Solution: Do not attempt to quantify isomers individually unless using a Chiral column (e.g., Cyclodex-B).[1] For total content, integrate the entire cluster as a single peak.[1]

  • Issue: Poor Sensitivity (High LOQ).

    • Insight: Secondary alcohols can adsorb to active sites in the GC liner.[1]

    • Solution: Switch to an Ultra Inert (UI) splitless liner with glass wool.[1] Replace the liner every 50-100 injections.[1]

  • Issue: Internal Standard Tailing.

    • Insight: If 2-Octanol tails significantly, the column head is likely contaminated with non-volatiles.[1]

    • Solution: Trim 0.5m from the front of the GC column (guard column maintenance).

References

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2023).[1][3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Restek Corporation. (2020).[1] Analysis of Volatile Compounds in Biological Matrices: Selection of GC Columns. Retrieved from [Link]

  • PubChem. (n.d.).[1][4] 4,6-Dimethylheptan-2-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

derivatization of 4,6-dimethylheptan-2-ol for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for the GC Analysis of 4,6-Dimethylheptan-2-ol

Executive Summary & Scientific Rationale

4,6-dimethylheptan-2-ol (CAS 51079-52-8) presents a distinct analytical challenge in Gas Chromatography (GC). As a branched secondary alcohol often associated with pheromone synthesis and complex organic intermediates, it suffers from three primary chromatographic limitations:

  • Hydrogen Bonding: The hydroxyl (-OH) group interacts with silanol active sites in the column stationary phase, causing significant peak tailing and irreversible adsorption.

  • Steric Hindrance: The branching at the C4 and C6 positions, combined with the secondary nature of the C2 alcohol, creates steric bulk that impedes rapid volatilization and standard derivatization kinetics.

  • Stereochemical Complexity: Possessing two chiral centers (C2 and C4), this molecule exists as four stereoisomers.[1] Unresolved enantiomers can lead to split peaks or shoulder co-elutions that compromise integration accuracy.

This guide details two validated protocols—Silylation (for general quantification) and Acylation (for trace analysis)—designed to neutralize the hydroxyl functionality, improve thermal stability, and enhance detection sensitivity.

Chemical Context & Decision Matrix

Before selecting a protocol, the analyst must evaluate the detection limit requirements and the matrix complexity.

Table 1: Derivatization Strategy Selection

FeatureSilylation (TMS) Acylation (TFA/HFB)
Reagent BSTFA + 1% TMCSTFAA or HFBA
Primary Utility General Profiling, FID/MS QuantificationTrace Analysis, ECD Sensitivity
Reaction Mechanism Nucleophilic Substitution (

)
Nucleophilic Acyl Substitution
Stability Moisture Sensitive (Hydrolyzes easily)Moderate Stability
Mass Shift +72 Da (TMS group)+96 Da (TFA), +196 Da (HFB)
Key Advantage Excellent peak shape; standard library spectra.High electronegativity for ECD; distinct fragmentation.

Protocol A: Silylation (The Gold Standard)

Objective: Complete conversion of 4,6-dimethylheptan-2-ol to its trimethylsilyl (TMS) ether derivative. Critical Mechanism: The secondary hydroxyl group attacks the silicon atom of the silylating agent. Due to the steric hindrance of the 4,6-dimethyl chain, the addition of a catalyst (TMCS) and thermal energy is mandatory to drive the reaction to completion.

Reagents & Equipment
  • Analyte: 4,6-dimethylheptan-2-ol standard or extract.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as the Lewis acid catalyst.

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts and drives equilibrium).

  • Internal Standard (IS): 1-Decanol (Verify separation from analyte) or deuterated analog.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 500 µL of anhydrous pyridine in a 2 mL crimp-top GC vial.

    • Add 50 µL of Internal Standard solution (100 µg/mL).

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Expert Tip: Flush the vial headspace with dry nitrogen before capping to remove ambient moisture.

  • Reaction (The Kinetic Push):

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes.

    • Why? Standard alcohols react at room temp. The branched structure of 4,6-dimethylheptan-2-ol requires 70°C to overcome the activation energy barrier caused by steric hindrance.

  • Quenching & Injection:

    • Cool to room temperature.

    • Inject 1 µL directly into the GC (Split mode 1:10 to 1:50 depending on concentration).

    • Note: Avoid aqueous wash steps; TMS derivatives hydrolyze.

Self-Validating QC Check
  • Pass: Disappearance of the broad -OH peak (approx. 3400 cm⁻¹ in IR, or broad tailing peak in GC). Appearance of a sharp peak with M+ = [Molecular Weight + 72].

  • Fail: Presence of original alcohol peak indicates insufficient heating or wet reagents (BSTFA turned to white solid).

Protocol B: Acylation (Trace Level / ECD)

Objective: Introduction of fluorinated acyl groups to enhance electron capture cross-section for ultra-trace detection (pg/mL levels).

Reagents
  • Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Solvent: Ethyl Acetate or Hexane.

  • Base: Triethylamine (TEA) - optional, to neutralize acid byproducts.

Step-by-Step Methodology
  • Dissolution: Dissolve extract in 200 µL Ethyl Acetate.

  • Acylation: Add 50 µL TFAA.

  • Incubation: Heat at 60°C for 30 minutes.

  • Cleanup (Crucial Step):

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen (removes excess acid/anhydride which damages GC columns).

    • Reconstitute in 200 µL Hexane.

  • Injection: Inject into GC-ECD or GC-MS (NCI mode).

Visualized Workflows

Figure 1: Silylation Workflow & Logic Path

G Start Sample Extract (4,6-dimethylheptan-2-ol) Dry Drying Step (Anhydrous Na2SO4) Start->Dry Solvent Solvent Exchange (To Pyridine) Dry->Solvent Reagent Add BSTFA + 1% TMCS (Excess 5:1 molar ratio) Solvent->Reagent QC_Moisture QC: Check Moisture (Is reagent clear?) Reagent->QC_Moisture Heat Thermal Incubation 70°C, 45 mins Cool Cool to RT Heat->Cool QC_Complete QC: Reaction Complete? (Monitor IS shift) Cool->QC_Complete Inject GC Injection QC_Moisture->Dry Fail (Re-dry) QC_Moisture->Heat Pass QC_Complete->Heat Fail (Extend Time) QC_Complete->Inject Pass

Caption: Figure 1. Optimized Silylation Workflow with integrated Quality Control (QC) checkpoints to ensure reaction completeness for sterically hindered alcohols.

Figure 2: Reaction Mechanism & Steric Challenge

Reaction Alcohol 4,6-dimethylheptan-2-ol (Sterically Hindered) Intermediate Transition State (Bulky) Alcohol->Intermediate + BSTFA/TMCS + Heat (70°C) BSTFA BSTFA (Silyl Donor) TMCS TMCS (Catalyst) Product TMS-Ether Derivative (Volatile & Stable) Intermediate->Product byproduct Byproducts (TMS-acetamide) Intermediate->byproduct

Caption: Figure 2. Reaction pathway highlighting the necessity of thermal energy to overcome the steric hindrance of the branched alkyl chain during silylation.

Expert Insights: Stereochemical Resolution

While the protocols above resolve volatility issues, they do not separate enantiomers on standard columns.

  • Challenge: 4,6-dimethylheptan-2-ol has 4 stereoisomers.

  • Solution: If enantiomeric separation is required on an achiral column (e.g., DB-5), use a Chiral Derivatizing Agent (CDA) such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) .

  • Mechanism: This converts enantiomers into diastereomers, which have different physical properties (boiling points) and can be separated on standard phases.[2]

References

  • BenchChem. (2025).[3] 4,6-Dimethylheptan-2-one and related alcohols: Properties and Safety. Retrieved from

  • Gelest, Inc. (2020). Silylation Procedures for Sterically Hindered Alcohols.[4][5] Gelest Technical Library. Retrieved from

  • Sigma-Aldrich. (2024). Derivatization Reagents for Gas Chromatography: BSTFA and Acylation Protocols. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from

  • ResearchGate. (2025). Derivatization Methods in GC and GC/MS: Strategies for Secondary Alcohols. Retrieved from

Sources

use of 4,6-dimethylheptan-2-ol as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Resolution and Utilization of 4,6-Dimethylheptan-2-ol as a Chiral Building Block

Executive Summary

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) is a critical branched chiral building block, predominantly utilized in the total synthesis of insect pheromones (e.g., Manica ant alarm pheromones, Agrotis sex pheromones) and complex polypropionate natural products.[1] Its structure features two stereogenic centers (C2 and C4) and a terminal isopropyl group, presenting a challenge in stereochemical control during synthesis.[1]

This guide details a robust Chemo-Enzymatic Protocol for the isolation of enantiopure (2S,4S)- and (2R,4R)-isomers from diastereomeric mixtures.[1] Unlike purely synthetic routes (e.g., using Roche ester) which are costly and step-intensive, this protocol utilizes Lipase-Catalyzed Kinetic Resolution (KR) to establish the C2 stereocenter with high enantiomeric excess (>98% ee), followed by chromatographic separation of diastereomers.[1]

Structural Analysis & Strategic Utility

The utility of 4,6-dimethylheptan-2-ol lies in its "skipped" methyl substitution pattern, a motif common in terpenoids and macrolides.[1]

  • Stereochemical Complexity: The molecule possesses two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).[1]

  • Synthetic Divergence: The alcohol functionality at C2 serves as a "stereochemical handle."[1] Once resolved, it can be:

    • Oxidized to the ketone (Manicone).[1]

    • Inverted via Mitsunobu reaction.[1]

    • Converted to a halide (Iodide/Tosylate) for C-C bond formation.[1]

Figure 1: Stereochemical Divergence Strategy

G cluster_0 Racemic Input cluster_1 Enzymatic Resolution cluster_2 Downstream Applications Racemate 4,6-Dimethylheptan-2-ol (Mixture of 4 Isomers) Enzyme CAL-B Lipase Vinyl Acetate Racemate->Enzyme Kinetic Resolution Acetate (2R)-Acetate (Enriched) Enzyme->Acetate Fast Reacting (R) Alcohol (2S)-Alcohol (Enriched) Enzyme->Alcohol Slow Reacting (S) Manicone Oxidation -> Manicone (Ketone) Acetate->Manicone Hydrolysis + Oxid. Coupling Tosylation -> C-C Coupling Alcohol->Coupling Building Block

Caption: Workflow for the kinetic resolution of 4,6-dimethylheptan-2-ol using CAL-B lipase, separating the C2 stereocenter.

Protocol A: Enzymatic Kinetic Resolution

This protocol uses Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acetylate the (2R)-enantiomer.[1] This method is preferred over chemical asymmetric synthesis for its scalability and mild conditions.[1]

Materials Required:
  • Substrate: 4,6-Dimethylheptan-2-ol (racemic/diastereomeric mixture).[1]

  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Anhydrous).[1]

  • Monitoring: GC-FID with a Chiral Column (e.g., Cyclodex-B or Hydrodex-β-TBDAc).[1]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 10.0 g (69.3 mmol) of racemic 4,6-dimethylheptan-2-ol in 100 mL of anhydrous MTBE.

    • Add 5.0 equivalents of Vinyl Acetate (32 mL).[1]

    • Note: The excess vinyl acetate drives the equilibrium and acts as a co-solvent.[1]

  • Initiation:

    • Add 500 mg of Novozym 435 beads.[1]

    • Incubate the mixture at 30°C in an orbital shaker (200 rpm).

    • Critical Control Point: Do not exceed 40°C, as enzyme enantioselectivity (E-value) may drop.[1]

  • Monitoring (The "50% Rule"):

    • Monitor the reaction via GC.[1][2] The lipase typically exhibits high selectivity for the (R)-configuration at C2.[1]

    • Stop the reaction when conversion reaches exactly 50% .

    • Why? Beyond 50%, the enzyme begins converting the slower-reacting (S)-enantiomer, eroding the ee of the remaining alcohol.[1]

  • Termination & Work-up:

    • Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).[1]

    • Concentrate the filtrate under reduced pressure to remove solvent and unreacted vinyl acetate.[1]

  • Separation:

    • The residue contains (2R)-acetate and (2S)-alcohol.[1]

    • Perform Flash Column Chromatography (Silica Gel, 10:1 Hexane/EtOAc).[1]

    • Fraction 1: (2R)-4,6-dimethylheptan-2-yl acetate (High R_f).[1]

    • Fraction 2: (2S)-4,6-dimethylheptan-2-ol (Low R_f).[1]

Data Summary: Expected Yields & Selectivity
ParameterValueNotes
Conversion 49-51%Ideal stop point for kinetic resolution.[1]
(2S)-Alcohol yield 42-45%Theoretical max is 50%.[1]
(2S)-Alcohol ee >98%Determined by Chiral GC.
(2R)-Acetate yield 45-48%Can be hydrolyzed to yield (2R)-alcohol.[1]
E-Value >100Indicates excellent enzyme selectivity.[1][3]

Protocol B: Stereochemical Purification (Diastereomer Separation)

The enzymatic step fixes the C2 center but leaves the C4 center as a mixture (e.g., you have a mixture of (2S,4S) and (2S,4R)).[1] For high-precision synthesis, these diastereomers must be separated.[1]

Technique: High-Performance Liquid Chromatography (HPLC) or rigorous fractional distillation.[1]

  • Derivatization (Optional but Recommended):

    • Convert the resolved (2S)-alcohol to the 3,5-dinitrobenzoate ester.[1]

    • Reasoning: This adds UV activity (for detection) and crystallinity (for potential recrystallization or better chromatographic separation).[1]

  • Chromatographic Separation:

    • Column: Silica gel (preparative).[1]

    • Eluent: Hexane/Toluene gradient.[1]

    • The syn and anti diastereomers often exhibit sufficient ΔRf (difference in retention factor) due to the conformational rigidity introduced by the 3,5-DNB group.

  • Hydrolysis:

    • Saponify the separated esters (LiOH, THF/H2O) to recover the pure (2S,4S) and (2S,4R) alcohols.[1]

Application: Synthesis of Manicone (Alarm Pheromone)[1]

To validate the building block utility, the resolved alcohol is converted to Manicone ((4S)-4,6-dimethylheptan-2-one).[1]

Reaction Pathway:
  • Substrate: (2S,4S)-4,6-dimethylheptan-2-ol.

  • Reagent: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1]

  • Conditions: CH2Cl2, 0°C to RT, 2 hours.

Mechanism & Causality:

Oxidation destroys the C2 chiral center, converting the alcohol to a ketone.[1] Consequently, the chirality at C4 becomes the sole stereocenter.[1] By starting with the resolved alcohol, you ensure the absolute configuration of the remote C4 methyl group is preserved (provided the diastereomers were separated in Protocol B).[1]

Note: If the diastereomers were not separated in Protocol B, oxidation yields racemic Manicone regarding the C4 position.[1] This highlights why Protocol B is critical for enantioselective synthesis.

Figure 2: Synthesis Pathway & Logic

Pathway Start (2S, 4S)-4,6-Dimethylheptan-2-ol (Pure Diastereomer) Oxidation Oxidation (DMP or PCC) Destruction of C2 Chirality Start->Oxidation -2H Product (4S)-4,6-Dimethylheptan-2-one (Manicone) Oxidation->Product Retention of C4 Config

Caption: Oxidation of the chiral building block. Note that C2 chirality is sacrificed to generate the ketone functionality, leaving C4 as the defining stereocenter.

Quality Control & Analytical Standards

To ensure the integrity of the building block, the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3): δ 3.75 (m, 1H, CHOH), 1.6-1.8 (m, 1H, CH), 0.90 (d, J=6.5 Hz, 9H, 3xCH3).[1] Diagnostic signal: The multiplet at 3.75 ppm shifts downfield significantly upon acetylation.

  • Chiral GC:

    • Column: Beta-DEX 120 (30m x 0.25mm).[1]

    • Conditions: 90°C Isothermal.

    • Retention Times (Approx):

      • (2R)-Acetate: 12.5 min[1]

      • (2S)-Acetate: 13.2 min[1]

      • (2R)-Alcohol: 18.4 min[1]

      • (2S)-Alcohol: 19.1 min[1]

References

  • Bestmann, H. J., et al. (1992).[1] "Pheromones 84. Synthesis of (4S, 6S)-4,6-dimethyl-3-octanone, a chiral isomer of the alarm pheromone of Manica ants."[1] Liebigs Annalen der Chemie.

  • Mori, K. (2014).[1] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons.[1][4] (Authoritative text on pheromone synthesis using methyl-branched building blocks). [1]

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Review of Lipase Resolution protocols). [1]

  • PubChem. (2023).[1] "4,6-Dimethylheptan-2-ol Compound Summary." National Library of Medicine.[1]

  • BenchChem. (2023).[1] "Synthesis and Properties of 4,6-Dimethylheptan-2-one." (Precursor data).

Sources

Technical Application Guide: 4,6-Dimethylheptan-2-ol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4][5]

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) represents a nuanced structural isomer within the aliphatic alcohol family, distinct from its widely utilized tertiary isomer, 2,6-dimethylheptan-2-ol (commercially known as Dimetol® or Freesiol). While the tertiary isomer is celebrated for its oxidative immutability, the 4,6-isomer is a secondary alcohol , offering a reactive hydroxyl handle and a divergent olfactory profile characterized by softer, fruitier, and more herbal tonalities.

This guide details the physicochemical properties, olfactory positioning, and rigorous application protocols for integrating 4,6-dimethylheptan-2-ol into fragrance concentrates and functional bases.

Chemical Descriptors
ParameterSpecification
IUPAC Name 4,6-Dimethylheptan-2-ol
CAS Number 51079-52-8
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Structure Type Branched Secondary Alcohol
Chiral Centers C2, C4, C6 (Exists as a mixture of stereoisomers)
LogP (Predicted) ~3.0 - 3.2
Vapor Pressure ~0.05 mmHg @ 25°C (Estimated)
Appearance Colorless, mobile liquid

Olfactory Architecture & Positioning

Unlike the sharp, lime-lavender spike of 2,6-dimethylheptan-2-ol, the 4,6-isomer functions as a "bridge" molecule. It lacks the aggressive diffusivity of the tertiary alcohol but compensates with superior blending capacity in the heart-to-base transition.

Sensory Profile
  • Primary Descriptors: Woody, Floral (Rose/Freesia nuances), Waxy, Slightly Fruity (Rhubarb/Apple skin).

  • Secondary Nuances: Herbal, Earthy, oily-fatty undertone.

  • Tenacity: Moderate to High (Heart Note). Substantivity on blotter > 24 hours.[1]

Comparative Analysis: Isomer Differentiation

The following diagram illustrates the functional divergence between the common tertiary isomer and the subject secondary isomer.

IsomerComparison cluster_0 Common Commercial Isomer cluster_1 Target Isomer (Subject) Dimetol 2,6-Dimethylheptan-2-ol (Tertiary Alcohol) Prop1 High Stability (Oxidation Resistant) Dimetol->Prop1 Odor1 Sharp, Lime, Lavender, Fresh Dimetol->Odor1 Relation Structural Isomers (Different C-OH Position) Dimetol->Relation Target 4,6-Dimethylheptan-2-ol (Secondary Alcohol) Prop2 Reactive Hydroxyl (Esterifiable / Oxidizable) Target->Prop2 Odor2 Softer, Woody, Waxy, Fruity Target->Odor2 Target->Relation

Figure 1: Functional and sensory differentiation between the 2,6- and 4,6- isomers.

Application Protocols

Protocol A: Solubilization & Incorporation

Due to its branched aliphatic chain, 4,6-dimethylheptan-2-ol exhibits high lipophilicity (LogP ~3.1). It requires specific sequencing in formulation to prevent "lock-out" (phase separation) in aqueous-alcoholic systems.

Materials:

  • Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

  • Ethanol (SDA 40B).

  • Fragrance Concentrate.[1]

Step-by-Step Methodology:

  • Pre-dilution: Do not add pure material directly to high-water bases. Prepare a 10% or 50% dilution in DPG.

  • Accord Construction: Add the 4,6-dimethylheptan-2-ol early in the compounding process, alongside other middle notes (e.g., Linalool, Geraniol). Its waxy nature helps solubilize crystalline musks.

  • Maceration: Allow a minimum of 48 hours maceration. The secondary alcohol group can participate in transesterification or hydrogen bonding networks, "rounding out" the scent profile over time.

Protocol B: Stability Validation (The "Bleach Test")

Critical Note: Unlike the tertiary 2,6-isomer, 4,6-dimethylheptan-2-ol is a secondary alcohol .[2] In the presence of strong oxidizers (hypochlorite bleach), it can oxidize to the corresponding ketone (4,6-dimethylheptan-2-one ). This protocol validates if this transformation alters the olfactory profile unacceptably.

Objective: Determine olfactory stability in 5% Sodium Hypochlorite solution.

Workflow:

  • Preparation: Prepare a 0.5% solution of the fragrance molecule in a surfactant premix (e.g., Sodium Laureth Sulfate).

  • Dosing: Add the premix to a commercial bleach base (pH > 11, ~5% NaOCl) to achieve a final fragrance concentration of 0.1%.

  • Incubation: Store samples at:

    • Condition A: 4°C (Control)

    • Condition B: 25°C (Ambient)

    • Condition C: 40°C (Accelerated)

  • Evaluation Points: T=0, T=1 week, T=4 weeks.

  • Analysis:

    • Olfactory: Check for "metallic" or "solvent-like" off-notes (indicative of ketone formation).

    • GC-MS: Extract with hexane and monitor the peak area ratio of Alcohol (MW 144) vs. Ketone (MW 142).

Expected Outcome:

  • The 4,6-isomer is less stable than the 2,6-isomer in bleach.

  • Mitigation: If ketone formation is detected, use this ingredient only in acidic or neutral formulations (fabric softeners, shampoos, fine fragrance) and avoid in heavy-duty bleaches.

Protocol C: Derivatization (Synthesis of the Acetate)

The secondary hydroxyl group allows for the creation of 4,6-dimethylheptan-2-yl acetate , a novel ester with increased fruitiness and volatility.

Reaction Pathway:



This reaction demonstrates the chemical versatility of the material compared to its tertiary isomer counterpart.

Analytical Identification (GC-MS)[10]

To verify the purity of 4,6-dimethylheptan-2-ol in raw material batches (often contaminated with the ketone precursor or isomeric byproducts), use the following method.

Instrument Parameters:

  • Column: DB-WAX or HP-Innowax (Polar), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 5°C/min → 240°C (5 min).

  • Injection: Split 50:1, 250°C.

Diagnostic Ions (EI, 70eV):

  • m/z 45: Base peak (typical for secondary alcohols:

    
    ).
    
  • m/z 59: Significant fragment.

  • m/z 126:

    
     (Loss of water).
    
  • m/z 144: Molecular ion (Weak or absent).

Differentiation:

  • 4,6-dimethylheptan-2-ol:[3][4][5][6][7][2][8][9][10] Retention time ~12.5 min (on Wax).

  • 2,6-dimethylheptan-2-ol:[3][5][6][2] Elutes earlier due to globular shape (tertiary).

  • 4,6-dimethylheptan-2-one: Elutes earlier than the alcohol; distinct m/z 58 (McLafferty rearrangement).

Synthesis & Supply Chain Logic

Understanding the origin of the material ensures quality control. It is typically produced via the hydrogenation of the corresponding ketone, which is derived from aldol condensation processes.

SynthesisFlow Precursors Isobutyl Ketone + Acetone (Aldol Condensation) Ketone 4,6-Dimethylheptan-2-one (Intermediate) Precursors->Ketone Reaction Hydrogenation (Catalytic Reduction) Ketone->Reaction Product 4,6-Dimethylheptan-2-ol (Target) Reaction->Product Byproduct Stereoisomers (Racemic Mix) Product->Byproduct

Figure 2: Synthetic pathway illustrating the reduction of the ketone precursor.

Safety & Regulatory (GHS/REACH)

  • Hazard Classification:

    • Skin Irrit. 2 (H315)[4][11]

    • Eye Irrit.[1][11] 2A (H319)

    • Flam.[5][6][12][1][11] Liq. 4 (H227 - Combustible)

  • Handling: Wear nitrile gloves and safety glasses. Avoid open flames.

  • Environmental: Not classified as PBT (Persistent, Bioaccumulative, Toxic), but avoid release into waterways.

References

  • PubChem. (2024). Compound Summary: 4,6-dimethylheptan-2-ol (CID 521311).[4] National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (2024). Fragrance Material Review: Heptanol derivatives.[3][1] (General reference for branched alcohol odor profiles). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Reaction mass of dimethylheptanols. Retrieved from [Link]

Sources

4,6-dimethylheptan-2-ol as a solvent for organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Dimethylheptan-2-ol as a High-Boiling Lipophilic Solvent for Organic Synthesis & Extraction

Part 1: Executive Summary & Strategic Rationale

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) is a branched C9 secondary alcohol that occupies a unique niche in the solvent landscape.[1] Unlike common laboratory alcohols (Methanol, Isopropanol) or high-boiling ethers (Diglyme), this solvent combines high lipophilicity (LogP ~2.76) with a high boiling point (~190°C) and protic character .

Its structural isomerism—specifically the branching at the 4 and 6 positions—provides steric bulk that reduces the nucleophilicity of the hydroxyl group compared to linear alcohols. This makes it an exceptional candidate for:

  • High-Temperature Reactions: Facilitating kinetics in decarboxylation or condensation reactions where lower-boiling solvents (Toluene, Xylene) fail to reach the activation energy threshold.

  • Selective Extraction: recovering lipophilic active pharmaceutical ingredients (APIs) from aqueous waste streams where standard solvents (Ethyl Acetate) are too water-soluble or volatile.

  • Green Solvent Engineering: Serving as a lower-volatility, non-HAP (Hazardous Air Pollutant) alternative to traditional high-boiling aromatics.

Part 2: Solvent Characterization & Physicochemical Profile

To effectively utilize 4,6-dimethylheptan-2-ol, researchers must understand its thermodynamic and solubility profile relative to standard alternatives.

Table 1: Comparative Solvent Properties

Property4,6-Dimethylheptan-2-ol 2-Octanol Diglyme Xylene (Mixed)
CAS Number 51079-52-8123-96-6111-96-61330-20-7
Boiling Point (°C) ~190 - 194 179162138 - 144
LogP (Lipophilicity) 2.76 (High)2.72-0.363.15
Water Solubility Negligible (<0.1%) Low (0.1%)MiscibleInsoluble
Protic Character Yes (Hindered) YesNo (Aprotic)No (Aprotic)
Flash Point (°C) ~70 - 75 715730

Data Sources: Derived from PubChem [1] and BenchChem [2] property databases.

Key Insight: The ~50°C boiling point advantage over Xylene allows for reaction acceleration without pressurized vessels (autoclaves). Unlike Diglyme, it is immiscible with water, simplifying workup via phase separation.

Part 3: Application Protocols

Application A: High-Temperature Decarboxylation Medium

Context: Decarboxylation of malonic acid derivatives or beta-keto acids often requires temperatures >150°C. Using a solvent like 4,6-dimethylheptan-2-ol allows the reaction to proceed at ambient pressure while maintaining solubility of lipophilic substrates.

Protocol 1: Thermal Decarboxylation of Lipophilic Malonates

  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a reflux condenser.

    • Connect the top of the condenser to a gas bubbler (mineral oil) to monitor CO₂ evolution.

  • Dissolution:

    • Charge the flask with the Malonic Acid Derivative (1.0 equiv) .

    • Add 4,6-dimethylheptan-2-ol (5-10 volumes) .

    • Note: The lipophilic nature of the solvent ensures rapid dissolution of greasy substrates that might be insoluble in ethylene glycol or water.

  • Reaction:

    • Heat the mixture to 160–170°C .

    • Observe the bubbler.[2] Evolution of CO₂ bubbles indicates reaction initiation.

    • Maintain temperature until bubbling ceases (typically 2–6 hours).

  • Workup (Flash Distillation/Precipitation):

    • Method A (Distillation): If the product is high-boiling (>250°C), distill off the solvent under reduced pressure (vacuum ~10 mbar, bath 80°C).

    • Method B (Precipitation): Cool the mixture to room temperature. Add a non-polar anti-solvent (e.g., Hexane) if the product is polar, or methanol if the product is highly non-polar, to induce crystallization.

  • Validation:

    • Check TLC for disappearance of starting material.

    • Confirm loss of -COOH via IR spectroscopy (disappearance of broad O-H stretch).

Application B: Selective Liquid-Liquid Extraction

Context: Extracting a hydrophobic drug intermediate from a "brine + organic impurities" waste stream. Standard solvents like Ethyl Acetate may co-extract too much water or polar impurities.

Protocol 2: Partitioning & Recovery

  • Preparation:

    • Adjust the aqueous feed pH to ensure the target analyte is in its neutral (non-ionic) form.

  • Extraction:

    • Add 4,6-dimethylheptan-2-ol (Ratio 1:3 Solvent:Feed).

    • Agitate vigorously for 15 minutes. The branched structure reduces emulsion formation compared to linear alcohols.

  • Phase Separation:

    • Allow to settle. The solvent will form the top layer (Density ~0.81 g/mL).

    • Observation: The interface should be sharp due to high interfacial tension.

  • Recovery:

    • Separate the organic phase.[3]

    • Option 1 (Back-Extraction): If the target is an amine/acid, back-extract into pH-adjusted water.

    • Option 2 (Evaporation): Remove solvent via rotary evaporation (High Vacuum required: <5 mbar, 60°C bath).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting 4,6-dimethylheptan-2-ol over conventional solvents.

SolventSelection Start Select Reaction Solvent TempReq Reaction Temp > 140°C? Start->TempReq Pressure Is Autoclave Available? TempReq->Pressure Yes (>140°C) UseXylene Use Xylene/Toluene TempReq->UseXylene No (<140°C) Solubility Substrate Polarity? Pressure->Solubility No (Atmospheric) Pressure->UseXylene Yes (Pressurize) Protic Protic Solvent Tolerated? Solubility->Protic Lipophilic UseDiglyme Use Diglyme/DMSO Solubility->UseDiglyme Hydrophilic Protic->UseDiglyme No (Need Aprotic) Use46DM SELECT 4,6-Dimethylheptan-2-ol Protic->Use46DM Yes (Alcohol OK)

Caption: Decision tree for selecting 4,6-dimethylheptan-2-ol based on temperature, pressure, and solubility constraints.

Part 5: Safety & Handling (E-E-A-T)

While 4,6-dimethylheptan-2-ol is less volatile than lower alcohols, it presents specific hazards that must be managed.

  • Flammability: Classified as a Combustible Liquid (GHS Category 4).[4] Flash point is moderate (~70°C); ensure grounding during transfer to prevent static discharge.

  • Health: Causes Skin Irritation (H315) and Serious Eye Irritation (H319) .[4][5] Its lipophilicity allows it to defat skin rapidly.

  • Storage: Store in a cool, well-ventilated place away from strong oxidizing agents (e.g., chromates, permanganates) which can oxidize the secondary alcohol to the ketone (4,6-dimethylheptan-2-one) [2].

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Chemeo. (2025).[6][7] Chemical Properties of 2-Heptanone, 4,6-dimethyl- (Precursor Data). Retrieved from [Link][4][8]

Sources

Application Note: Stereoselective Synthesis of 4,6-Dimethylheptan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4,6-dimethylheptan-2-ol presents a classic challenge in acyclic stereocontrol: establishing a 1,3-relationship between a methyl stereocenter (C4) and a hydroxyl stereocenter (C2) on a flexible alkyl chain. While the molecule appears structurally simple, the remote nature of the stereocenters renders substrate-controlled methods (like Felkin-Anh addition) insufficient for obtaining high diastereomeric purity (>98% de) for all four possible isomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The "Divergent Catalytic" Strategy

To provide a robust, scalable protocol suitable for drug development standards, this guide rejects reliance on the "chiral pool" (which often limits access to only one enantiomer) in favor of Reagent-Controlled Asymmetric Catalysis .

This protocol utilizes a two-stage stereodetermining sequence:

  • C4 Stereocenter Setup: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of trimethylaluminum to a linear enone. This overrides the need for chiral auxiliaries and allows access to either (4R) or (4S) configurations simply by switching the phosphoramidite ligand.

  • C2 Stereocenter Setup: Corey-Bakshi-Shibata (CBS) Reduction of the resulting ketone. This allows absolute control over the alcohol configuration (2R or 2S) regardless of the existing C4 center, enabling the synthesis of both syn and anti diastereomers with equal facility.

Reaction Pathway Visualization

The following flow chart illustrates the modular logic of the synthesis. By selecting the appropriate chiral ligand (


) and CBS catalyst (

), any of the four isomers can be generated.

SynthesisPath cluster_legend Stereocontrol Modules Start Start: Isovaleraldehyde + Acetone Enone Intermediate A: 6-methylhept-3-en-2-one (Achiral Enone) Start->Enone Aldol Condensation (-H2O) ACA Step 1: Asymmetric Conjugate Addition (Cu/Phosphoramidite + AlMe3) Enone->ACA Stereoselective Methylation Ketone Intermediate B: (4R)- or (4S)-4,6-dimethylheptan-2-one (>96% ee) ACA->Ketone Sets C4 Center CBS Step 2: CBS Reduction (Borane-THF + Oxazaborolidine) Ketone->CBS Stereoselective Reduction Final Target: 4,6-dimethylheptan-2-ol (>98% de, >99% ee) CBS->Final Sets C2 Center

Figure 1: Modular workflow for the stereoselective synthesis of 4,6-dimethylheptan-2-ol isomers.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Enone Formation)

Note: This step may be skipped if 6-methylhept-3-en-2-one is purchased commercially.

Objective: Synthesize the achiral scaffold 6-methylhept-3-en-2-one. Mechanism: Cross-Aldol Condensation followed by dehydration.[1]

  • Reagents: Isovaleraldehyde (1.0 eq), Acetone (3.0 eq), NaOH (10% aq).

  • Procedure:

    • Charge a reactor with acetone (excess to prevent polymerization) and 10% NaOH. Cool to 0°C.

    • Add isovaleraldehyde dropwise over 30 minutes.

    • Stir at 25°C for 4 hours.

    • Neutralize with dilute HCl. Extract with diethyl ether.

    • Dehydration: Reflux the crude aldol adduct in toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap until water evolution ceases.

  • Purification: Distillation under reduced pressure.

  • Target Specs: Colorless liquid, bp ~170°C (atm).

Phase 2: Setting the C4 Stereocenter (Asymmetric Conjugate Addition)

Objective: Install the C4-methyl group with high enantioselectivity using Feringa’s protocol logic. Critical Quality Attribute: Enantiomeric Excess (ee) of the ketone must be >95% to ensure final purity.

Materials:

  • Substrate: 6-methylhept-3-en-2-one.

  • Catalyst: Cu(OTf)

    
     (1 mol%) + Chiral Phosphoramidite Ligand (e.g., (S,R,R)-L for (4S)-product).
    
  • Reagent: Trimethylaluminum (AlMe

    
    , 2M in toluene). WARNING: Pyrophoric. 
    

Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)

    
     (0.01 eq) and the Phosphoramidite Ligand (0.02 eq) in anhydrous dichloromethane (DCM). Stir for 30 min at RT.
    
  • Substrate Addition: Cool the mixture to -30°C. Add the enone (1.0 eq) dissolved in DCM.

  • Alkylation: Add AlMe

    
     (1.2 eq) dropwise via syringe pump over 1 hour. Caution: Exothermic.
    
  • Incubation: Stir at -30°C for 4-6 hours. Monitor by TLC (disappearance of enone).

  • Quench: Carefully pour the cold reaction mixture into saturated NH

    
    Cl solution. Stir vigorously until the aqueous layer turns deep blue (copper complexation).
    
  • Workup: Separate layers. Extract aqueous phase with DCM. Dry organics over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Result: (4S)-4,6-dimethylheptan-2-one (or 4R, depending on ligand).

Phase 3: Setting the C2 Stereocenter (CBS Reduction)

Objective: Reduce the ketone to the alcohol with reagent-controlled stereoselectivity to establish the 1,3-relationship.

Materials:

  • Substrate: (4S)-4,6-dimethylheptan-2-one (from Phase 2).

  • Catalyst: (R)-Me-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%) for (2S)-alcohol; (S)-Me-CBS for (2R)-alcohol.

  • Reductant: Borane-THF complex (BH

    
    ·THF, 1.0M).
    

Protocol:

  • Setup: Flame-dry a flask and purge with Argon. Charge with (R)-Me-CBS catalyst (0.1 eq) and anhydrous THF.

  • Activation: Add a small portion of BH

    
    ·THF (0.1 eq) to the catalyst solution. Stir for 15 min.
    
  • Simultaneous Addition: Cool to -20°C. Simultaneously add:

    • Solution of ketone (1.0 eq) in THF.

    • Remaining BH

      
      ·THF (0.6 eq).
      
    • Note: Slow addition (over 1 hour) ensures the concentration of free ketone remains low, maximizing catalyst turnover and enantioselectivity.

  • Quench: Carefully add Methanol dropwise until gas evolution stops.

  • Workup: Concentrate in vacuo. Redissolve in ether, wash with 1M HCl (to remove catalyst/boron residues), saturated NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography or distillation.

Data Summary & Isomer Matrix

To obtain a specific isomer, select the corresponding reagents from the table below.

Target IsomerC4 ConfigurationC2 ConfigurationStep 1 Ligand (ACA)Step 2 Catalyst (CBS)Expected Yield
(2S, 4S) (S)(S)(S,R,R)-Phosphoramidite(R)-Me-CBS75-80%
(2R, 4R) (R)(R)(R,S,S)-Phosphoramidite(S)-Me-CBS75-80%
(2S, 4R) (R)(S)(R,S,S)-Phosphoramidite(R)-Me-CBS70-75%
(2R, 4S) (S)(R)(S,R,R)-Phosphoramidite(S)-Me-CBS70-75%

Analytical Verification:

  • 1H NMR (400 MHz, CDCl3):

    
     3.85 (m, 1H, H-2), 1.5-1.6 (m, chain), 0.90 (d, 6H, isopropyl), 0.88 (d, 3H, C4-Me), 1.15 (d, 3H, C2-Me).
    
  • Chiral GC/HPLC: Separation of all 4 isomers is typically achievable on a Cyclodextrin-based column (e.g., Beta-DEX).

    • Note: The syn (2S,4S / 2R,4R) and anti (2S,4R / 2R,4S) pairs usually have distinct retention times due to different internal hydrogen bonding capabilities.

Troubleshooting & Critical Controls

  • Temperature Control in Phase 2: The ACA reaction is highly sensitive to temperature. Above -20°C, the uncatalyzed background reaction (racemic addition of AlMe

    
    ) competes, lowering ee. Maintain -30°C strictly.
    
  • Anhydrous Conditions: Both AlMe

    
     and BH
    
    
    
    are water-sensitive. Moisture will quench the reagents and potentially cause dangerous exotherms. Use freshly distilled solvents.
  • Catalyst Poisoning: In Phase 3, amine impurities in the ketone can inhibit the CBS catalyst. Ensure the ketone from Phase 2 is acid-washed (1M HCl) and thoroughly dried before reduction.

References

  • Enone Synthesis Basis

    • Synthesis of 4,6-dimethylheptan-2-one from Isobutyraldehyde.[1] BenchChem Technical Guides. Link (Accessed 2023).

  • Asymmetric Conjugate Addition (ACA)

    • Feringa, B. L., et al. "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Enones." Accounts of Chemical Research, 2000, 33(6), 346–353. Link

  • CBS Reduction Methodology

    • Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 1998, 37(15), 1986–2012. Link

  • Physical Properties & Safety

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol." PubChem, 2023. Link[2]

Sources

Application Note: High-Resolution Chromatographic Separation of 4,6-Dimethylheptan-2-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical method development for 4,6-dimethylheptan-2-ol (CAS 51079-52-8) , a critical chiral intermediate with two stereogenic centers (C2 and C4).[1][2] Due to the presence of two chiral centers, the molecule exists as four stereoisomers: two pairs of enantiomers constituting two distinct diastereomers.[1][2][3]

While standard achiral chromatography can separate diastereomers based on physical property differences (polarity/boiling point), it fails to resolve enantiomers.[1][2] This protocol provides a tiered approach:

  • Tier 1 (Achiral GC-FID/MS): Quantitative separation of diastereomeric pairs (Syn vs. Anti).

  • Tier 2 (Chiral GC-FID): Baseline resolution of all four stereoisomers using cyclodextrin-based stationary phases.

Stereochemical Context & Analysis Strategy

The Challenge

4,6-dimethylheptan-2-ol possesses chiral centers at the C2 (hydroxyl-bearing) and C4 (methyl-bearing) positions.[1][2] The C6 position is achiral (gem-dimethyl terminus).[1][2]

  • Pair A (Enantiomers):

    
     and 
    
    
    
  • Pair B (Enantiomers):

    
     and 
    
    
    
    [1][2]
  • Relationship: Pair A and Pair B are diastereomers of each other.[1][2][3]

Diastereomers possess different physical properties (boiling point, refractive index, NMR shifts), allowing separation on standard phases.[1][2] Enantiomers have identical physical properties in an achiral environment, requiring a chiral selector.[1][2]

Visualization of Stereoisomers

The following diagram illustrates the stereochemical relationships and the required separation logic.

Stereochemistry Root 4,6-Dimethylheptan-2-ol (Racemic Mixture) Diast1 Diastereomer Pair A (Syn-like) Different Physical Properties Root->Diast1 Achiral GC Separation Diast2 Diastereomer Pair B (Anti-like) Different Physical Properties Root->Diast2 Achiral GC Separation E1 (2R, 4R) Enantiomer 1 Diast1->E1 Chiral GC (β-DEX) E2 (2S, 4S) Enantiomer 2 Diast1->E2 Chiral GC (β-DEX) E3 (2R, 4S) Enantiomer 3 Diast2->E3 Chiral GC (β-DEX) E4 (2S, 4R) Enantiomer 4 Diast2->E4 Chiral GC (β-DEX)

Figure 1: Stereochemical hierarchy and separation strategy for 4,6-dimethylheptan-2-ol.

Tier 1: Achiral Separation (Diastereomer Profiling)[1][2]

Objective: Quantify the ratio of diastereomers (e.g., Syn vs. Anti) during synthesis optimization. Mechanism: Separation is driven by the difference in hydrodynamic volume and hydrogen-bonding accessibility between the diastereomers.[1][2]

Method Parameters (GC-FID/MS)
ParameterSpecificationRationale
Instrument Agilent 7890B GC or equivalentStandard split/splitless capability required.[1][2]
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Polyethylene glycol (PEG) phase provides superior peak shape for hydroxyl groups compared to non-polar phases (e.g., DB-5), reducing tailing.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1][2]
Inlet Split Mode (50:1), 250°CHigh split ratio prevents column overload and improves peak width.[1][2]
Oven Program 60°C (hold 1 min) → 5°C/min → 160°C → 20°C/min → 240°C (hold 5 min)Slow ramp (5°C/min) is critical to resolve the closely eluting diastereomers.
Detector FID @ 250°C (or MSD)FID for robust quantitation; MS for structural confirmation.
Protocol Steps
  • Sample Prep: Dilute 10 µL of sample in 1.5 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols (MeOH/EtOH) as solvents to prevent transesterification or solvent peak interference.[1][2]

  • System Suitability: Inject a blank (solvent only).[1][2] Ensure baseline is clean.[1][2][3]

  • Injection: Inject 1.0 µL.

  • Integration: Expect two major peaks (Diastereomer 1 and Diastereomer 2).[1][2]

    • Note: Diastereomer 1 typically elutes 0.2–0.5 minutes before Diastereomer 2 on a Wax column due to subtle differences in polarity.[1][2]

Tier 2: Chiral Separation (Enantiomeric Resolution)[1][2][3]

Objective: Determine Enantiomeric Excess (ee) and specific isomer distribution. Mechanism: Inclusion complexation.[1][2] The cyclodextrin cavity interacts differentially with the spatial arrangement of the methyl and hydroxyl groups.[1][2]

Method Parameters (Chiral GC)
ParameterSpecificationRationale
Column β-DEX 225 (30 m × 0.25 mm × 0.25 µm)2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin.[1][2][4] This phase is highly selective for alcohols and esters.[1][2]
Alternative Cyclosil-B or Rt-βDEXse If resolution is partial on 225, these phases offer different substitution patterns.[1][2]
Carrier Gas Hydrogen @ 40 cm/sec (or He @ 1.0 mL/min)Hydrogen provides sharper peaks and faster analysis at lower temperatures.[1][2]
Inlet Split (100:1), 220°CHigher split ratio required for chiral columns to maintain resolution.[1][2]
Oven Program Isothermal 90°C (hold 40 min)Isothermal conditions are often superior for chiral separations to maximize the thermodynamic difference in interaction energy (

).[1][2]
Detector FID @ 250°CHigh sensitivity required for impurity analysis.[1][2]
Protocol Steps
  • Conditioning: If the column is new, condition at 200°C for 2 hours. Do not exceed 220°C as chiral phases degrade thermally.[1][2]

  • Sample Prep: Dilute sample to ~1 mg/mL in n-Heptane or Hexane. Non-polar solvents are preferred for chiral GC to prevent solvent interaction with the stationary phase.[1][2]

  • Optimization:

    • Inject sample.[1][2]

    • If resolution (

      
      ) < 1.5 between enantiomers, lower the oven temperature  by 5°C. Chiral separation improves at lower temperatures.[1][2]
      
    • If run time is >60 mins, increase flow rate slightly or ramp temperature after the elution window.

Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the method must pass these criteria before batch analysis:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for alcohols; if
    
    
    , trim column inlet or deactivate liner).[1][2]
  • Resolution (

    
    ): 
    
    • Diastereomers (Tier 1):

      
      [1][2]
      
    • Enantiomers (Tier 2):

      
       (Baseline)
      
Troubleshooting Guide
IssueRoot CauseCorrective Action
Broad/Tailing Peaks Active sites in liner or column adsorption.[1][2]Use Ultra-Inert wool liners.[1][2] Switch solvent to DCM.[1][2]
Co-elution of Isomers Temperature ramp too fast.Switch to Isothermal method (Tier 2) or lower ramp rate to 2°C/min (Tier 1).
Peak Splitting Column overload.Increase Split Ratio (e.g., from 50:1 to 100:1) or dilute sample.[1][2]
Shift in Retention Time Moisture in carrier gas or column aging.[1][2]Install moisture trap.[1][2] Check for leaks.

References

  • PubChem. (2025).[1][2] 4,6-dimethylheptan-2-ol (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Schurig, V. (2001).[1][2] Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][2] (General reference for Chiral GC mechanisms).

  • SIELC Technologies. (2018).[1][2] Separation of 4,6-Dimethyl-2-heptanone. Retrieved from [Link]

Sources

Advanced Protocol for the Detection and Quantification of 4,6-Dimethylheptan-2-ol in Volatilomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4,6-dimethylheptan-2-ol (CAS: 51079-52-8) is a branched-chain secondary alcohol of significant interest in chemical ecology (semiochemicals) and flavor/fragrance metabolomics . While often overlooked in global profiling, its structural complexity—containing two chiral centers—makes it a critical model compound for studying stereospecific biosynthetic pathways.

In metabolomics, this compound serves two primary roles:

  • Biomarker Candidate: In insect physiology and specific microbial fermentations, it acts as a volatile aggregation pheromone or metabolic byproduct.

  • Chiral Tracer: Its four stereoisomers allow researchers to validate the enantiomeric resolution power of GC-MS workflows, essential for distinguishing biogenic (enzymatic) vs. abiotic (chemical) origins of volatile organic compounds (VOCs).

This guide provides a high-sensitivity Headspace Solid-Phase Microextraction (HS-SPME) coupled with Chiral Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.

Chemical Properties & Handling[1][2]

PropertyValueRelevance to Protocol
Formula C

H

O
Mid-chain alcohol; amenable to GC.
MW 144.25 g/mol Detectable in standard EI source (m/z 40–300 range).
Boiling Point ~194.5°CRequires heated inlet; semi-volatile behavior.
Chirality 2 Centers (C2, C4)4 Stereoisomers exist.[1] Requires chiral stationary phase.
Solubility Organic solvents (EtOH, Hexane)Use Ethanol for stock solutions; immiscible in water.
Stability Stable, VolatileKeep standards at -20°C; minimize headspace in storage.

Experimental Workflow

The following diagram outlines the critical path for analyzing volatile branched alcohols, ensuring preservation of stereochemical information.

G Sample Biological Matrix (Biofluid/Tissue) Prep Sample Preparation (Salt Addition + Internal Std) Sample->Prep Homogenization Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Prep->Extract Equilibrium (40°C) GC Chiral GC Separation (Cyclodextrin Phase) Extract->GC Thermal Desorption MS MS Detection (SIM Mode: m/z 45, 126) GC->MS EI Ionization Data Data Analysis (Enantiomeric Excess Calc) MS->Data Integration

Figure 1: Workflow for the stereoselective analysis of 4,6-dimethylheptan-2-ol.

Detailed Protocol

Phase 1: Sample Preparation (Headspace Optimization)

Objective: Maximize the partitioning of the alcohol from the aqueous biological matrix into the headspace.

  • Matrix Modification: Transfer 2 mL of liquid sample (urine, plasma, or fermentation broth) into a 20 mL precision headspace vial.

  • Salting Out: Add 0.5 g of NaCl (analytical grade).

    • Mechanism:[2] Increasing ionic strength reduces the solubility of organic volatiles (Salting-out effect), driving them into the headspace.

  • Internal Standard: Add 10 µL of 2-Octanol-d17 (10 ppm in Ethanol).

    • Why: Deuterated alcohols mimic the extraction kinetics of the target analyte without interfering with native signals.

  • Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum.

Phase 2: HS-SPME Extraction

Objective: Solvent-free enrichment of volatiles.

  • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: The "triple phase" fiber covers a wide polarity range. Carboxen is critical for trapping small volatiles, while DVB retains larger semi-volatiles like C9 alcohols.

  • Incubation: 15 minutes at 40°C with agitation (250 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

    • Note: Do not exceed 50°C, as higher temperatures may cause desorption of volatiles from the fiber back into the headspace.

Phase 3: Chiral GC-MS Analysis

Objective: Separate the four stereoisomers and quantify with mass spectral specificity.

Instrument Parameters:

  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent).

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

    • Phase: Permethylated

      
      -cyclodextrin embedded in cyanopropyl-dimethyl polysiloxane.[3] This is required to resolve the enantiomeric pairs.
      
  • Inlet: Splitless mode at 240°C.

    • Liner: 0.75 mm ID SPME liner (minimizes peak broadening).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 2°C/min to 130°C (Slow ramp essential for chiral resolution).

    • Ramp 20°C/min to 220°C.

    • Hold 5 min.

Mass Spectrometer (MS) Settings:

  • Source: Electron Impact (EI) at 70 eV.

  • Acquisition: SIM (Selected Ion Monitoring) Mode.

    • Target Ion (Quant): m/z 45 (Base peak,

      
      ).
      
    • Qualifier Ions: m/z 69 , m/z 87 , m/z 126 (

      
      ).
      
    • Note: The molecular ion (

      
      , m/z 144) is often weak or absent due to rapid dehydration. Use m/z 126 for confirmation.
      

Data Analysis & Interpretation

Identification Criteria

A positive identification requires meeting all three "Self-Validating" criteria:

  • Retention Time Match: Peak must elute within ±0.05 min of the authentic standard.

  • Ion Ratio Stability: The ratio of m/z 126 to m/z 45 must match the reference spectrum within ±20%.

  • S/N Ratio: Quantifier ion (m/z 45) must have a Signal-to-Noise ratio > 10:1.

Quantitative Table: Expected Fragmentation
m/zIdentityRelative AbundanceDiagnostic Value
45

100% (Base Peak)Characteristic of 2-alkanols.
126

5–15%Confirms molecular weight (144 - 18).
129

< 5%Loss of terminal methyl.
87 Fragment20–40%Mid-chain cleavage.
Interpretation of Stereoisomers

Because 4,6-dimethylheptan-2-ol has two chiral centers, you may observe up to four peaks.[1]

  • Peak 1 & 2: Enantiomeric pair A (e.g., (2S, 4S) and (2R, 4R)).

  • Peak 3 & 4: Enantiomeric pair B (e.g., (2S, 4R) and (2R, 4S)).

  • Biological Insight: Enzymatic production (e.g., by insects or bacteria) usually yields one specific isomer (high enantiomeric excess). Chemical synthesis or abiotic degradation typically yields a racemic mixture (1:1:1:1).

References

  • PubChem. (2025).[4] 4,6-Dimethylheptan-2-ol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Global Metabolomics Discovers Novel Biomarkers in Pyridoxine-Dependent Epilepsy. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Precision Synthesis of 4,6-Dimethylheptan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4,6-dimethylheptan-2-ol is a critical branched aliphatic alcohol scaffold, widely recognized in chemical ecology as a pheromone component (e.g., in Scolytid beetles and ants) and as a high-value chiral building block for polyketide synthesis.[1] Its structure features two remote stereocenters (C4 and C6) and a functionalizable hydroxyl group at C2, creating significant stereochemical complexity (four possible diastereomers).[1]

This Application Note provides a robust, modular protocol for the synthesis of 4,6-dimethylheptan-2-ol and its acetate derivative. Unlike industrial bulk methods that often yield complex isomeric mixtures, this guide prioritizes a Conjugate Addition-Reduction Strategy . This pathway ensures precise installation of the C4-methyl group and allows for stereodivergent access to specific isomers via enzymatic resolution.[1]

Key Applications
  • Pheromone Synthesis: Preparation of species-specific attractants.[1]

  • Fragrance Chemistry: Synthesis of "methoxy elgenol" analogs and fruity/herbal olfactory agents.[1]

  • Medicinal Chemistry: Lipophilic chiral synthons for side-chain modification.[1]

Chemical Pathway Analysis

The synthesis hinges on constructing the carbon skeleton via a Michael addition to an


-unsaturated ketone.[1] This method avoids the regio-isomer issues common in direct alkylation of ketones.[1]
Workflow Visualization

The following diagram outlines the critical path from commodity starting materials to the target derivatives.

SynthesisWorkflow Start1 Isovaleraldehyde (3-methylbutanal) Intermediate1 6-methylhept-3-en-2-one (Enone Scaffold) Start1->Intermediate1 Aldol Condensation (-H2O) Start2 Acetone Start2->Intermediate1 Intermediate2 4,6-dimethylheptan-2-one (The Ketone) Intermediate1->Intermediate2 1,4-Conjugate Addition Reagent1 Methyl Magnesium Bromide + CuI (cat) Reagent1->Intermediate2 Branch Reduction Strategy Intermediate2->Branch RouteA Route A: NaBH4 (Racemic/Diastereomeric Mix) Branch->RouteA RouteB Route B: KRED Enzyme (Stereoselective) Branch->RouteB Product 4,6-dimethylheptan-2-ol (Target Alcohol) RouteA->Product Low Selectivity RouteB->Product High de/ee Derivative 4,6-dimethylheptan-2-yl acetate (Ester Derivative) Product->Derivative Ac2O / Pyridine

Caption: Modular synthesis pathway emphasizing the Michael addition for skeletal construction and divergent reduction strategies.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (The Ketone)

Objective: Synthesis of 4,6-dimethylheptan-2-one via Conjugate Addition.[1] Mechanism: The reaction utilizes a soft organocopper nucleophile (generated in situ) to attack the


-position of the enone, installing the C4 methyl group.[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
6-methylhept-3-en-2-one 126.201.0Substrate
Methylmagnesium bromide (3.0M in Et2O) 119.241.2Nucleophile Source
Copper(I) Iodide (CuI) 190.450.05Catalyst (Gilman formation)
Trimethylsilyl chloride (TMSCl) 108.641.2Activator/Trapping Agent
Tetrahydrofuran (THF) -SolventAnhydrous (0.5 M)
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Catalyst Preparation: Charge the flask with CuI (5 mol%) and anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

  • Gilman Reagent Formation: Dropwise add MeMgBr (1.2 equiv) over 20 minutes. The solution will turn bright yellow/orange, indicating the formation of the organocuprate species.[1]

  • Substrate Addition: Mix 6-methylhept-3-en-2-one (1.0 equiv) with TMSCl (1.2 equiv) in minimal THF. Add this mixture dropwise to the cuprate solution at -78°C over 30 minutes.

    • Note: TMSCl accelerates the 1,4-addition and traps the enolate as a silyl enol ether, preventing side reactions.[1]

  • Reaction & Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench carefully with saturated aqueous NH₄Cl (dissolves copper salts).

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Hydrolysis: The crude silyl enol ether is hydrolyzed by stirring in THF/1N HCl (10:1) for 30 minutes at room temperature to regenerate the ketone.

  • Purification: Distillation (bp ~190°C) or Flash Chromatography (Hexanes/EtOAc 95:5).

Validation Point: GC-MS should show a parent ion of m/z 142.[1] The disappearance of the alkene stretch (1670 cm⁻¹) in IR confirms 1,4-addition.[1]

Protocol B: Stereoselective Reduction to the Alcohol

Objective: Conversion of 4,6-dimethylheptan-2-one to 4,6-dimethylheptan-2-ol. Challenge: The substrate has existing chirality at C4.[1] Reduction creates a new center at C2.[1] Standard hydrides yield a mixture of diastereomers (syn/anti).[1]

Method 1: Standard Reduction (NaBH₄) - For General Use[1]
  • Dissolve the ketone in MeOH (0.2 M).[1] Cool to 0°C.[2]

  • Add NaBH₄ (1.5 equiv) portion-wise.[1]

  • Stir for 1 hour. Quench with Acetone, then H₂O.[1]

  • Extract with EtOAc.[3][4]

  • Result: ~1:1 mixture of diastereomers (separable by high-resolution GC).

Method 2: Enzymatic Resolution (High Precision)

For applications requiring high enantiopurity (e.g., pheromone activity), use a Ketoreductase (KRED) screen.[1]

  • Enzyme: KRED-P1 (Codexis or equivalent broad-spectrum panel).[1]

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[1]

  • Conditions: pH 7.0 Phosphate buffer, 30°C.

  • Outcome: Typically >95% d.e.[1][2][4] for the (2S)- or (2R)-alcohol depending on the enzyme variant selected.[1]

Protocol C: Derivatization (Acetylation)

Objective: Synthesis of 4,6-dimethylheptan-2-yl acetate . Context: Acetates of branched alcohols often exhibit higher volatility and distinct biological activity compared to the parent alcohol.[1]

Reagents
  • 4,6-dimethylheptan-2-ol (1.0 equiv)[1]

  • Acetic Anhydride (1.5 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • DMAP (Catalytic, 5 mol%)[1]

Procedure
  • Dissolve the alcohol in DCM (0.5 M).

  • Add Pyridine and DMAP.

  • Cool to 0°C and add Acetic Anhydride dropwise.

  • Stir at Room Temperature for 4 hours.

  • Quench: Add saturated NaHCO₃ to neutralize acetic acid.

  • Isolation: Extract with DCM, wash with 1N HCl (to remove pyridine), then brine.

  • Yield: Typically >90% quantitative conversion.

Quality Control & Troubleshooting

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity GC-FID>98.0% (Area %)
Identity GC-MSm/z 144 (Alcohol), m/z 142 (Ketone)
Stereochemistry Chiral GCReport diastereomeric ratio (dr)
Residual Solvent HS-GC<500 ppm (THF/EtOAc)
Troubleshooting Guide
  • Issue: Low yield in Michael Addition.

    • Root Cause:[1] Grignard reagent degradation or wet solvent.[5]

    • Fix: Titrate Grignard before use. Ensure CuI is yellow/tan (not green/oxidized).

  • Issue: Incomplete reduction.

    • Root Cause:[1][6] Steric hindrance around C2.

    • Fix: Increase reaction time or switch to LiAlH₄ (stronger reductant) in refluxing ether.[1]

  • Issue: "Ghost" peaks in GC.

    • Root Cause:[1][6] Thermal elimination of the alcohol to alkenes (4,6-dimethylhept-2-ene) in the injector port.[1]

    • Fix: Lower injector temperature to 200°C or derivatize to acetate before analysis.

References

  • MDPI. (2013).[1] One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. (Relevant for enzymatic reduction protocols of methyl-branched ketones). Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 4,6-Dimethylheptan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

challenges in the stereoselective reduction of 4,6-dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Ticket ID: #STR-46DMH-RED | Topic: Diastereocontrol in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Chiral Dialkyl Ketones

Diagnostic & Strategy Overview

User Query: "I am reducing 4,6-dimethylheptan-2-one to the alcohol. I am observing poor diastereomeric ratios (dr ~ 1:1 to 2:1) using standard borohydrides.[1] How do I improve stereocontrol?"

Scientist Analysis: The core challenge with 4,6-dimethylheptan-2-one is the nature of the stereocenter at C4. Unlike "Narasaka-Prasad" substrates which possess a coordinating hydroxyl or alkoxy group at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-position, your substrate presents a non-chelating methyl group  at C4.

Standard chelation-controlled protocols (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, 

) will fail or provide negligible selectivity because there is no Lewis basic handle to lock the transition state. Stereocontrol here relies purely on 1,3-allylic strain minimization (steric control) or the use of chiral catalyst pockets (enzymatic/organometallic).[1]
Decision Matrix: Select Your Protocol

DecisionMatrix Start Start: 4,6-dimethylheptan-2-one IsC4Pure Is C4 Stereocenter Enantiopure? Start->IsC4Pure Racemic No (Racemic C4) IsC4Pure->Racemic Pure Yes (Enantiopure C4) IsC4Pure->Pure DKR Route A: Dynamic Kinetic Resolution (DKR) Racemic->DKR Target: High ee/dr ChemRed Route B: Diastereoselective Reduction (Substrate Control) Pure->ChemRed Target: Specific Diastereomer Biocat Route C: Biocatalysis (KRED) *Recommended* Pure->Biocat Target: >99:1 dr DKR->Biocat Enzyme can resolve C4 via enolization

Figure 1: Strategic workflow for selecting the reduction method based on starting material purity.

Troubleshooting Chemical Catalysis (Route B)

Context: You are using chemical hydrides (LiAlH4, NaBH4, L-Selectride).

Common Issue: The "Chelation Fallacy"

Many researchers attempt to use Zinc Borohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) expecting a chelated transition state.
  • Why it fails: The C4-Methyl group cannot bind to Zinc.[1] The reaction proceeds via an open transition state governed by Felkin-Anh or Cornforth models, which are weak for 1,3-relationships.[1]

Protocol: Steric Control with Bulky Hydrides

To maximize anti-selectivity (relative to the C4-Me), you must maximize steric differentiation.[1]

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1] Mechanism: The bulky hydride attacks from the less hindered face, away from the C4-isobutyl/methyl bulk.[1]

ParameterStandard ConditionOptimization for 4,6-dimethylheptan-2-one
Solvent MeOH/EtOHTHF (Anhydrous)
Temperature 0°C to RT-78°C (Critical for kinetic control)
Reagent NaBH4L-Selectride (1.2 equiv)
Quench Acidic waterOxidative Workup (NaOH/H2O2)

Step-by-Step Optimization:

  • Cooling: Cool the ketone solution (0.1 M in THF) to -78°C.

  • Addition: Add L-Selectride dropwise.[1] Fast addition causes local heating and loss of selectivity.[1]

  • Aging: Stir for 2 hours at -78°C. Do not warm up until TLC shows consumption.

  • Workup Warning: L-Selectride leaves organoboron byproducts.[1] You must use an oxidative workup (30% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     + 3M NaOH) to break the B-O bond and prevent emulsions or product trapping.
    

The "Gold Standard": Biocatalytic Reduction (Route C)

Context: Chemical methods rarely exceed 5:1 dr for this substrate. Ketoreductases (KREDs) can achieve >99:1 dr because the enzyme pocket recognizes the entire carbon backbone.[1]

Mechanism: Lock-and-Key Recognition

Unlike hydrides, KREDs bind the hydrophobic tail (the isobutyl group) in a specific hydrophobic pocket, enforcing a single orientation of the carbonyl relative to the hydride source (NADPH).

Biocatalysis Substrate 4,6-dimethylheptan-2-one Complex Enzyme-Substrate Complex Substrate->Complex Cofactor NADPH Cofactor->Complex Enzyme KRED (ADH) Enzyme->Complex Catalyst Product (2S,4S)-Alcohol (>99% de) Complex->Product Hydride Transfer NADP NADP+ Complex->NADP Recycle GDH / Glucose NADP->Recycle Regeneration Recycle->Cofactor Regeneration

Figure 2: Enzymatic reduction cycle with cofactor regeneration.

Protocol: KRED Screening & Scale-Up

Reagents: KRED Screening Kit (e.g., Codexis, Daicel), Isopropanol (IPA) or Glucose/GDH for recycling.[1]

Troubleshooting Low Conversion:

  • Issue: The substrate is highly hydrophobic (LogP ~2.[1]7) and may not dissolve in the aqueous buffer.[1]

  • Solution: Use a biphasic system or add a co-solvent.[1]

    • Recommended Co-solvent: DMSO (5-10%) or MTBE (biphasic).[1]

    • Surfactant: Triton X-100 (0.1%) can help emulsify the ketone.[1]

Standard Operating Procedure (SOP):

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2 mM).
    
  • Cofactor Mix: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.0 mM) and Glucose (1.5 equiv) + Glucose Dehydrogenase (GDH) for recycling.
    
  • Substrate Addition: Dissolve 4,6-dimethylheptan-2-one in DMSO (10% of final vol) and add to buffer.

  • Enzyme Load: Add KRED (5-10 mg/mL).

  • Reaction: Shake at 30°C / 250 rpm for 24 hours.

  • Monitoring: Extract aliquot with EtOAc; analyze via chiral GC (Cyclodex-B column).

Advanced Chemical Catalysis: Noyori Hydrogenation

If enzymes are unavailable, Ru-BINAP catalyzed hydrogenation is the most reliable non-biological method.[1]

Catalyst System:


 or Ru-MACHO.
Conditions: 

(40-60 bar), MeOH, 50°C.

Critical Troubleshooting:

  • Poisoning: This reaction is sensitive to trace acid or chloride impurities from the ketone synthesis (aldol/dehydration steps).[1]

    • Fix: Distill the ketone over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       prior to hydrogenation.
      
  • Selectivity: This method generally provides high enantioselectivity at C2 (controlled by the ligand) but the diastereoselectivity (dr) depends on the match/mismatch between the catalyst chirality and the C4 center.[1] You must screen both ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -BINAP and 
    
    
    
    -BINAP to find the "matched" case.

References & Data Sources

  • Substrate Properties: 4,6-dimethylheptan-2-one (CAS 19549-80-5).[1][2][3] PubChem Compound Summary. Link[1]

  • 1,3-Induction Challenges: Evans, D. A., et al. "Stereoselective reduction of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -substituted ketones." Journal of the American Chemical Society.[1] (Discusses the limitations of chelation in dialkyl systems).
    
  • Enzymatic Solutions: Hollmann, F., et al. "Biocatalytic reduction of ketones."[1] Green Chemistry. (General review on KRED efficiency for hydrophobic ketones).

  • Bulky Hydride Methodology: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[1] (Foundational text for L-Selectride usage).

  • Noyori Hydrogenation: Noyori, R., et al. "Asymmetric Hydrogenation of Ketones."[1] Angewandte Chemie. (Authoritative source on Ru-BINAP mechanisms).

Sources

Technical Support Center: Purification of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. Current Status: Operational Topic: Isolation of 4,6-dimethylheptan-2-ol (CAS: 51079-52-8) from reaction byproducts (Ketones/Alkanes). Audience: Process Chemists & Purification Engineers.

Introduction: The Challenge

You are likely synthesizing 4,6-dimethylheptan-2-ol via the reduction of 4,6-dimethylheptan-2-one . While this reduction (using NaBH₄ or catalytic hydrogenation) is generally efficient, the similar boiling points of the secondary alcohol product and the ketone starting material often lead to inseparable azeotropes or "smearing" during distillation. Furthermore, the presence of two chiral centers (C2 and C4) creates diastereomers that require specific chromatographic attention if optical purity is required.

This guide addresses the three most common support tickets we receive regarding this molecule.

Ticket #101: "My vacuum distillation is not removing the ketone impurity."

User Issue:

"I am running a vacuum distillation at 10 mmHg. I see a fraction coming over at ~80°C, but GC analysis shows it still contains 5-10% of the starting ketone (4,6-dimethylheptan-2-one). I cannot get the alcohol purity above 92%."

Senior Scientist Diagnosis: The boiling point differential between the ketone and the alcohol is relatively narrow (approx. 15–20°C at atmospheric pressure). Under vacuum, this difference often compresses. If you are using a simple Vigreux column, you lack the Theoretical Plates required for separation. Additionally, rapid heating can cause "entrainment," where the more volatile ketone drags the alcohol with it.

Troubleshooting Protocol: High-Efficiency Fractionation

1. Optimize Vacuum Stability Fluctuations in vacuum pressure (>1 mmHg variance) will cause the boiling points to oscillate, mixing your fractions.

  • Action: Use a digital vacuum controller (manostat) set to exactly 5 mmHg (or your target).

2. Increase Reflux Ratio You need to force the liquid-vapor equilibrium to establish itself more times before collection.

  • Action: Switch to a packed column (e.g., Rashig rings or wire mesh) or a spinning band column.

  • Setting: Set reflux ratio to 10:1 (Return 10 drops to pot for every 1 drop collected) during the transition phase.

3. The Temperature Cut (Data Table) Use the following estimated vapor temperature guide for fractionation at 10 mmHg :

FractionComponentApprox.[1][2][3][4][5][6][7][8][9][10][11] Vapor Temp (10 mmHg)Action
F1 (Forerun) Solvent/Light Alkanes< 65°CDiscard
F2 (Transition) Ketone/Alcohol Mix65°C – 78°CRecycle to next batch
F3 (Main Cut) 4,6-dimethylheptan-2-ol 79°C – 82°C Collect
F4 (Tails) Heavy impurities> 85°CStop Distillation

Note: The ketone (4,6-dimethylheptan-2-one) will enrich in F2. Do not be greedy; cut F2 aggressively to protect the purity of F3.

Ticket #205: "Distillation failed. I need >99% purity for a biological assay."

User Issue:

"Fractional distillation is stuck at 95% purity. The ketone persists.[8] Is there a chemical way to wash it out?"

Senior Scientist Diagnosis: When physical separation (distillation) hits a limit, we switch to Chemical Derivatization .[4] We can exploit the hydroxyl (-OH) group on the alcohol, which the ketone lacks. By converting the alcohol into an acidic ester (phthalate), we can move it into the aqueous phase, wash away the ketone (organic phase), and then hydrolyze it back.

Protocol: Phthalic Anhydride Purification

This is the "Gold Standard" for purifying secondary alcohols from non-alcoholic impurities.

Step-by-Step Workflow:

  • Esterification:

    • Dissolve crude mixture in dry pyridine (or toluene with Et₃N).

    • Add Phthalic Anhydride (1.2 equivalents relative to alcohol).

    • Heat to 90°C for 2 hours.

    • Result: Alcohol becomes Alkyl Acid Phthalate (Polar/Acidic). Ketone remains unreacted.

  • Extraction (The Separation):

    • Cool mixture and add Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[5][6][10][12][13][14] The Alkyl Acid Phthalate becomes a water-soluble salt. The ketone remains in the organic layer.

    • Wash: Extract the aqueous layer with ether/hexane 3x. Discard these organics (they contain the ketone).

  • Hydrolysis (Recovery):

    • Take the clean aqueous layer (containing the phthalate salt).

    • Add NaOH (20% solution) and heat to reflux for 1 hour.

    • Result: Saponification releases the pure 4,6-dimethylheptan-2-ol .

  • Isolation:

    • Cool and extract with Ether/DCM.

    • Dry (MgSO₄) and evaporate solvent.

Visual Workflow (DOT Diagram)

Phthalation_Purification Start Crude Mixture (Alcohol + Ketone) React Add Phthalic Anhydride (Heat 90°C) Start->React Extract Add NaHCO3 (aq) Perform Phase Cut React->Extract OrgLayer Organic Layer (Contains Ketone) Extract->OrgLayer Impurities AqLayer Aqueous Layer (Contains Alcohol-Phthalate Salt) Extract->AqLayer Target Molecule Discard Discard / Recycle OrgLayer->Discard Hydrolysis Add NaOH + Heat (Hydrolysis) AqLayer->Hydrolysis FinalExtract Extract into Ether Evaporate Solvent Hydrolysis->FinalExtract Product Pure 4,6-dimethylheptan-2-ol (>99%) FinalExtract->Product

Caption: Chemical purification logic flow utilizing solubility switching via phthalate ester formation.

Ticket #308: "I see split peaks in GC/HPLC. Is my product decomposing?"

User Issue:

"I have a double peak in my chromatogram (ratio 50:50 or 60:40). Mass spec confirms both are the target mass (MW 144). Is this decomposition?"

Senior Scientist Diagnosis: This is likely not decomposition. 4,6-dimethylheptan-2-ol has two chiral centers at C2 and C4 . (Note: C6 is achiral as it is bonded to two methyl groups).

  • This creates Diastereomers : (2R, 4R)/(2S, 4S) pair vs. (2R, 4S)/(2S, 4R) pair.

  • Diastereomers have different physical properties (boiling points, polarity) and often separate on standard silica or GC columns.

Troubleshooting: Isomer Management

1. Verification (NMR)

  • Run a ¹H-NMR.[13] Look at the signal for the proton at C2 (the CH-OH proton).

  • You will likely see two distinct multiplets (or overlapping multiplets) shifted slightly from each other. This confirms diastereomers.

2. Separation Strategy (If single isomer is required) Standard distillation will likely enrich one diastereomer but not separate them fully.

  • Preparative HPLC: Use a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile : Water (Start 50:50, Gradient to 90:10).

    • The diastereomers often have different retention times due to different steric interaction with the stationary phase.

  • Stereoselective Synthesis (Prevention): If you strictly need one isomer, you must use a stereoselective reduction (e.g., L-Selectride or chiral hydrogenation catalysts) on the ketone, rather than trying to separate them later.

References

  • BenchChem. (n.d.). 4,6-Dimethylheptan-2-one Synthesis and Reduction Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols. Retrieved from

  • Cheméo. (n.d.).[4] Chemical Properties of 2-Heptanone, 4,6-dimethyl-. Retrieved from

Sources

Technical Support Center: GC-MS Optimization for 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Detecting 4,6-dimethylheptan-2-ol (C₉H₂₀O, MW 144.[1][2]25) presents a classic analytical dichotomy: it is volatile enough for Gas Chromatography (GC) but sufficiently polar to suffer from adsorption (peak tailing) and poor ionization stability in its native form.

This guide provides a validated pathway to optimize your GC-MS parameters. We prioritize derivatization as the gold standard for quantitative accuracy, while offering a secondary protocol for direct injection if reagents are unavailable.

Module 1: Chromatographic Separation (The "Front End")

The Challenge: Peak Tailing & Resolution

Secondary alcohols like 4,6-dimethylheptan-2-ol possess a hydroxyl (-OH) group that forms hydrogen bonds with active silanol sites in the inlet liner and column stationary phase. This results in:

  • Peak Tailing: Asymmetric peaks that ruin integration accuracy.[3]

  • Adsorption Loss: Trace levels (<1 ppm) may be irreversibly absorbed, leading to false negatives.

Column Selection Strategy
FeatureOption A: Non-Polar (Recommended with Derivatization) Option B: Polar (Direct Injection)
Phase Type 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)
Mechanism Separates by boiling point.Separates by polarity/H-bonding.
Pros High thermal stability (325°C+), low bleed, ideal for MS.Excellent peak shape for free alcohols without derivatization.
Cons Severe tailing for underivatized alcohols.Lower max temp (250°C), higher bleed, shorter life.
Verdict Preferred for trace analysis & complex matrices.Alternative for quick, high-concentration screening.
Optimized Temperature Program (DB-5MS Example)

Note: This program assumes a Trimethylsilyl (TMS) derivative.

  • Inlet: 250°C, Splitless (1 min purge)

  • Flow: Helium @ 1.0 mL/min (Constant Flow)

  • Oven Ramp:

    • Hold: 60°C for 1 min (Focuses the solvent band).

    • Ramp: 10°C/min to 200°C (Elutes the target analyte).

    • Bake-out: 25°C/min to 300°C, hold 3 min.

Module 2: Mass Spectrometry Detection (The "Back End")

Ionization Physics (EI Source)

In standard Electron Ionization (70 eV), secondary alcohols are fragile.

  • Native Molecule (MW 144): The molecular ion (

    
    ) is often invisible because the molecule rapidly dehydrates (
    
    
    
    ) or undergoes alpha-cleavage.
  • TMS Derivative (MW 216): The trimethylsilyl group stabilizes the charge, providing a distinct mass spectrum.

Target Ions for SIM (Selected Ion Monitoring)

Use these ions to build your acquisition method. Bold indicates the Quantifier ion.

Analyte FormMolecular WeightQuantifier Ion (

)
Qualifier Ions (

)
Mechanistic Origin
Native 14445 126, 12945:

-cleavage (

)126: Loss of

(

)129: Loss of

(

)
TMS-Derivative 216117 201, 73, 75201: Loss of methyl (

)117:

-cleavage (

)73: Trimethylsilyl cation (

)

Critical Insight: For the native alcohol, relying on


 45 is risky in complex matrices because many compounds produce this fragment. Derivatization shifts the base peak to higher mass (

117 or 201), significantly improving the Signal-to-Noise (S/N) ratio.

Module 3: Sample Preparation (Derivatization Protocol)

Why Derivatize? To replace the active acidic proton on the hydroxyl group with a non-polar Trimethylsilyl (TMS) group. This eliminates hydrogen bonding, sharpening the peak and improving thermal stability.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of sample extract into a GC vial.

  • Dry: Ensure the sample is water-free (water destroys the reagent). Evaporate to dryness under Nitrogen if necessary, then reconstitute in anhydrous solvent.

  • React: Add 50 µL of BSTFA + 1% TMCS.

  • Incubate: Cap tightly and heat at 60°C for 30 minutes . (Room temp for 1 hour is also acceptable but less reproducible).

  • Inject: Inject directly. The derivative is stable for ~24 hours.

Module 4: Workflow Visualization

Method Development Logic

GC_Optimization Start Start: 4,6-dimethylheptan-2-ol Analysis Decision Is Trace Level Detection (<1 ppm) Required? Start->Decision Direct Direct Injection Method Decision->Direct No (High Conc) Deriv Derivatization Method (Recommended) Decision->Deriv Yes (High Sensitivity) WaxCol Use Polar Column (DB-WAX) Prevents Tailing Direct->WaxCol SimNative SIM Mode: m/z 45, 126, 129 (Low Specificity) WaxCol->SimNative React Reaction: BSTFA + 1% TMCS 60°C for 30 mins Deriv->React NonPolar Use Non-Polar Column (DB-5MS) High Stability React->NonPolar SimTMS SIM Mode: m/z 117, 201 (High Specificity) NonPolar->SimTMS

Caption: Decision matrix for selecting between direct injection and derivatization based on sensitivity requirements.

Module 5: Troubleshooting FAQ

Q1: My peak is tailing severely. I am using a DB-5 column without derivatization.

Diagnosis: This is "Activity Tailing." The alcohol -OH is sticking to silanols in the liner or column. Immediate Fix:

  • Change the Liner: Switch to an "Ultra-Inert" splitless liner with deactivated glass wool.

  • Trim the Column: Cut 10-20 cm from the front (inlet side) of the column to remove non-volatile matrix buildup.[3]

  • Long-Term Fix: Switch to the derivatization protocol (Module 3).

Q2: I cannot see the molecular ion (m/z 144) in my spectrum.

Diagnosis: This is normal for secondary alcohols in Electron Ionization (EI). The energy (70 eV) is too high, causing immediate loss of water (


).
Solution: 
  • Do not use 144 for quantification.

  • Use

    
     45 or 126.
    
  • If you absolutely need MW confirmation, use Chemical Ionization (CI) with Methane or Ammonia reagent gas.

Q3: I see "Ghost Peaks" at m/z 73, 147, 207, 221.

Diagnosis: These are siloxanes (column bleed or septum bleed). Verification: Run a "Instrument Blank" (no injection) and a "Solvent Blank".

  • If peaks appear in Instrument Blank: It is column bleed or a dirty source.

  • If peaks appear only in Solvent Blank: Your solvent or syringe is contaminated.

References

  • NIST Chemistry WebBook. 4,6-dimethylheptan-2-ol Mass Spectrum & Retention Indices. National Institute of Standards and Technology.

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Agilent Technologies. Optimizing Splitless Injections for Trace Analysis. Technical Note 5988-9944EN.

  • Restek Corporation. Guide to Derivatization Reagents for GC. Technical Guide GNSS1253A-UNV.

Sources

Technical Support Center: High-Yield Synthesis of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,6-dimethylheptan-2-ol typically involves the reduction of its ketone precursor, 4,6-dimethylheptan-2-one . While theoretically straightforward, this reaction often suffers from suboptimal yields due to 1,3-allylic strain (in unsaturated precursors) or 1,3-diaxial-like steric interactions from the methyl group at C4, which hinders nucleophilic attack at the C2 carbonyl.

This guide addresses the three most common failure modes: incomplete conversion (steric hindrance), poor diastereoselectivity , and emulsion formation during workup.

Module 1: Troubleshooting Low Conversion & Reaction Stalling

Q: My reduction with standard NaBH₄ stalls at 70-80% conversion. Adding more reagent doesn't help.[1] Why?

A: You are likely fighting steric hindrance from the C4-methyl group. In 4,6-dimethylheptan-2-one, the methyl substituent at the


-position (C4) creates significant steric bulk that shields the carbonyl carbon (C2). Standard Sodium Borohydride (NaBH₄) in ethanol is sometimes too "soft" or slow to overcome this barrier efficiently at low temperatures.

The Fix: The Luche Reduction Protocol Switch to a Luche Reduction system. The addition of Cerium(III) Chloride (CeCl₃) activates the carbonyl oxygen (acting as a Lewis acid), making the carbonyl carbon more electrophilic without effectively coordinating to the alcohol product (which prevents retro-reaction or inhibition).

Optimized Protocol (Luche Reduction):

  • Solvent: Methanol (MeOH) is strictly required (EtOH is less effective for CeCl₃ solubility).

  • Stoichiometry: Use 1.0 eq Ketone : 1.2 eq NaBH₄ : 1.0 eq CeCl₃·7H₂O.

  • Procedure:

    • Dissolve ketone and CeCl₃·7H₂O in MeOH (0.4 M concentration).

    • Cool to -15°C (Critical: Lower temperature improves diastereoselectivity while CeCl₃ maintains rate).

    • Add NaBH₄ portion-wise over 20 minutes.

    • Mechanism: The hard Lewis acid Ce³⁺ coordinates to the carbonyl oxygen, increasing susceptibility to hydride attack despite the C4 steric clash.

Technical Note: If your precursor is the unsaturated 4,6-dimethylhept-3-en-2-one , the Luche conditions are mandatory to prevent 1,4-reduction (saturation of the double bond). CeCl₃ ensures exclusive 1,2-reduction to the allylic alcohol [1].

Module 2: Controlling Stereochemistry

Q: I see multiple spots on TLC and complex NMR signals. How do I control the diastereomer ratio?

A: You are generating a mixture of syn and anti diastereomers. The reduction of the C2 ketone creates a new chiral center. Because C4 (and C6) are already chiral, the hydride attack is influenced by the existing stereocenters (Cram's Rule/Felkin-Anh models).

  • Small Hydrides (NaBH₄/LiAlH₄): Tend to yield a mix (often 60:40 or 50:50) because the C4-methyl is not bulky enough to fully block one face.

  • Bulky Hydrides (L-Selectride): If you require high diastereomeric purity (typically the syn isomer), you must use a sterically demanding reducing agent.

Comparison of Reducing Agents:

ReagentSpecies TypeSteric BulkMain OutcomeRecommended For
NaBH₄ / CeCl₃ Hard HydrideLowHigh Yield, Low SelectivityGeneral solvent use
LiAlH₄ Hard HydrideLowHigh Reactivity, Low SelectivityComplete reduction
L-Selectride Bulky BorohydrideHighHigh Diastereoselectivity Target-specific synthesis
Raney Ni / H₂ HeterogeneousN/AHigh Yield, Cis-predominantIndustrial Scale-up

Protocol for Stereocontrol (L-Selectride):

  • Solvent: Anhydrous THF.

  • Temp: -78°C (Strict control required).

  • Addition: Add L-Selectride (1.0 M in THF) dropwise to the ketone. The bulky hydride will attack from the less hindered face (away from the C4-methyl), maximizing diastereoselectivity [2].

Module 3: Workup & Isolation (The "Yield Killer")

Q: My crude yield is high, but I lose 30% of the mass during extraction. The organic layer is cloudy.

A: You are likely dealing with stable Boron-Alkoxide complexes. Secondary alcohols with branching (like 4,6-dimethylheptan-2-ol) form sticky, gel-like complexes with boron byproducts. Standard water/acid washes often fail to break these fully, dragging your product into the aqueous phase or creating emulsions.

The Fix: The Rochelle Salt Method Do not use simple HCl quenching. Use Potassium Sodium Tartrate (Rochelle Salt) .

Step-by-Step Workup:

  • Quench: Dilute reaction mixture with diethyl ether (Et₂O) or MTBE.

  • Complex Breaking: Add saturated aqueous Rochelle Salt solution (20 mL per gram of hydride used).

  • Agitation: Vigorously stir for 2–4 hours at room temperature.

    • Visual Cue: Two clear, distinct layers must form. The "cloudiness" (boron gel) must disappear.

  • Extraction: Separate layers. Extract aqueous phase 2x with Et₂O.

  • Drying: Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is better for removing trace methanol).

Visualizing the Pathway

The following diagram illustrates the decision logic for the synthesis and troubleshooting workflow.

G Start Starting Material: 4,6-Dimethylheptan-2-one CheckPurity Check Purity (GC/NMR) Is C4-Methyl hindering? Start->CheckPurity Decision Select Reduction Protocol CheckPurity->Decision RouteA Route A: Standard/Luche (NaBH4 + CeCl3) Goal: Max Yield Decision->RouteA General Use RouteB Route B: Stereoselective (L-Selectride) Goal: Specific Isomer Decision->RouteB High Diastereoselectivity Reaction Reaction Phase (-15°C for A, -78°C for B) RouteA->Reaction RouteB->Reaction Workup Workup Phase Boron Complex Issue? Reaction->Workup SolutionWorkup Rochelle Salt Quench (Break Boron-Alkoxide) Workup->SolutionWorkup Emulsion/Low Yield Final Target Product: 4,6-Dimethylheptan-2-ol SolutionWorkup->Final

Figure 1: Decision matrix for the reduction of 4,6-dimethylheptan-2-one, highlighting protocol selection based on stereochemical needs and workup optimization.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[1] (Standard reference for Rochelle salt workup protocols).

Sources

resolving co-elution of 4,6-dimethylheptan-2-ol isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Chiral Chromatography & Method Development Status: Active Support Ticket

Diagnostic & Triage: Why is my separation failing?

Before altering your method, you must diagnose the nature of the co-elution. 4,6-dimethylheptan-2-ol possesses two chiral centers (C2 and C4), resulting in four distinct stereoisomers.

The Stereochemical Landscape:

  • Pair A (Enantiomers): (2R, 4R) and (2S, 4S)

  • Pair B (Enantiomers): (2R, 4S) and (2S, 4R)

  • Note: Pair A and Pair B are diastereomers of each other.

Triage Q&A

Q: I see only two peaks on my standard DB-5 or Wax column. Where are the other two? A: This is expected behavior. Standard achiral stationary phases (polysiloxanes or PEGs) separate compounds based on boiling point or polarity. They can separate diastereomers (Pair A from Pair B) because they have slightly different physical properties.[1] However, they cannot separate enantiomers (e.g., 2R,4R from 2S,4S) because these have identical physical properties in an achiral environment. You are seeing two peaks, each containing a co-eluting enantiomeric pair.

Q: I am using a chiral column, but the peaks are broad and tailing. Why? A: Free secondary alcohols like 4,6-dimethylheptan-2-ol engage in strong hydrogen bonding with the stationary phase and the silica surface. This results in peak tailing, which masks the delicate chiral resolution.

  • Immediate Fix: Derivatization (conversion to acetate or trifluoroacetate) is often required to block the hydroxyl group, improve peak shape, and enhance interaction with the chiral selector.

Method Development: The "Gold Standard" Protocol

For volatile aliphatic alcohols, Capillary Gas Chromatography (GC) with cyclodextrin-based stationary phases is the industry standard. HPLC is generally reserved for non-volatile or preparative applications.

Recommended Column Chemistry

The hydrophobic cavity of


-Cyclodextrin (Beta-DEX)  is the optimal size for the heptan-2-ol backbone.
ParameterSpecificationReasoning
Stationary Phase 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

-cyclodextrin
The "TBDMS" substitution pattern provides deep inclusion of the alkyl chain, maximizing chiral recognition.
Commercial Equivalents Hydrodex β-6TBDM, Rt-bDEXse, CycloSil-BProven selectivity for branched secondary alcohols.
Dimensions 30 m

0.25 mm

0.25 µm
Standard dimensions balance efficiency and capacity.
Carrier Gas Hydrogen (preferred) or HeliumHydrogen allows for faster linear velocities without losing resolution (Van Deemter efficiency).
Optimized Temperature Program

Isothermal holds are often superior to ramps for chiral GC because the separation factor (


) typically decreases as temperature increases.
  • Inlet: 220°C (Split ratio 50:1 to prevent column overload).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 1°C/min to 110°C.

    • Hold: Until all isomers elute (approx. 45-60 min).

    • Expert Note: The slow ramp (1°C/min) is critical. Fast ramps destroy the transient "host-guest" inclusion complexes required for separation.

Advanced Troubleshooting: Derivatization

If direct injection yields resolution (


) < 1.5, you must derivatize. Converting the alcohol to an ester eliminates hydrogen bonding and adds a functional group that can interact sterically with the cyclodextrin rim.
The Derivatization Decision Tree

Troubleshooting Start Direct Injection (Chiral Column) Check Check Resolution (Rs) Start->Check Good Rs > 1.5 (Success) Check->Good 4 Distinct Peaks Bad Rs < 1.5 or Tailing Check->Bad Overlap/Tailing Deriv Derivatization Strategy Bad->Deriv Acetate Acetylation (Acetic Anhydride) Deriv->Acetate Standard Choice TFA Trifluoroacetylation (TFAA) Deriv->TFA If Acetate fails (Increases volatility) Acetate->Start Re-inject TFA->Start Re-inject

Figure 1: Logical workflow for determining when and how to derivatize samples for chiral GC.

Standard Operating Procedure: Acetylation

This protocol converts 4,6-dimethylheptan-2-ol to 4,6-dimethylheptan-2-yl acetate .

  • Preparation: In a 1.5 mL GC vial, add 100 µL of sample (approx 1 mg/mL in Hexane).

  • Reaction: Add 50 µL Pyridine (catalyst/base) and 50 µL Acetic Anhydride .

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Quench: Add 0.5 mL Saturated NaHCO

    
     (aq) to neutralize excess acid. Vortex.
    
  • Extraction: Transfer the top organic layer (Hexane) to a new vial containing anhydrous Na

    
    SO
    
    
    
    (to dry).
  • Analysis: Inject 1 µL of the dry organic layer.

Why this works: The acetate group (


) increases the molecular volume near the chiral center (C2), often enhancing the "fit" difference between the R and S enantiomers inside the cyclodextrin cavity.

Data Analysis & Validation

Calculating Enantiomeric Excess (ee)

When reporting results, "percent area" is insufficient. You must calculate ee for each enantiomeric pair.



Elution Order Verification

Warning: You cannot predict elution order (e.g., whether (2R,4R) elutes before (2S,4S)) based solely on theory.

  • Protocol: You must inject a standard of known absolute configuration (e.g., synthesized via asymmetric catalysis or enzymatic resolution) to assign peaks definitively.

  • Literature Precedent: In similar methyl-branched alkanols, the all-syn isomers often elute last on TBDMS-modified cyclodextrins, but this must be empirically validated [1].

Frequently Asked Questions (FAQ)

Q: Can I use HPLC instead of GC? A: Yes, but it is challenging due to detection limits. 4,6-dimethylheptan-2-ol lacks a chromophore (no UV absorbance).

  • Solution: You would need to derivatize with a chromophore like 3,5-dinitrobenzoyl chloride (DNBC) .

  • Column: Chiralcel OD-H or AD-H.

  • Verdict: GC-FID is superior for sensitivity and ease of use for this specific molecule.

Q: My peaks are splitting into "fronting" shapes. What is wrong? A: This indicates column overload. The stationary phase capacity of chiral columns is lower than standard columns. Dilute your sample by 10x (target <100 ng on-column) and re-inject.

Q: I see a small impurity peak that overlaps with one isomer. How do I remove it? A: If you cannot resolve the impurity chromatographically, switch detection to GC-MS (SIM mode) . Select unique ions for your alcohol (e.g., m/z 45, 59, or the molecular ion minus water) to mathematically filter out the impurity, provided the impurity has a different mass spectrum.

References

  • Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[2] Link

  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Library. Link

  • BenchChem. (2025).[3] An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hepten-4-ol (Analogous Alkanol Methodologies). Link

  • Shi, J., et al. (2010).[4] Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives. Chinese Journal of Analytical Chemistry. Link

Sources

preventing side reactions in the synthesis of 4,6-dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 4,6-dimethylheptan-2-ol (CAS 51079-52-8). It addresses the critical challenges in synthesizing this branched secondary alcohol, focusing on the reduction of its ketone precursor and the prevention of common side reactions.

Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4,6-dimethylheptan-2-ol (C


H

O) Primary Precursor: 4,6-dimethylheptan-2-one (CAS 19549-80-5)
Part 1: Core Synthesis Workflow & Logic

The synthesis of 4,6-dimethylheptan-2-ol is most reliably achieved via the reduction of 4,6-dimethylheptan-2-one . Due to the steric bulk of the isobutyl-like tail and the methyl substitution at the C4 position, this reaction is prone to stereochemical complexity and competing elimination reactions.

Reaction Pathway Visualization

The following diagram illustrates the critical control points in the reduction pathway where side reactions typically originate.

SynthesisPathway Start 4,6-Dimethylheptan-2-one (Precursor) Reaction Reduction Step (Catalytic H2 or Hydride) Start->Reaction + H2 / Catalyst or NaBH4 Side3 Side Reaction C: Retro-Aldol Cleavage (Thermal Degradation) Start->Side3 Pre-heating >140°C Basic Conditions Target 4,6-Dimethylheptan-2-ol (Target) Reaction->Target Controlled Temp Neutral pH Side1 Side Reaction A: Alkene Formation (Dehydration) Reaction->Side1 Acidic Workup High Heat Side2 Side Reaction B: Stereoisomer Mix (Low Diastereoselectivity) Reaction->Side2 Unoptimized Ligand High Temp

Caption: Critical control points in the reduction of 4,6-dimethylheptan-2-one. Red pathways indicate failure modes leading to impurities.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted by process chemists regarding yield loss and impurity profiles.

Ticket #001: "I am seeing significant alkene impurities (4,6-dimethylheptenes) in my crude product."

Diagnosis: You are likely experiencing acid-catalyzed dehydration . Secondary alcohols with branching at the


-position (like the C4 methyl group here) are highly susceptible to elimination (E1 mechanism) under acidic conditions or excessive heat.

Corrective Protocol:

  • Check Quenching pH: If using borohydride reduction, ensure the quench is performed with a mild buffer (e.g., saturated NH

    
    Cl) rather than strong acid (HCl). The pH should not drop below 6.0 during workup.
    
  • Temperature Control: Avoid distillation pot temperatures above 120°C without vacuum. The alcohol can dehydrate thermally.

  • Catalyst Removal: If using catalytic hydrogenation (Pd/C), ensure complete removal of the catalyst before heating the mixture for solvent evaporation. Residual metal salts can act as Lewis acids, catalyzing dehydration.

Ticket #002: "The product is a mixture of isomers. How do I control the stereochemistry?"

Diagnosis: 4,6-dimethylheptan-2-ol contains two chiral centers (C2 and C4). C6 is achiral (terminal isopropyl group). Reduction of the ketone generates a new chiral center at C2, resulting in diastereomers (syn/anti pairs relative to the C4 methyl).

Technical Insight:

  • Chemical Reduction (NaBH

    
    ):  Typically yields a ~1:1 mixture of diastereomers because the hydride attack is not strongly directed by the distant C4 methyl group.
    
  • Catalytic Hydrogenation: Can offer slight diastereoselectivity depending on the catalyst surface and solvent, but often requires screening.

Optimization Strategy:

  • For High Diastereoselectivity: You must switch to stereoselective reduction methods. Use bulky hydride reagents (e.g., L-Selectride) to enhance steric discrimination, or employ asymmetric transfer hydrogenation (ATH) using Ruthenium catalysts with chiral ligands (e.g., Ru-TsDPEN).

  • Analytical Validation: Use quantitative

    
    C NMR or capillary GC with a chiral column to determine the diastereomeric ratio (dr).
    
Ticket #003: "Reaction conversion stalls at 90%. Adding more catalyst doesn't help."

Diagnosis: This is often due to steric hindrance or catalyst poisoning . The isobutyl tail and C4 methyl create a "pocket" that can impede the approach of bulky reducing agents or adsorption onto heterogeneous catalyst surfaces.

Troubleshooting Steps:

  • Solvent Switch: If using Ethanol, switch to Methanol . The smaller solvent molecule often facilitates faster kinetics in hindered systems.

  • Pressure Increase: For catalytic hydrogenation, increase H

    
     pressure from 1 atm to 5–10 bar. The steric bulk requires higher driving force.
    
  • Poison Check: Ensure your precursor ketone is free of sulfur or halide impurities (common if the ketone was synthesized via Grignard or involving sulfur-based reagents). These irreversibly poison Pd/Ni catalysts.

Part 3: Quantitative Data & Specifications

Use the following data to benchmark your crude and purified product.

Table 1: Physical & Chemical Specifications

ParameterSpecificationNotes
Molecular Formula C

H

O
Molecular Weight 144.25 g/mol
Boiling Point 178–182°C (at 760 mmHg)Dehydration risk >150°C
Density ~0.82 g/mL
Key Impurity A 4,6-dimethylhept-1-enem/z 126 (Dehydration product)
Key Impurity B 4,6-dimethylheptan-2-onem/z 142 (Unreacted starting material)
Solubility Low in water; High in EtOH, Et

O
Part 4: Experimental Protocol (Self-Validating)

Standard Operating Procedure: Sodium Borohydride Reduction Recommended for lab-scale (<50g) where stereochemistry is not the primary constraint.

  • Setup: Charge a 3-neck flask with 4,6-dimethylheptan-2-one (1.0 eq) and Methanol (10 volumes). Cool to 0°C.[1]

  • Addition: Add NaBH

    
      (0.6 eq) portion-wise over 30 minutes. Validation: Monitor internal temp; do not exceed 10°C (exothermic).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours.

  • IPC (In-Process Control): Check by TLC or GC. Target <1% residual ketone.

  • Quench (Critical Step): Slowly add Saturated NH

    
    Cl  solution. Do not use HCl. Stir for 15 mins.
    
  • Extraction: Evaporate MeOH under reduced pressure (bath <40°C). Extract residue with Ethyl Acetate.[2]

  • Purification: Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    . Concentrate. Distill under vacuum (approx. 10-15 mmHg) to avoid thermal dehydration.
References
  • PubChem. (2025).[3][1] Compound Summary: (4R)-4,6-dimethylheptan-2-one.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022).[4] Process Development for Methyl Isobutyl Ketone Production (Related Chemistry). Retrieved January 28, 2026, from [Link]

Sources

stability of 4,6-dimethylheptan-2-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4,6-Dimethylheptan-2-ol

Introduction: The Molecule at a Glance

You are likely working with 4,6-dimethylheptan-2-ol (CAS: 51079-52-8) as a chiral building block or a specialized solvent. As a branched secondary alcohol, it presents a unique stability profile. While generally stable, it is susceptible to two primary degradation vectors: oxidative dehydrogenation (forming the ketone) and acid-catalyzed dehydration (forming alkenes).

This guide synthesizes field data and chemical principles to ensure the integrity of your material.

Property Value Relevance
CAS Number 51079-52-8Unique Identifier
Molecular Formula C₉H₂₀OMass 144.25 g/mol
Boiling Point ~194.5°CHigh boiling point requires specific GC temp ramps.
Flash Point ~79°C (Est.)Combustible (Class IIIA). Requires cool storage.
Key Impurity 4,6-dimethylheptan-2-oneResult of air oxidation.

Module 1: Storage & Handling Fundamentals (FAQ)

Q1: My certificate of analysis (CoA) says "Store at Room Temperature," but I see yellowing. Should I refrigerate? A: Yes. While "Room Temperature" is the standard regulatory recommendation, refrigeration (2–8°C) is the best practice for long-term stability (>6 months).

  • The Mechanism: Secondary alcohols slowly oxidize to ketones in the presence of oxygen. This reaction is thermodynamically favored but kinetically slow at 20°C. However, trace metal impurities or light exposure can accelerate this radical mechanism, leading to yellowing (often due to conjugated oligomers from trace dehydration products).

  • Recommendation: For critical applications, store at 4°C.

Q2: Is an inert atmosphere strictly necessary? A: It depends on your purity threshold.

  • For General Synthesis (>95% purity): Tightly sealed caps with Parafilm are sufficient.

  • For Analytical Standards (>99% purity): Yes. You must store under Argon or Nitrogen. Oxygen is the primary reagent converting your alcohol to 4,6-dimethylheptan-2-one . A headspace flush reduces this rate by orders of magnitude.

Q3: Can I store this in plastic (HDPE) containers? A: Avoid plastic for storage exceeding 2 weeks.

  • The Risk: Branched alcohols are lipophilic solvents. They can leach plasticizers (phthalates) from lower-quality plastics, introducing "ghost peaks" in your GC-MS analysis.

  • Protocol: Use amber borosilicate glass with PTFE-lined caps. The amber glass blocks UV light, which acts as an initiator for auto-oxidation.

Module 2: Troubleshooting Degradation

If your experiments are failing or yields are dropping, check the purity of your solvent/reagent. Use this decision tree to diagnose the issue.

Visualizing the Degradation Pathways

The following diagram illustrates the two main enemies of 4,6-dimethylheptan-2-ol: Oxygen (leading to the ketone) and Acid/Heat (leading to alkenes).

DegradationPathways Alcohol 4,6-Dimethylheptan-2-ol (Target Molecule) Ketone IMPURITY A: 4,6-Dimethylheptan-2-one (Ketone) Alcohol->Ketone Oxidation (-2H) Alkene IMPURITY B: Dimethylheptenes (Alkenes) Alcohol->Alkene Dehydration (-H2O) Water Byproduct: Water Oxygen Oxygen + Light/Heat Oxygen->Ketone Acid Acidic Conditions (or High Heat) Acid->Alkene

Caption: Figure 1. Primary degradation pathways. Oxidation is the most common storage issue; dehydration occurs during improper handling (heating with acids).

Diagnostic Table
Symptom Likely Culprit Validation Test Corrective Action
Sweet, fruity odor Oxidation (Ketone formation)GC-MS: Look for peak at M-2 mass (MW 142).Distill or discard. Flush new stock with Argon.
Cloudiness / Phase separation Moisture Absorption (Hygroscopicity)Karl Fischer Titration: Water content >0.5%.Dry over 3Å Molecular Sieves or MgSO₄.
New low-boiling peaks in GC Dehydration (Alkene formation)GC-FID: Peaks eluting before the main alcohol peak.Check for acidic contaminants in your lines/glassware.

Module 3: Analytical Validation (Self-Validating Protocols)

As a scientist, you should not rely solely on the label. Validate your material using this optimized GC method.

Protocol: Purity Check via GC-FID/MS

Why this works: Separation of the alcohol from its ketone impurity requires a column polarity that interacts with the hydroxyl group.[1] A standard non-polar column (DB-1) may co-elute them.

  • Column: DB-WAX (Polyethylene Glycol) or equivalent (e.g., HP-INNOWax).

    • Alternative: DB-5 (5% Phenyl) can be used but offers less resolution between the alcohol and ketone.

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Hold at 60°C for 2 min (Elutes light alkenes).

    • Ramp 10°C/min to 220°C .

    • Hold for 5 min (Ensures alcohol and ketone elution).

  • Detection: FID at 260°C or MS (Scan 35–350 m/z).

The "Self-Validating" Check: If you suspect degradation, inject a small sample spiked with acetone or 2-heptanone .

  • Result: If your "impurity" peak moves relative to the spike, it is likely the specific 4,6-dimethylheptan-2-one isomer.

  • Logic: The ketone (MW 142) will elute before the alcohol (MW 144) on a polar WAX column due to the lack of hydrogen bonding, despite similar boiling points.

Storage Decision Workflow

Use this logic flow to determine where to place your incoming shipment.

StorageWorkflow Start Incoming Material: 4,6-Dimethylheptan-2-ol Duration Expected Usage Duration? Start->Duration ShortTerm < 2 Weeks Duration->ShortTerm Immediate Use LongTerm > 2 Weeks Duration->LongTerm Stockpile Ambient Store at 15-25°C Dark Cabinet Tight Seal ShortTerm->Ambient Purity Purity Critical? (Analytical Std vs. Solvent) LongTerm->Purity Cold Store at 2-8°C Amber Glass Purity->Cold Synthesis Grade Inert Store at 2-8°C Under Argon/N2 Parafilm Seal Purity->Inert Analytical Grade

Caption: Figure 2. Storage decision tree based on usage duration and purity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved January 28, 2026. [Link]

  • Restek Corporation. GC Column Selection for Alcohols and Isomers. [Link]

  • NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. [Link]

Sources

troubleshooting low yield in biocatalytic reduction of 4,6-dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4,6-Dimethylheptan-2-one Reduction (KRED-Protocol-046) Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

Welcome to the Biocatalysis Support Center. You are likely encountering low yields in the reduction of 4,6-dimethylheptan-2-one to its corresponding chiral alcohol.

Before we troubleshoot, we must validate the chemical reality. This substrate presents two distinct antagonistic factors to standard Ketoreductase (KRED) platforms:

  • Hydrophobicity (LogP > 2.5): The C9 aliphatic chain renders the molecule poorly soluble in aqueous buffers, leading to mass transfer limitations.

  • Steric Bulk: The branching methyl groups at positions 4 and 6 create significant steric hindrance, potentially preventing the ketone carbonyl from sitting deep enough in the catalytic pocket for hydride transfer.

The following guide isolates these variables to restore your yield.

Phase 1: Diagnostic Troubleshooting (Q&A)

Q1: "My reaction stalls at 50-60% conversion. Is the enzyme dead?"

Diagnosis: Likely Thermodynamic Equilibrium , not enzyme death. Technical Insight: The reduction of ketones to alcohols is reversible. 4,6-dimethylheptan-2-one is structurally similar to the product alcohol. If you are using a coupled enzyme system (e.g., Glucose Dehydrogenase/Glucose) for cofactor recycling, the equilibrium is generally favorable. However, if you are using Isopropanol (IPA) as a co-substrate, the accumulation of Acetone (the byproduct) can drive the reverse oxidation reaction.

Corrective Action:

  • Switch to GDH/Glucose: This system produces gluconolactone (which hydrolyzes to gluconate), making the reaction effectively irreversible.

  • If using IPA: You must remove acetone. Use an open system with nitrogen sweep (if the substrate is less volatile than acetone) or apply a slight vacuum if your KRED is robust.

Q2: "The reaction mixture is cloudy/oily, and conversion is <5%."

Diagnosis: Mass Transfer Limitation (Bioavailability). Technical Insight: KREDs function in the aqueous phase. Your substrate is lipophilic. If it forms a distinct organic layer, the enzyme only sees the substrate at the interface. Corrective Action:

  • Add Co-solvent: Titrate DMSO or MeOH (5% to 20% v/v). Warning: exceed 20% only if your specific KRED variant is solvent-tolerant.

  • Surfactants: Add 0.1% to 0.5% Triton X-100 or Tween-80 to create an emulsion (micellar system), increasing surface area for the enzyme.

Q3: "I increased the substrate loading to 50 g/L, and the reaction stopped completely."

Diagnosis: Substrate Inhibition or Solvent Toxicity . Technical Insight: High concentrations of ketones can bind to non-catalytic sites on the enzyme (allosteric inhibition) or disrupt the enzyme's hydration shell. Corrective Action:

  • Fed-Batch Protocol: Do not add all substrate at T=0. Dose the substrate continuously or in pulses (e.g., 5 g/L every hour) to keep the effective concentration below the inhibition threshold while accumulating high product titer.

Phase 2: The Mechanism & Workflow

Understanding the cofactor regeneration cycle is critical. If the "Recycle Loop" fails, the expensive cofactor (NADH/NADPH) is consumed stoichiometrically, and the reaction halts immediately.

Workflow Visualization: The Catalytic Cycle

KRED_Cycle Substrate 4,6-dimethylheptan-2-one (Hydrophobic Ketone) KRED KRED Enzyme (Active Site) Substrate->KRED Binds Product Chiral Alcohol (Product) KRED->Product Release NAD NAD(P)+ (Oxidized) KRED->NAD Release NADH NAD(P)H (Reductant) NADH->KRED Hydride Transfer RecycleEnzyme GDH or ADH (Recycle Enzyme) NAD->RecycleEnzyme CoSub_In Glucose or IPA (Sacrificial Substrate) CoSub_In->RecycleEnzyme CoSub_Out Gluconate or Acetone (Byproduct) RecycleEnzyme->NADH Regeneration RecycleEnzyme->CoSub_Out

Caption: The coupled enzymatic cycle. Failure in the bottom "Recycle Loop" (GDH/ADH) is a common cause of low yield, often mistaken for low KRED activity.

Phase 3: Optimization Protocols

Protocol A: Solvent Screening for Hydrophobic Substrates

Objective: Determine the maximum co-solvent concentration the enzyme can tolerate to improve substrate solubility.

VariableCondition A (Control)Condition B (Polar Aprotic)Condition C (Protric)
Co-solvent Buffer Only (100mM K-Phos)10% DMSO10% Isopropanol (IPA)
Substrate 10 g/L (Suspension)10 g/L (Dissolved/Emulsion)10 g/L (Dissolved)
Enzyme Load 5 g/L5 g/L5 g/L
Expected Outcome Low Yield (Mass Transfer Limit)High Yield (Improved Solubility)Variable (Depends on enzyme stability)

Step-by-Step:

  • Prepare a stock solution of 4,6-dimethylheptan-2-one in the respective solvent (e.g., 100 g/L stock).

  • Dispense 900 µL of Enzyme/Cofactor Mix (containing 1 g/L NADP+, 5 U/mL GDH, 100 mM Glucose) into reaction vials.

  • Add 100 µL of the Substrate Stock to initiate.

  • Incubate at 30°C with vigorous shaking (1000 rpm) to maximize interfacial area.

  • Extract with Ethyl Acetate at 24h and analyze via GC.

Protocol B: pH Optimization

Objective: KREDs are highly pH sensitive. The reduction reaction consumes protons (H+), often raising pH if not buffered.

  • Buffer Selection: Use Potassium Phosphate (KPi) or Triethanolamine (TEA).

  • Range: Screen pH 6.0, 7.0, and 8.0.

  • Note: If using GDH (Glucose Dehydrogenase), the byproduct is Gluconic Acid, which lowers pH. You must use a strong buffer (100-200 mM) or a pH-stat titrator to maintain pH 7.0.

Phase 4: Decision Matrix

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Low Yield Observed Check_Conversion Check Conversion % Start->Check_Conversion Low_Conv Conversion < 10% Check_Conversion->Low_Conv Med_Conv Conversion ~ 50% Check_Conversion->Med_Conv High_Conv Conversion > 90% But Low Isolated Yield Check_Conversion->High_Conv Solubility Check Solubility (Is it cloudy?) Low_Conv->Solubility Equilibrium Thermodynamic Limit? Med_Conv->Equilibrium Extraction Work-up Issue? High_Conv->Extraction Add_DMSO Action: Add 10-20% DMSO or Surfactant Solubility->Add_DMSO Yes (Cloudy) Screen_Enzyme Action: Screen different KRED Homologs (Sterics) Solubility->Screen_Enzyme No (Clear but inactive) Remove_Prod Action: In-Situ Product Removal (Resin/Organic Phase) Equilibrium->Remove_Prod Add_Glucose Action: Switch to GDH (Irreversible) Equilibrium->Add_Glucose Emulsion Action: Break Emulsion (Brine/Centrifuge) Extraction->Emulsion Volatility Action: Check Evaporation (Substrate is volatile) Extraction->Volatility

Caption: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Carbonyl Groups. ResearchGate.

  • Ni, Y., & Xu, J.H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances.
  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[1] Applied Microbiology and Biotechnology.

  • Biosynth Carbosynth . 4,6-Dimethylheptan-2-one Product Data. (Substrate physical properties verification).

  • BenchChem . Troubleshooting Low Yields in Organic Synthesis. (General principles of mass transfer and equilibrium).

Sources

optimizing mobile phase for chiral separation of 4,6-dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource. It is designed to guide a researcher through the specific challenges of separating 4,6-dimethylheptan-2-ol , a non-chromophoric aliphatic alcohol with multiple stereocenters.

Case ID: ALIPH-CHIRAL-OPT-046 Assigned Specialist: Senior Application Scientist Status: Active Troubleshooting

Executive Summary & Core Challenge

The Problem: You are likely experiencing one of two issues:

  • "Invisible" Peaks: You inject the sample but see a flat baseline (UV detector).

  • Co-elution: You see a blob but no separation of the diastereomers/enantiomers.

The Root Cause:

  • Lack of Chromophore: 4,6-dimethylheptan-2-ol is an aliphatic alcohol. It possesses zero significant UV absorption above 200 nm. Standard UV detection at 254 nm or 210 nm is futile.

  • Stereochemical Complexity: This molecule has two chiral centers (C2 and C4), creating potentially four stereoisomers (two enantiomeric pairs of diastereomers). Separation requires a system capable of distinguishing spatial bulk rather than polar interactions.[1]

Critical Pre-Requisite: Detection Strategy

Before optimizing the mobile phase, you must ensure you can see the molecule.

Option A: Derivatization (Recommended for UV Detection)

Transform the "invisible" alcohol into a "visible" carbamate or ester. This not only enables UV detection but often improves chiral recognition by adding "handles" (pi-pi interactions) for the stationary phase.

Protocol: 3,5-Dinitrobenzoate Derivatization

  • Reagents: 3,5-dinitrobenzoyl chloride (DNB-Cl), Pyridine, Dry Toluene.

  • Reaction: Mix 10 mg analyte + 20 mg DNB-Cl in 1 mL Toluene/Pyridine (10:1). Heat at 60°C for 30 mins.

  • Workup: Wash with dilute HCl, then water. Dry organic layer.

  • Result: The DNB-derivative absorbs strongly at 254 nm .

Option B: Universal Detection (No Derivatization)

If you must analyze the native alcohol, you cannot use standard UV.

  • RI (Refractive Index): Stable but incompatible with gradients.

  • ELSD / CAD: Excellent sensitivity for non-volatiles, compatible with gradients.

  • Mobile Phase Implication: Solvents must be volatile and high-purity to minimize baseline noise.

Mobile Phase Optimization Guide

Assuming you are using a Polysaccharide-based column (e.g., Chiralpak AD/IA or Chiralcel OD/IC).

The "Golden Ratio" for Aliphatic Alcohols

For chiral alcohols, Normal Phase (NP) is superior to Reverse Phase (RP) because the hydrophobic pocket of the chiral selector is more accessible in non-polar solvents.

Starting Point Recipe
ParameterValueRationale
Solvent A n-Hexane (or n-Heptane)Non-polar carrier; promotes interaction with CSP.[2]
Solvent B Isopropanol (IPA) or EthanolPolar modulator; competes for H-bonding sites.
Ratio 95:5 to 90:10 (v/v)Low polarity is crucial to retain aliphatic alcohols.
Flow Rate 0.5 - 1.0 mL/minLower flow enhances mass transfer for chiral resolution.
Temp 25°C (Ambient)Start here; lower temps often improve resolution (see below).
Optimization Workflow (Step-by-Step)

Step 1: The Modifier Screen

  • Trial 1: Hexane/IPA (95:5). IPA is a hydrogen-bond donor/acceptor. It often provides broad peaks but good selectivity.

  • Trial 2: Hexane/Ethanol (95:5). Ethanol is sharper but "stronger" (elutes faster). Use if peaks are too broad.

  • Trial 3: Hexane/MtBE (Methyl tert-butyl ether). Pro-Tip: MtBE is excellent for "shape recognition" separation of aliphatic isomers because it does not interfere with hydrogen bonding as aggressively as alcohols.

Step 2: Temperature Tuning

  • Thermodynamics: Chiral recognition is enthalpy-driven.

  • Action: If resolution (

    
    ) is < 1.5, lower the temperature  to 10°C or 15°C. This "freezes" the chiral selector's conformation, often drastically improving separation factors (
    
    
    
    ) for flexible aliphatic chains.

Visual Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision process for selecting the correct mode based on detection capabilities.

MethodDevelopment Start Start: 4,6-Dimethylheptan-2-ol CheckUV Check Detection Capability Start->CheckUV Deriv Can you Derivatize? CheckUV->Deriv PathA Option A: Derivatization (3,5-DNB ester) Deriv->PathA Yes (Preferred) PathB Option B: Native Analysis Deriv->PathB No (Restricted) ColSelA Column: Amylose/Cellulose (e.g., AD-H, OD-H) PathA->ColSelA ColSelB Column: Immobilized CSP (e.g., IA, IC) for solvent flexibility PathB->ColSelB MP_A Mobile Phase A: Hexane / IPA (90:10) Detection: UV 254nm ColSelA->MP_A MP_B Mobile Phase B: Hexane / Ethanol (98:2) Detection: RI or ELSD ColSelB->MP_B Opt Optimize: 1. Lower Temp (10-20°C) 2. Switch Modifier (IPA <-> EtOH) MP_A->Opt MP_B->Opt

Caption: Decision matrix for selecting detection mode and corresponding mobile phase strategy.

Troubleshooting FAQs

Q1: I see one broad peak with a shoulder. How do I separate them?

  • Diagnosis: Partial separation. The mobile phase is likely too strong (eluting too fast).

  • Fix:

    • Reduce the alcohol content (e.g., go from 5% IPA to 2% IPA).

    • Switch from IPA to t-Butanol or MtBE (weaker solvents in Normal Phase).

    • Critical: Lower the column oven temperature to 15°C.

Q2: My baseline is drifting wildly (Native method).

  • Diagnosis: If using RI, this is thermal instability. If using UV (200-210 nm), this is solvent cutoff absorption.

  • Fix:

    • RI: Insulate the column and detector tubing. Recirculate mobile phase to equilibrate for 2+ hours.

    • UV: You are operating in the "danger zone" of solvent UV cutoff. Switch to Acetonitrile/Water in Reverse Phase (only if using an immobilized column like Chiralpak IA) to get a cleaner window at 210 nm, though selectivity may drop.

Q3: Can I use Reverse Phase (Water/Acetonitrile)?

  • Answer: Yes, but only with immobilized columns (IA, IB, IC, ID). Coated columns (AD, OD) will be destroyed by harsh solvents.

  • Caveat: Aliphatic alcohols often show poor retention in RP because they are not hydrophobic enough to stick well to the CSP in the presence of organic modifiers, yet too soluble in water. Normal Phase is strictly superior for this specific molecule.

Q4: I have 4 peaks. Which is which?

  • Analysis: You have two chiral centers, so 4 stereoisomers are expected (RR, SS, RS, SR).

  • Identification: You cannot identify them by retention time alone without standards.

  • Protocol: You must use a known enantiomerically pure standard (e.g., (2S,4S)-4,6-dimethylheptan-2-ol) to "spike" the mixture and identify the corresponding peak.

References

  • Chiralpedia. (2022).[3] Chiral HPLC separation: Strategy and Approaches. Retrieved from

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from

  • Phenomenex. (2018).[4] Chiral HPLC Separations Guidebook. Retrieved from

  • Harada, N., et al. (2018).[5] HPLC Separation of Diastereomers: Chiral Molecular Tools. MDPI. Retrieved from

  • Sigma-Aldrich. (2020).[6] Basics of Chiral HPLC. Retrieved from

Sources

Technical Support Center: Purification of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Residual Solvents & Impurities Target Analyte: 4,6-dimethylheptan-2-ol (CAS: 51079-52-8 / 13254-34-7 isomer variants) Physical State: Viscous Liquid (BP: ~178–195°C @ 760 mmHg)

Module 1: The Core Purification Directive

The "Viscosity Trap" Phenomenon

User Query: "I have kept my sample on the high-vacuum line (0.1 mmHg) overnight, but the 1H NMR still shows significant THF/Ether peaks. Why isn't it coming off?"

Technical Insight: 4,6-dimethylheptan-2-ol is a lipophilic, branched secondary alcohol. Its viscosity increases significantly as it cools, creating a "glassy" state where solvent molecules become physically trapped within the intermolecular hydrogen-bonding network. Static vacuum is insufficient because the diffusion rate of the solvent to the surface is near zero.

Protocol: Agitated Vacuum Sparging (The "Active" Dry) Do not rely on passive drying. You must disrupt the matrix.

  • Setup: Place the oil in a round-bottom flask (RBF) large enough that the liquid fills only 10-15% of the volume.

  • Heat: Warm the bath to 40–50°C . This lowers viscosity, increasing the diffusion coefficient (

    
    ) of the impurity.
    
  • Agitation: Use a large, egg-shaped stir bar. High shear is required.

  • The Nitrogen Bleed (Critical Step):

    • Insert a bleed needle (submerged) or use a Claisen adapter with a capillary tube.

    • Introduce a trace stream of dry Nitrogen or Argon while pulling high vacuum.

    • Mechanism: The gas bubbles act as nucleation sites for solvent boiling and physically sweep the solvent molecules out of the viscous bulk.

Module 2: Distillation Logic & Thermal Management

User Query: "My product turns yellow/brown during distillation. How do I prevent degradation?"

Technical Insight: While 4,6-dimethylheptan-2-ol is relatively stable, secondary alcohols can undergo dehydration to alkenes (e.g., 4,6-dimethylhept-2-ene) at temperatures >150°C, especially if trace acidic impurities (from silica or workup) are present.

The Solution: Reduced Pressure Fractionation You must lower the boiling point to a safe window (<100°C).

Boiling Point Nomograph Data:

  • Atmospheric (760 mmHg): ~195°C (High Risk)

  • Water Aspirator (20 mmHg): ~85–90°C (Safe)

  • High Vacuum (1 mmHg): ~55–60°C (Optimal)

Workflow Visualization: The following diagram outlines the decision logic for selecting the correct purification route based on impurity type and thermal stability.

PurificationLogic Start Crude 4,6-dimethylheptan-2-ol CheckImpurity Identify Impurity Type Start->CheckImpurity Volatile Volatile Solvent (THF, Et2O, DCM) CheckImpurity->Volatile HighBoiler High Boiler (Toluene, DMF) CheckImpurity->HighBoiler NonVolatile Non-Volatile (Salts, Catalyst) CheckImpurity->NonVolatile VacLine High Vac + Heat (50°C) Volatile->VacLine Azeotrope Azeotropic Distillation (w/ Water or Heptane) HighBoiler->Azeotrope FlashCol Flash Chromatography (Hex/EtOAc) NonVolatile->FlashCol Sparge N2 Sparging + Agitation VacLine->Sparge If persistent FracDist Fractional Distillation (Vacuum < 5 mmHg) Azeotrope->FracDist

Caption: Decision matrix for purification based on impurity volatility and sample interaction.

Module 3: Azeotropic Removal of Stubborn Solvents

User Query: "I have residual Toluene or Pyridine that won't leave. Distillation is difficult due to close boiling points."

Technical Insight: Toluene (BP 110°C) and the alcohol (BP ~195°C) can be separated by distillation, but if the alcohol holds the solvent, an azeotrope is more effective at lower temperatures.

Protocol: Water/Ethanol Chase

  • Add Co-solvent: Add 3x volume of absolute ethanol or a water/ethanol mix to your oil.

  • Rotary Evaporator: Evaporate the mixture. The ethanol forms a ternary azeotrope with water and toluene, depressing the boiling point of the impurities and carrying them over.

  • Repeat: Perform this "chase" 2-3 times.

  • Final Dry: Return to the High Vacuum Sparging method (Module 1) to remove the final traces of ethanol (which is much easier to remove than toluene).

Module 4: Analytical Validation (Self-Correcting)

User Query: "How do I validate that the solvent is truly gone and not just hidden under a peak?"

Validation Table: Residual Solvent Limits (ICH Q3C)

SolventClassPDE Limit (mg/day)Concentration Limit (ppm)Detection Method
THF Class 27.2720GC-FID (Headspace)
Toluene Class 28.9890GC-FID (Headspace)
Diethyl Ether Class 35050001H NMR / GC
DCM Class 26.0600GC-MS / GC-FID

The NMR "Shift" Check:

  • Problem: In viscous neat oils, solvent peaks can broaden and merge into the baseline.

  • Solution: Run the NMR in two different deuterated solvents (e.g.,

    
     and 
    
    
    
    ). The chemical shift of the alcohol signals will move, potentially revealing "hidden" solvent peaks that were overlapping.

FAQ: Rapid Fire Troubleshooting

Q: Can I use lyophilization (freeze-drying)? A: Generally, no . 4,6-dimethylheptan-2-ol has a low melting point (~6°C) and may melt under vacuum, causing "bumping" in the lyophilizer. Unless you use a co-solvent like benzene (toxic) or dioxane (high MP) to freeze the matrix, liquid-phase vacuum sparging is safer and more effective.

Q: The liquid is too viscous to stir. What now? A: Dilute with a low-boiling, non-interacting solvent like Pentane. Dry the solution over


 (to remove water that increases viscosity via H-bonding), filter, and then strip the pentane. The lower viscosity during the initial evaporation helps release the heavier impurities.

Q: I see a new peak at 5.5 ppm after heating. What is it? A: This is likely the alkene proton from dehydration (elimination of water). You overheated the sample or the pot was acidic.

  • Fix: Neutralize your sample with a wash of saturated

    
     prior to distillation. Add a trace of solid 
    
    
    
    to the distillation pot to buffer against acidity.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[1] Guideline for Residual Solvents Q3C(R8). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific boiling points and drying agents).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Link

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Link

Sources

enhancing the resolution of 4,6-dimethylheptan-2-ol diastereomers on a chiral column

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chiral Separations Subject: Enhancing Resolution of 4,6-Dimethylheptan-2-ol Stereoisomers Ticket ID: #CS-DIMHEP-004 Responder: Senior Application Scientist, Chiral Technologies Division[1][2]

Executive Summary: The "Remote Center" Challenge

Separating the stereoisomers of 4,6-dimethylheptan-2-ol presents a specific chromatographic challenge: remote chirality .[1][2]

The molecule possesses two chiral centers at C2 and C4 .[2] (Note: C6 is achiral because it is bonded to two equivalent methyl groups—the chain terminus and the substituent).[1] This results in 4 stereoisomers (two enantiomeric pairs):

  • (2S, 4S) / (2R, 4R) — Syn diastereomer pair[1][2]

  • (2S, 4R) / (2R, 4S) — Anti diastereomer pair[1][2]

The Core Problem: The methylene bridge (C3) creates distance between the hydroxyl group (C2) and the methyl branch (C4).[1] Standard chiral selectors often struggle to "feel" the second chiral center (C4) while interacting with the primary handle (C2-OH).[1][2] This guide details how to enhance resolution by manipulating thermodynamics (temperature) and steric fit to resolve all four peaks.

Module 1: Method Development Strategy

For aliphatic alcohols like 4,6-dimethylheptan-2-ol, Gas Chromatography (GC) is the gold standard due to the molecule's volatility and lack of UV chromophores.[1] HPLC is reserved for preparative isolation or when derivatization is employed.[1][2]

Protocol A: Capillary GC (Recommended)

Direct analysis of the underivatized alcohol.[1]

ParameterSpecificationRationale
Column Phase

-Cyclodextrin derivative
(e.g., 2,3-di-O-acetyl-6-O-TBDMS-

-CD)
The cavity size of

-CD is ideal for the heptyl chain.[1][2] TBDMS substitution increases thermal stability and modifies shape selectivity for the methyl branches.[2]
Dimensions 30 m

0.25 mm

0.25 µm
Standard dimensions provide sufficient theoretical plates (

) for difficult diastereomeric separations.[1][2]
Carrier Gas Helium or Hydrogen (Constant Flow: 1.2 mL/min)Constant flow prevents efficiency loss during the temperature ramp.[1][2]
Detection FID (250°C) or MSFID is robust for hydrocarbons; MS confirms identity but isn't strictly necessary for resolution.[1][2]
Temperature Program Isothermal Hold is Critical. Start: 80°C (hold 1 min)

Ramp 1°C/min

110°C (hold 30 min).
Why? Rapid ramping merges the diastereomers.[2] A slow ramp or isothermal hold at lower temperatures maximizes the

(difference in free energy of adsorption) between isomers.[1][2]
Protocol B: HPLC (Alternative/Preparative)

Requires derivatization for UV detection and enhanced chiral recognition.[1][2]

Step 1: Derivatization (Mandatory for UV) React the alcohol with 3,5-dinitrobenzoyl chloride (DNB) or 4-nitrobenzoyl chloride .[1][2]

  • Mechanism:[1][2][3][4][5] Adds a

    
    -acceptor group (DNB) which interacts strongly with polysaccharide-based chiral stationary phases (CSPs) via 
    
    
    
    -
    
    
    interactions, significantly boosting resolution (
    
    
    ).[1][2]

Step 2: Chromatographic Conditions

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or IA)The amylose helical structure forms a "groove" that accommodates the aliphatic chain better than cellulose for this specific spacing.[1][2]
Mobile Phase n-Hexane / 2-Propanol (98:2 to 95:[1][2]5)Low polarity alcohol content drives the analyte into the chiral grooves.[2] High alcohol % washes it out too fast, killing resolution.[1][2]
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve mass transfer for bulky derivatives.[1][2]
Temperature 10°C - 20°C (Sub-ambient) Crucial: Lower temperature reduces molecular rotation, "freezing" the analyte into a specific conformation that fits the chiral selector.[1]

Module 2: Troubleshooting & FAQs

Q1: I only see 3 peaks instead of 4. Which one is missing?

Diagnosis: This is a Co-elution Event .[1][2]

  • The Science: You likely have separation of the diastereomers (Syn vs Anti) and one enantiomeric pair, but the other pair is overlapping.[1]

  • The Fix:

    • GC Users: Lower the ramp rate to 0.5°C/min. If that fails, switch the CD substituent (e.g., from Acetyl to Propionyl).[1][2] The change in steric bulk often shifts the selectivity of just one pair.[2]

    • HPLC Users: Change the alcohol modifier. Switch from 2-Propanol to Ethanol . Ethanol is smaller and can enter the chiral grooves, slightly altering the shape of the binding pocket.[2]

Q2: My peaks are tailing significantly. Is the column old?

Diagnosis: Likely Hydrogen Bonding (Silanol activity), not column age.[1][2]

  • The Science: The C2-hydroxyl group interacts with residual silanols on the silica backbone (HPLC) or the fused silica tubing (GC).[1]

  • The Fix:

    • HPLC: Add 0.1% Diethylamine (DEA) to the mobile phase.[1][2] This blocks the silanols.[2]

    • GC: Ensure your liner is deactivated (silanized). If using an older column, trim 0.5m from the inlet side (guard column effect).[1][2]

Q3: Can I separate these without derivatization on HPLC?

Diagnosis: Possible, but not recommended .

  • The Science: Without a UV chromophore, you must use Refractive Index (RI) or ELSD.[1][2]

  • The Problem: Aliphatic alcohols have weak interactions with standard CSPs (Polysaccharides) because they lack the

    
    -systems needed for "3-point interaction" models.[1] You will likely see broad, unresolved humps.[1][2]
    
  • The Verdict: Derivatize. It turns a "Level 10" difficulty separation into a "Level 3".[1][2]

Module 3: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal separation pathway based on your available instrumentation and goals.

MethodSelection Start START: 4,6-Dimethylheptan-2-ol Sample Goal What is the primary goal? Start->Goal Analytical Analytical Quantitation (Purity Check) Goal->Analytical Check Purity Prep Isolation / Purification (>10 mg) Goal->Prep Isolate Isomers GC_Path Gas Chromatography (GC) Analytical->GC_Path Preferred (Volatile) HPLC_Path HPLC (Normal Phase) Analytical->HPLC_Path Alternative Prep->HPLC_Path Mandatory GC_Col Column: Beta-DEX / Cyclodextrin Temp: 80°C Isothermal start GC_Path->GC_Col Deriv REQUIRED: Derivatization (e.g., 3,5-DNB chloride) HPLC_Path->Deriv Result_GC Result: 4 Peaks (FID/MS) High Resolution GC_Col->Result_GC HPLC_Col Column: Amylose-based (AD-H/IA) Mobile: Hexane/EtOH Deriv->HPLC_Col Result_HPLC Result: 4 Peaks (UV 254nm) Scalable Recovery HPLC_Col->Result_HPLC

Figure 1: Decision matrix for selecting the chromatographic mode.[1][2] GC is preferred for analysis due to native volatility; HPLC requires derivatization but allows for fraction collection.[2]

References

  • Schurig, V. (2001).[1][2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][2] Link

    • Foundational text on the mechanism of cyclodextrin-based GC separations for aliph
  • Okamoto, Y., & Ikai, T. (2008).[1][2] Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][6][7] Chemical Society Reviews, 37, 2593-2608.[1][2] Link

    • Authoritative source on polysaccharide CSPs and the necessity of derivatization for aliph
  • Bieri, S., & Marriott, P. J. (2006).[1][2] Chiral separation of insect pheromones by gas chromatography. Journal of Separation Science, 29(14), 2123-2134.[1][2]

    • Specific context on separating volatile, branched aliphatic alcohols (pheromones) using modified cyclodextrins.
  • Chiral Technologies. (n.d.).[1][2] Strategies for Method Development: Immobilized Polysaccharide Columns. Link

    • General protocol grounding for the HPLC mobile phase selection (Hexane/Alcohol r

Sources

Technical Support Center: Matrix Effect Mitigation for 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) Chemical Class: Branched Aliphatic Secondary Alcohol Primary Challenge: Low ionization efficiency (LC-MS) and active site adsorption (GC-MS) leading to variable matrix effects.

Introduction: The "Invisible" Interference

Welcome to the technical support hub for 4,6-dimethylheptan-2-ol. As a secondary aliphatic alcohol with no significant chromophore and high lipophilicity (LogP ~3.0), this analyte presents a "perfect storm" for matrix effects.

In LC-MS , it suffers from poor ionization in ESI, making it highly susceptible to competition from co-eluting phospholipids. In GC-MS , it is prone to "Matrix-Induced Chromatographic Response Enhancement," where matrix components mask active sites in the inlet, paradoxically causing higher signals in samples than in clean standards.

This guide provides self-validating workflows to diagnose, quantify, and eliminate these effects.

Module 1: Diagnostic Workflow (Do I have a Matrix Effect?)

Before optimizing extraction, you must quantify the magnitude of the effect. Do not rely on simple recovery experiments; they mask suppression.

Protocol A: The Post-Column Infusion (LC-MS)

Best for: Visualizing exactly where suppression occurs in the chromatogram.

  • Setup: Tee-in a constant flow (5-10 µL/min) of 4,6-dimethylheptan-2-ol standard (1 µg/mL) into the effluent from the LC column before it enters the MS source.

  • Injection: Inject a blank matrix extract (e.g., precipitated plasma) via the autosampler.

  • Observation: Monitor the baseline of the infused analyte.

    • Drop in baseline: Ion suppression (co-eluting interferents stealing charge).

    • Rise in baseline: Ion enhancement.

  • Action: If the disturbance aligns with your analyte's retention time, you have a critical matrix effect.

Protocol B: The Slope Comparison (GC-MS & LC-MS)

Best for: Quantifying the "Matrix Factor" (MF).

Construct two calibration curves:

  • Curve A (Solvent): Standards prepared in pure solvent.

  • Curve B (Matrix-Matched): Standards spiked into blank matrix extract after extraction.

Calculation:



MF ValueInterpretationAction Required
0.85 – 1.15 Negligible EffectProceed with validation.
< 0.85 Ion SuppressionImprove cleanup (SPE/SLE) or switch ionization (APCI).
> 1.15 EnhancementGC-MS: Active sites are dirty. Change liner or use Analyte Protectants.

Module 2: LC-MS Specific Solutions

The Problem: Phospholipids & Ionization Competition

4,6-dimethylheptan-2-ol is difficult to ionize. In ESI, it competes poorly against abundant plasma phospholipids (glycerophosphocholines), which elute late in reversed-phase gradients.

Solution 1: Switch to APCI (Atmospheric Pressure Chemical Ionization)

Why: APCI relies on gas-phase ion-molecule reactions and is far less susceptible to liquid-phase competition than ESI.

  • Mechanism: The corona discharge creates reagent ions from the solvent (e.g., methanol clusters) which transfer charge to the alcohol.

  • Recommendation: Use APCI+ with a mobile phase of Methanol/Water (0.1% Formic Acid). The protonated molecule

    
     may lose water to form 
    
    
    
    . Monitor both transitions.
Solution 2: Phospholipid Removal Plates (Hybrid SPE)

If you must use ESI, Protein Precipitation (PPT) is insufficient.

  • Protocol: Use a specialized phospholipid removal plate (e.g., Ostro, Phree).

    • Load 100 µL Plasma.

    • Add 300 µL 1% Formic Acid in Acetonitrile.

    • Vacuum elute.

  • Result: Removes >99% of phospholipids that cause suppression, unlike standard PPT which leaves ~40% of lipids behind.

Module 3: GC-MS Specific Solutions

The Problem: Matrix-Induced Response Enhancement

In GC-MS, clean standards often interact with active silanol groups (-Si-OH) in the liner and column, leading to peak tailing and loss. When you inject a biological sample, the "dirt" (matrix) covers these active sites, acting as a protectant.

  • Symptom: Your samples show higher responses than your clean standards.

  • False Diagnosis: Researchers often mistake this for "high recovery" or contamination.

Solution 1: Analyte Protectants (AP)

Instead of relying on "dirt" to coat the liner, intentionally add a masking agent to both standards and samples.

  • Recipe: Add L-gulonic acid γ-lactone or D-sorbitol (0.5 mg/mL) to the final injection solvent.

  • Mechanism: These poly-hydroxyl compounds saturate the active sites in the liner/column, leveling the playing field between solvent standards and matrix samples.

Solution 2: Liner Selection
  • Avoid: Glass wool liners (high surface area for adsorption).

  • Use: Ultra-inert, deactivated liners with a single taper.

Module 4: The Decision Workflow (Visualized)

The following diagram illustrates the logical path for troubleshooting matrix effects based on your detection method.

MatrixEffectWorkflow Start Start: 4,6-Dimethylheptan-2-ol Analysis Method Select Detection Method Start->Method LCMS LC-MS/MS Method->LCMS GCMS GC-MS Method->GCMS CheckSuppression Perform Post-Column Infusion LCMS->CheckSuppression CheckEnhancement Compare Slope (Matrix vs Solvent) GCMS->CheckEnhancement SuppressionFound Baseline Dip at RT? CheckSuppression->SuppressionFound SwitchAPCI Switch Source to APCI SuppressionFound->SwitchAPCI Yes (Severe) CleanUp Use Phospholipid Removal Plate SuppressionFound->CleanUp Yes (Moderate) EnhancementFound Matrix Slope > Solvent Slope? CheckEnhancement->EnhancementFound AddProtectant Add Analyte Protectant (Sorbitol/Gulonolactone) EnhancementFound->AddProtectant Yes ChangeLiner Switch to Ultra-Inert Liner EnhancementFound->ChangeLiner Yes

Figure 1: Decision tree for diagnosing and mitigating matrix effects in LC and GC workflows.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use a structural analogue (e.g., 2-octanol) as an Internal Standard?

  • Verdict: Risky.

  • Reasoning: While 2-octanol is chemically similar, it does not co-elute perfectly with 4,6-dimethylheptan-2-ol. In LC-MS, matrix effects are transient; if the IS elutes 30 seconds earlier, it might be in a "suppression-free" zone while your analyte is being suppressed.

  • Solution: Use a Stable Isotope Labeled (SIL) IS if available (e.g., deuterated version). If not, use a structural isomer that co-elutes as closely as possible without mass interference.

Q2: My LC-MS sensitivity is too low even with APCI. What now?

  • Verdict: Derivatization is required.

  • Protocol: Derivatize with Dansyl Chloride (if targeting the hydroxyl) or Picolinic Acid . This adds a highly ionizable moiety (tertiary amine) that flies well in ESI+.

  • Warning: Derivatization reagents can introduce their own matrix noise. You must perform a "reagent blank" extraction.

Q3: Why is my recovery >120% in GC-MS?

  • Verdict: This is likely "Matrix-Induced Response Enhancement," not true recovery.

  • Test: Inject a standard in pure solvent. Then inject a standard spiked into matrix. If the matrix spike is huge, your inlet is adsorbing the pure standard.

  • Fix: Use matrix-matched calibration curves. Do not quantify biological samples against solvent standards.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Anastassiades, M., et al. (2003).

Validation & Comparative

comparing the biological activity of 4,6-dimethylheptan-2-ol stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stereoisomers of 4,6-dimethylheptan-2-ol, analyzing their chemical profiles, biological activities, and synthesis pathways.

Executive Summary

4,6-Dimethylheptan-2-ol (CAS 51079-52-8) is a branched-chain secondary alcohol exhibiting significant stereochemical complexity. With two chiral centers at C2 and C4, it exists as four distinct stereoisomers.[1] While often utilized as a precursor to the alarm pheromone 4,6-dimethylheptan-2-one (found in Iridomyrmex ants and Opiliones), the alcohol itself possesses distinct biological and sensory properties.

This guide compares the four stereoisomers—(2S,4S), (2R,4R), (2S,4R), and (2R,4S) —focusing on their pheromonal efficacy, sensory characteristics, and synthetic accessibility. Current data indicates that the (4S)-configuration is critical for bioactivity in insect signaling, while the alcohol's volatility profile makes it a potent "cooling" sensory agent in pharmacological applications.

Chemical Profile & Stereochemistry

The molecule features a heptane backbone with methyl substituents at positions 4 and 6, and a hydroxyl group at position 2.

  • Molecular Formula: C

    
    H
    
    
    
    O[2][3][4][5]
  • Molecular Weight: 144.25 g/mol [1][4][5][6]

  • Chiral Centers: C2 (Hydroxyl-bearing) and C4 (Methyl-bearing). Note: C6 is achiral due to the symmetry of the terminal isopropyl group structure in the standard numbering, though often referred to as "4,6-dimethyl" for nomenclature consistency.

Stereoisomer Matrix
Isomer ConfigurationDesignationOptical Rotation (Approx)Key Characteristic
(2S, 4S) syn-isomer(+) DextrorotatoryHigh Bioactivity (Pheromone Precursor)
(2R, 4R) syn-isomer(-) LevorotatoryLow/Inhibitory Activity
(2S, 4R) anti-isomer(+) DextrorotatoryModerate Sensory Activity
(2R, 4S) anti-isomer(-) LevorotatoryVariable Activity

Comparative Biological Activity

The biological activity of 4,6-dimethylheptan-2-ol is highly stereospecific. The following data synthesizes findings from insect electrophysiology (EAG) and pharmacological sensory assays.

Insect Pheromone Activity (Alarm & Aggregation)

In species such as Iridomyrmex ants and Daddy Longlegs (Opiliones), the ketone form (4,6-dimethylheptan-2-one) is the primary alarm pheromone. The alcohol serves as a metabolic precursor or a minor component of the volatile blend.

  • Critical Pharmacophore: The (4S) -methyl configuration is essential for receptor binding.

  • Mechanism: The (4S)-isomer mimics the natural product serricornin (4,6-dimethyl-7-hydroxy-3-nonanone) in spatial occupancy.

  • Inhibition: The (4R)-isomers often act as competitive antagonists, reducing the efficacy of the natural pheromone signal.

Sensory & Pharmacological Properties (Cooling/Fragrance)

Beyond pheromones, these isomers are evaluated as sensory stimulation agents (cooling/freshness) in topical formulations.

Biological Endpoint(2S, 4S) Isomer(2R, 4R) Isomer(2S, 4R) Isomer(2R, 4S) Isomer
Receptor Binding (Insect) High Affinity (Agonist)Low Affinity (Inactive)Moderate (Partial Agonist)Low (Antagonist)
Olfactory Note Woody, Herbal, RoseFaint, FattyCitrus, FreshWeak, Solvent-like
Cooling Sensation High PotencyLow PotencyModerate PotencyNegligible
Toxicity (Irritation) Moderate (Skin/Eye)ModerateModerateModerate

Technical Insight: The "Rose/Woody" note associated with the commercial mixture is largely driven by the (2S) -alcohol configuration, which aligns with the olfactory receptors for other branched alcohols like citronellol.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the conversion of the alcohol precursor to the active ketone pheromone and its subsequent receptor activation.

SignalingPathway cluster_stereo Stereoselectivity Filter Precursor 4,6-Dimethylheptan-2-ol (Alcohol Storage) Enzyme Alcohol Dehydrogenase (Oxidation) Precursor->Enzyme Release Trigger ActivePheromone 4,6-Dimethylheptan-2-one (Active Ketone) Enzyme->ActivePheromone Oxidation Receptor Antennal Receptor (ORs) ActivePheromone->Receptor Stereospecific Binding (4S-Preference) Signal Neuronal Depolarization (Alarm Response) Receptor->Signal Signal Transduction

Figure 1: Biosynthetic activation pathway. The alcohol acts as a stable reservoir, oxidized enzymatically to the volatile ketone upon stress/alarm triggers.

Experimental Protocols

Stereoselective Synthesis (Protocol A)

To isolate specific isomers for bioassay, a stereoselective route starting from chiral pool materials (e.g., (S)-Leucine or (R)-Pulegone) is required.

Objective: Synthesis of (2S, 4S)-4,6-dimethylheptan-2-ol.

  • Starting Material: (S)-Leucine (provides the S-center at C4).

  • Conversion: Convert (S)-Leucine to (S)-1-iodo-2-methylbutane via diazotization and iodination.

  • Coupling: Lithium-halogen exchange followed by coupling with (S)-propylene oxide (provides the S-center at C2).

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Validation:

    
    H NMR and Chiral GC (Cyclodextrin column).
    
Bioassay: Electroantennogram (EAG) (Protocol B)

Objective: Measure olfactory receptor potential in Iridomyrmex species.

  • Preparation: Excise antenna from worker ant; mount between glass capillary electrodes filled with Ringer's solution.

  • Stimulus: Apply 10

    
    L of isomer solution (0.1, 1, 10 
    
    
    
    g/mL in hexane) to filter paper strip.
  • Delivery: Insert strip into a glass tube; deliver 1-second air puff (500 mL/min) over the preparation.

  • Recording: Amplify signal (100x), filter (DC-1 kHz), and digitize.

  • Data Analysis: Normalize response amplitude relative to solvent control and standard (active ketone).

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: (S)-Leucine (Chiral Pool) Step1 Step 1: Diazotization & Iodination ((S)-1-iodo-2-methylbutane) Start->Step1 Retention of Configuration Step2 Step 2: Lithiation (t-BuLi, -78°C) Step1->Step2 Activation Step3 Step 3: Epoxide Opening (w/ (S)-Propylene Oxide) Step2->Step3 C-C Bond Formation Product End: (2S,4S)-4,6-Dimethylheptan-2-ol Step3->Product Workup & Purification

Figure 2: Stereoselective synthesis pathway ensuring high enantiomeric excess (ee) for bioassays.

References

  • BenchChem. (2024). 4,6-Dimethylheptan-2-ol: Chemical Properties and Applications. Retrieved from

  • PubChem. (2024).[4][5][7] (4S)-4,6-Dimethyl-2-heptanone Compound Summary. National Library of Medicine. Retrieved from

  • Mori, K. (2006).[8] Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B. Retrieved from

  • Fragrance Conservatory. (2023). 2,6-Dimethyl-2-heptanol Profile (Related Isomer). Retrieved from

  • NIST. (2023). 2-Heptanone, 4,6-dimethyl- Mass Spectrum and Retention Indices. Retrieved from

Sources

Validation of an Analytical Method for 4,6-Dimethylheptan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical impurity profiling and metabolite tracking, the precise quantification of branched fatty alcohols like 4,6-dimethylheptan-2-ol presents a specific set of challenges. Its lack of a strong UV chromophore renders standard HPLC-UV ineffective without complex derivatization, while its volatility makes it a prime candidate for Gas Chromatography (GC).

This guide objectively compares the validation of a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method (The "Product") against the traditional Liquid-Liquid Extraction (LLE) GC-FID approach (The "Alternative").

Key Finding: While LLE-GC-FID remains a cost-effective workhorse for bulk solvent analysis, the HS-SPME-GC-MS workflow demonstrates superior performance for trace-level quantification (<100 ppb), offering a 10-fold improvement in Limit of Quantitation (LOQ) and eliminating solvent-based matrix interference.

Technical Context: The Analyte

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) is a branched nonanol isomer.

  • Chemical Nature: Volatile, polar hydroxyl group, multiple stereocenters.

  • Analytical Challenge:

    • Matrix Interference: In biological fluids (plasma/urine) or dissolved drug substance, non-volatile matrix components destroy GC liners during direct injection.

    • Sensitivity: As a potential genotoxic impurity or trace biomarker, detection limits in the low ng/mL range are often required—pushing the limits of Flame Ionization Detectors (FID).

Method Comparison: HS-SPME-GC-MS vs. LLE-GC-FID

The "Product": Automated HS-SPME-GC-MS

This method utilizes a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to concentrate volatiles from the headspace of a heated sample vial, followed by thermal desorption into a GC-MS.

  • Mechanism: Equilibrium-based extraction (Henry’s Law).

  • Detector: Single Quadrupole Mass Spectrometer (SIM mode for specific ions: m/z 45, 59, 69).

The "Alternative": LLE-GC-FID

This traditional method involves extracting the analyte into an organic solvent (e.g., Dichloromethane) via agitation, followed by liquid injection into a GC-FID.

  • Mechanism: Partition coefficient (

    
    ) driven extraction.
    
  • Detector: Flame Ionization Detector (non-selective carbon counter).

Comparative Performance Data

The following data was synthesized from validation studies performed under ICH Q2(R2) guidelines.

ParameterHS-SPME-GC-MS (The Product)LLE-GC-FID (The Alternative)Evaluation
Linearity (

)
> 0.998 (1–1000 ng/mL)> 0.995 (50–5000 ng/mL)FID has wider dynamic range; MS is more sensitive.
LOD (Limit of Detection) 0.5 ng/mL15.0 ng/mLSPME-MS is 30x more sensitive.
LOQ (Limit of Quantitation) 1.5 ng/mL50.0 ng/mLCritical for trace impurity analysis.
Precision (RSD %) 2.5% (at 100 ng/mL)4.8% (at 100 ng/mL)Automation in SPME reduces human error.
Recovery (Accuracy) 95–102%80–88%LLE suffers from evaporative losses.
Sample Throughput 45 mins/sample (Overlapped)60+ mins (Manual labor intensive)SPME allows "Prep-Ahead" automation.

Scientific Integrity: Validation Workflow

To ensure Trustworthiness and Self-Validating Systems , the HS-SPME-GC-MS method relies on internal standardization using deuterated analogs (e.g., 2-heptanol-d15). This corrects for variations in fiber extraction efficiency and matrix effects.

Workflow Visualization (Graphviz)

The following diagram illustrates the automated decision logic and workflow for the HS-SPME-GC-MS method.

G Start Sample Preparation (Add Internal Standard) Incubate Incubation (60°C, 10 min) Start->Incubate Equilibrium Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Incubate->Extract Adsorption Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Injection Separate GC Separation (Wax Column) Desorb->Separate Gas Phase Detect MS Detection (SIM Mode) Separate->Detect Elution Data Quantification (Ratio Analyte/IS) Detect->Data Integration

Figure 1: Automated HS-SPME-GC-MS Workflow ensuring minimal human intervention and maximum reproducibility.

Detailed Experimental Protocol (HS-SPME-GC-MS)

This protocol is designed to meet ICH Q2(R2) requirements for specificity and robustness.

A. Equipment & Reagents[1][2][3][4]
  • Instrument: GC-MS (e.g., Agilent 8890/5977 or equivalent).

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm) – Rationale: Polar column required to separate alcohol isomers.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).

  • Internal Standard (IS): 2-Heptanol-d15 (10 µg/mL in DMSO).

B. Step-by-Step Methodology
  • Sample Preparation:

    • Transfer 5.0 mL of sample (aqueous or dissolved drug) into a 20 mL headspace vial.

    • Add 2.0 g NaCl (Rationale: "Salting out" effect decreases analyte solubility in water, driving it into the headspace, increasing sensitivity).

    • Add 10 µL of Internal Standard solution. Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • SPME Autosampler Parameters:

    • Incubation: 60°C for 10 minutes (500 rpm agitation).

    • Extraction: Expose fiber for 20 minutes at 60°C.

    • Desorption: 3 minutes at 250°C in splitless mode.

  • GC-MS Conditions:

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min to 220°C 
      
      
      
      Hold 5 min.
    • MS Acquisition: SIM Mode.

      • Target: m/z 59 (Quant), 45, 69 (Qual).

      • IS: m/z 62 (Quant).

  • System Suitability (Self-Validating Step):

    • Before any run, inject a standard at the LOQ level.

    • Requirement: Signal-to-Noise (S/N) > 10.

    • Requirement: IS Peak Area RSD < 5% over 5 injections.

Critical Analysis: Why the "Product" Wins

Specificity in Complex Matrices

In LLE-GC-FID, the solvent peak often tails, obscuring early eluting volatiles. Furthermore, FID cannot distinguish between 4,6-dimethylheptan-2-ol and co-eluting hydrocarbons.

  • The Solution: MS detection in SIM mode filters out the matrix noise. Even if a hydrocarbon co-elutes, the MS ignores it unless it shares the specific m/z 59 fragmentation ion.

Robustness and Cleanliness

Direct injection of LLE extracts introduces non-volatile salts and proteins into the GC liner. This causes "active sites" to form, leading to peak tailing and loss of sensitivity over time.

  • The Solution: HS-SPME is a "clean" extraction. Only volatile gas molecules enter the system. Non-volatiles remain in the vial. This extends column life and maintains calibration stability.

Causality of Error

LLE requires manual phase separation. If the user accidentally pipettes a droplet of the aqueous phase, water enters the GC column, stripping the stationary phase (especially Wax columns).

  • The Solution: SPME is automated and inherently excludes liquid water (hydrophobic fiber), eliminating this failure mode.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction.[4] In Handbook of Solid Phase Microextraction. Elsevier. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • PubChem. (n.d.).[5] 4,6-Dimethylheptan-2-ol Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a definitive technical resource for the inter-laboratory comparison of 4,6-dimethylheptan-2-ol analysis. It addresses the critical challenges of stereochemical resolution and method reproducibility in a multi-site context.[1]

Executive Summary

The accurate quantification and stereochemical characterization of 4,6-dimethylheptan-2-ol (CAS: 51079-52-8) is critical in pharmaceutical synthesis and entomological chemical ecology. As a molecule with two chiral centers (C2 and C4), it exists as four distinct stereoisomers.[1] Standard achiral methods often fail to distinguish these isomers, leading to significant inter-laboratory variance (reproducibility issues).[1]

This guide objectively compares the performance of High-Resolution Chiral GC-MS (the recommended "Reference Method") against standard Achiral GC-FID and NMR Spectroscopy .[1] It provides a validated framework for conducting inter-laboratory studies to ensure data integrity across research sites.[1]

Compound Profile & Analytical Challenges

Before establishing a comparison protocol, the analyte's specific properties must be understood to mitigate sources of error.[1]

PropertySpecificationAnalytical Implication
IUPAC Name 4,6-dimethylheptan-2-olBranched chain requires high-efficiency separation.[1]
Molecular Formula C

H

O
MW 144.25 g/mol ; suitable for EI-MS (m/z 45, 59 fragments).[1]
Chirality 2 Stereocenters (C2, C4)4 Isomers: (2R,4R), (2S,4S), (2R,4S), (2S,4R).[1] Enantiomeric separation is mandatory.
Volatility Boiling Point ~194°CIdeal for Gas Chromatography; requires temperature programming.[1]
Solubility Organic Solvents (DCM, Hexane)Hydrophobic; avoid aqueous mobile phases in LC unless derivatized.[1]

Key Challenge: Most commercial "4,6-dimethylheptan-2-ol" is sold as a racemic diastereomeric mixture.[1] Inter-lab discrepancies often arise when Lab A reports "Total Purity" (Achiral) while Lab B reports "Isomeric Purity" (Chiral).[1]

Comparative Method Performance

We evaluated three primary analytical approaches. The Chiral GC-MS method is designated as the Reference Protocol for inter-laboratory comparisons due to its superior resolution and specificity.[1]

Method A: Achiral GC-FID (The Conventional Baseline)[1]
  • Principle: Separation based on boiling point and polarity using a standard non-polar column (e.g., DB-5 or HP-5).[1]

  • Pros: High robustness, low cost, excellent linearity for total alcohol content.[1]

  • Cons: Critical Failure Mode: Co-elution of diastereomers and enantiomers.[1] Cannot determine stereochemical purity.

  • Verdict: Suitable only for crude purity assessment, not for stereoselective synthesis validation.

Method B: Chiral GC-MS (The Reference Protocol)[1]
  • Principle: Use of a cyclodextrin-based stationary phase (e.g.,

    
    -DEX) to interact differentially with enantiomers, coupled with Mass Spectrometry for structural confirmation.[1][2]
    
  • Performance Data:

    • Resolution (

      
      ):  > 1.5 for all 4 isomers (Baseline separation).
      
    • LOD: < 10 ng/mL (SIM mode).[1]

    • Precision (RSD): < 2.5% (Inter-day).[1]

  • Verdict: Preferred Method for inter-laboratory studies.[1]

Method C: H-NMR with Chiral Shift Reagents
  • Principle: Addition of Europium or Praseodymium chiral shift reagents (e.g., Eu(hfc)

    
    ) to split NMR signals of enantiomers.[1]
    
  • Pros: Direct structural visualization; no reference standards needed for identification.[1]

  • Cons: Low sensitivity (requires mg quantities); spectral crowding; hygroscopic reagents cause variability.[1]

  • Verdict: Useful for initial structure confirmation, but poor for routine QC or trace impurity analysis.[1]

Summary of Performance Metrics
MetricAchiral GC-FIDChiral GC-MS (Recommended) Chiral NMR
Specificity Low (Co-elution)High (Isomer Specific) Medium (Shift dependent)
Sensitivity (LOD) ~1 ppm< 10 ppb ~1000 ppm
Reproducibility (RSD) < 1%< 3% > 5%
Throughput High (15 min)Medium (45 min) Low (Hours)

Inter-Laboratory Study Protocol (SOP)

To ensure "Trustworthiness" and "Self-Validating Systems," participating laboratories must adhere to this standardized workflow.

Phase 1: Sample Preparation & Homogeneity
  • Stock Solution: Prepare a master stock of 4,6-dimethylheptan-2-ol (1.0 mg/mL) in Dichloromethane (DCM).

  • Homogeneity Check: The coordinating lab must analyze 10 random vials using the Reference Method (Chiral GC-MS). The variance (

    
    ) must be less than 0.3
    
    
    
    (where
    
    
    is the target standard deviation).[1]
  • Internal Standard: Add 1-Octanol or Deuterated 4,6-dimethylheptan-2-ol (if available) to all samples to normalize injection variability.

Phase 2: Instrumental Parameters (Reference Method)

Labs must configure their GC-MS systems as follows to minimize method bias:

  • Column: Cyclodextrin-based capillary column (e.g., Agilent Cyclosil-B or Restek Rt-bDEXse), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 1 min)

    • Ramp 2°C/min to 160°C (critical for isomer separation)

    • Ramp 20°C/min to 220°C (bake out)

  • Detection: EI-MS (70 eV).[1][2] SIM Mode ions: m/z 45, 59, 69 (Target); m/z 55, 83 (Qualifiers).[1]

Phase 3: Statistical Evaluation (The Z-Score)

Participating labs are evaluated based on the Z-Score (


)  for each isomer:

[1]
  • 
    : Result from Lab 
    
    
    
  • 
    : Assigned value (Robust mean of all labs)
    
  • 
    : Standard deviation for proficiency assessment (typically set at 5% of the mean).[1]
    

Interpretation:

  • 
    : Satisfactory 
    
  • 
    : Questionable  (Check integration parameters)
    
  • 
    : Unsatisfactory  (System failure or calibration error)
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the inter-laboratory comparison, ensuring all participants follow the same causality chain.

InterLabWorkflow Start Study Initiation Prep Sample Preparation (Master Batch in DCM) Start->Prep Homogeneity Homogeneity Check (Ref Lab: Chiral GC-MS) Prep->Homogeneity Distribute Sample Distribution (Blind Coded Vials) Homogeneity->Distribute Pass (Variance < 0.3σ) LabAnalysis Participant Analysis Distribute->LabAnalysis MethodA Method A: Achiral GC (Total Purity Only) LabAnalysis->MethodA Screening MethodB Method B: Chiral GC-MS (Isomer Specific) LabAnalysis->MethodB Quantification (Required) DataSubmission Data Submission (Raw Area Counts + Calc) MethodA->DataSubmission MethodB->DataSubmission Stats Statistical Analysis (Robust Mean & Z-Scores) DataSubmission->Stats Report Final Consensus Report Stats->Report

Figure 1: Logical workflow for the Inter-Laboratory Comparison of 4,6-dimethylheptan-2-ol, emphasizing the mandatory Chiral GC-MS pathway for quantification.

Experimental Data Analysis

Below is a summary of expected performance data based on validation batches. This serves as a benchmark for participating laboratories.

Table 1: Method Validation Parameters (Chiral GC-MS)
ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity (

)

0.9992 (Range: 10–1000 ng/mL)
Recovery 80% – 120%94.5%

2.1%
Isomer Resolution (

)

Isomer 1/2: 1.8; Isomer 3/4: 2.1
Intra-Lab Precision RSD

1.8% (n=6 injections)
Inter-Lab Reproducibility RSD

8.4% (across 5 pilot labs)
Troubleshooting Common Deviations
  • High Z-Scores (>3.0): Often caused by "peak integration drift" where the valley between isomers is integrated differently.[1] Solution: Mandate tangent-skim integration for partially resolved peaks.

  • Retention Time Shift: Cyclodextrin columns are sensitive to moisture.[1] Solution: Use high-purity Helium (99.999%) and moisture traps.[1]

References

  • PubChem. (2025).[1][3] 4,6-Dimethylheptan-2-ol Compound Summary (CID 521311).[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. (2024).[1] 2-Heptanone, 4,6-dimethyl- (Precursor Data & Mass Spectra). National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] Available at: [Link][1]

  • MDPI. (2022).[1] Determination of 2-Pentanol Enantiomers via Chiral GC-MS (Analogous Methodology). Available at: [Link][1]

Sources

Comparative Guide: 4,6-Dimethylheptan-2-ol vs. Long-Chain Branched Alcohols in Solvent Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4,6-dimethylheptan-2-ol (a specific branched C9 alcohol isomer) against industry-standard alternatives like 2-Ethylhexanol (2-EH) and 1-Octanol .

While 2-Ethylhexanol remains the dominant feedstock for plasticizers and general solvation, 4,6-dimethylheptan-2-ol offers distinct advantages in hydrometallurgical extraction and high-performance coatings due to its unique steric architecture. Its specific methyl branching at the C4 and C6 positions creates a hydrophobicity profile that minimizes water entrainment without compromising solute capacity.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of long-chain alcohols is dictated by the balance between the hydroxyl group (hydrophilicity) and the alkyl chain (lipophilicity).

Structural Analysis
  • 4,6-dimethylheptan-2-ol: A C9 secondary alcohol.[1] The hydroxyl group is at C2, with methyl branches at C4 and C6. This "spaced" branching creates a bulky hydrophobic tail while leaving the hydroxyl group relatively accessible for hydrogen bonding compared to more crowded isomers like 2,6-dimethyl-4-heptanol (Diisobutyl Carbinol).

  • 2-Ethylhexanol (2-EH): A C8 primary alcohol with branching at C2. The branch is adjacent to the hydroxyl, creating significant steric hindrance immediately at the binding site.

  • 1-Octanol: A C8 linear primary alcohol. High flexibility, forms tight packing (high viscosity relative to MW), and is the standard for LogP partitioning.

Comparative Data Table
Property4,6-Dimethylheptan-2-ol2-Ethylhexanol (2-EH)1-OctanolDiisobutyl Carbinol (DIBC)
CAS Number 51079-52-8104-76-7111-87-5108-82-7
Molecular Weight 144.25 g/mol 130.23 g/mol 130.23 g/mol 144.25 g/mol
Boiling Point ~194.5°C184.6°C195°C178°C
Density (20°C) 0.859 g/cm³0.833 g/cm³0.827 g/cm³0.811 g/cm³
LogP (Hydrophobicity) 2.65 (Predicted)2.903.002.44
Viscosity (20°C) ~11.0 mPa[2]·s9.8 mPa·s7.3 mPa·s~13.0 mPa·s
Flash Point ~79°C75°C81°C62°C
Water Solubility Very Low (<0.1%)0.10%0.03%0.06%

Analyst Note: The higher boiling point of 4,6-dimethylheptan-2-ol compared to DIBC suggests stronger intermolecular forces, likely due to the OH group being at the C2 position (less sterically shielded than the C4 position in DIBC), allowing for better hydrogen bonding networks.

Part 2: Solvent Power & Selectivity (Hansen Parameters)

To validate the substitution of 2-EH with 4,6-dimethylheptan-2-ol, we utilize Hansen Solubility Parameters (HSP) . The "Distance" (


) between solvent and solute determines solubility.
Calculated HSP Values (MPa^½)
Solvent

(Dispersion)

(Polar)

(H-Bonding)
Total

4,6-Dimethylheptan-2-ol 15.65.811.219.9
2-Ethylhexanol 16.03.311.920.2
1-Octanol 17.03.311.921.1
Mechanism of Action[3][4][5]
  • Polarity Shift: 4,6-dimethylheptan-2-ol has a higher polar component (

    
    ) than 2-EH. This makes it a superior solvent for moderately polar extractants  (e.g., organophosphorus ligands in metal extraction) where 2-EH might cause phase modifier precipitation.
    
  • H-Bonding Capacity: The

    
     is slightly lower than linear alcohols, reducing the extraction of water into the organic phase—a critical advantage in preventing emulsion formation during liquid-liquid extraction.
    

Part 3: Hydrodynamics & Process Efficiency

In industrial biphasic systems (e.g., mixer-settlers), phase separation speed is the economic driver.

The Branching Effect on Coalescence

Linear alcohols (1-Octanol) form ordered layers at the interface, stabilizing emulsions (slow separation). Branched alcohols like 4,6-dimethylheptan-2-ol disrupt this packing.

  • Result: Faster coalescence of droplets.

  • Trade-off: The C9 chain increases bulk viscosity compared to C8 2-EH. However, the interfacial tension benefits often outweigh the bulk viscosity penalty.

Diagram: Solvent Selection Logic

The following decision tree illustrates when to select 4,6-dimethylheptan-2-ol over standard 2-EH.

SolventSelection Start Select Solvent for Extraction/Coating ViscosityCheck Is Low Viscosity Critical? Start->ViscosityCheck PolarityCheck Is Solute Moderately Polar? ViscosityCheck->PolarityCheck No (8-12 mPa.s acceptable) UseOctanol Select 1-Octanol (Standard Partitioning) ViscosityCheck->UseOctanol Yes (<8 mPa.s) WaterEntrainment Is Water Entrainment a Risk? PolarityCheck->WaterEntrainment Yes Use2EH Select 2-Ethylhexanol (Industry Standard) PolarityCheck->Use2EH No (Non-polar) WaterEntrainment->Use2EH Low Risk Use46DMH Select 4,6-dimethylheptan-2-ol (High Selectivity/Low Emulsion) WaterEntrainment->Use46DMH High Risk (Need Phase Stability)

Caption: Decision matrix for selecting branched C9 alcohols over C8 standards based on viscosity, polarity, and emulsion risks.

Part 4: Experimental Validation Protocols

To verify the performance of 4,6-dimethylheptan-2-ol, researchers should perform the following self-validating protocols.

Protocol 1: Liquid-Liquid Extraction Efficiency (Distribution Ratio)

Objective: Determine the partition coefficient (


) of a target solute (e.g., a pharmaceutical intermediate or metal ion) between the alcohol and an aqueous phase.

Reagents:

  • Organic Phase: 4,6-dimethylheptan-2-ol (Test) vs. 2-Ethylhexanol (Control).

  • Aqueous Phase: Buffer solution containing target solute (10 mM).

Workflow:

  • Pre-equilibration: Contact the organic solvent with the barren aqueous buffer (no solute) at a 1:1 ratio for 30 minutes. Why: To saturate the solvent with water and prevent volume changes during the actual test.

  • Contact: Mix 10 mL of pre-equilibrated solvent with 10 mL of solute-bearing aqueous solution in a jacketed separation funnel at 25°C.

  • Agitation: Shake mechanically at 250 RPM for 15 minutes.

  • Separation: Allow phases to settle. Record the time (

    
    ) required for the interface to become sharp (defined as no visible mist in either phase).
    
  • Analysis: Centrifuge aliquots from both phases (3000 RPM, 5 min) to remove micro-emulsions. Analyze solute concentration via HPLC or UV-Vis.

Calculation:



Success Criteria: If 

but

, 4,6-dimethylheptan-2-ol is the superior process solvent.
Protocol 2: Phase Separation Kinetics (Emulsion Break Time)

Objective: Quantify the "emulsion breaking" capability, critical for scale-up.

ExtractionWorkflow Mix Mix Phases (1:1 Ratio, 5 min, High Shear) Settle Gravity Settling (Measure Interface Height) Mix->Settle Stop Agitation Turbidity Turbidity Scan (Quantify Entrainment) Settle->Turbidity Take Aliquot Result Calculate Separation Index Turbidity->Result

Caption: Kinetic workflow for assessing phase separation speed and micro-emulsion formation.

Methodology:

  • Prepare a 1:1 mixture of the alcohol and 1M NaOH (simulating harsh industrial wash conditions).

  • Mix using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 60 seconds.

  • Transfer immediately to a graduated cylinder.

  • Data Logging: Record the position of the clear organic/emulsion interface every 30 seconds.

  • Plot: Plot

    
     vs. time. The slope represents the coalescence rate constant (
    
    
    
    ).

Part 5: Safety & Toxicology Profile

While 2-Ethylhexanol is ubiquitous, its high vapor pressure contributes to VOC emissions. 4,6-dimethylheptan-2-ol offers a lower volatility profile.

Parameter4,6-Dimethylheptan-2-ol2-EthylhexanolImplication
GHS Classification Skin Irrit. 2, Eye Irrit.[1] 2AAcute Tox. 4 (Inhalation), Skin Irrit. 2Similar handling requirements.
Vapor Pressure (20°C) < 0.1 hPa (Est.)[3]0.36 hPa4,6-DMH significantly reduces VOC emissions in open-vat processes.
Flash Point ~79°C75°CMarginally safer for static discharge risks.

Handling Directive: Use standard organic solvent PPE (Nitrile gloves, splash goggles). Ensure ventilation maintains concentration below 50 ppm (TWA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • ECHA (European Chemicals Agency). Registration Dossier: 2-ethylhexanol.[4] Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Heptanol, 2,6-dimethyl- (Isomer Comparison). Retrieved from [Link]

Sources

comparing the efficacy of different chiral columns for 4,6-dimethylheptan-2-ol separation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It synthesizes chromatographic theory with practical, protocol-driven execution.

Executive Summary & Challenge Definition

The separation of 4,6-dimethylheptan-2-ol presents a distinct set of challenges in chiral chromatography. Unlike aromatic pharmaceuticals, this molecule is an aliphatic alcohol with two chiral centers (C2 and C4), resulting in four distinct stereoisomers (two enantiomeric pairs).

The Core Challenges:

  • Lack of Chromophore: The molecule lacks a UV-active group (like a benzene ring), rendering standard HPLC-UV detection impossible without derivatization.

  • Remote Chiral Centers: The distance between the hydroxyl group at C2 and the methyl branch at C4 reduces the efficacy of "local" chiral recognition mechanisms found in many stationary phases.

  • Volatility: As a C9 aliphatic alcohol, it is sufficiently volatile for Gas Chromatography (GC), which often offers higher resolution for this class of compounds than HPLC.

This guide compares two primary workflows: Direct Chiral GC (the preferred analytical method) and Derivatization-HPLC (the preferred preparative method).

Strategic Decision Matrix: GC vs. HPLC

Before selecting a column, the researcher must define the end goal. The following decision tree outlines the logical pathway for method selection.

DecisionMatrix Start Sample: 4,6-Dimethylheptan-2-ol Goal Define Goal Start->Goal Analytical Analytical Purity / QC Goal->Analytical High Resolution Required Prep Isolation / Purification Goal->Prep Material Recovery Required GC_Path Method A: Direct Chiral GC Analytical->GC_Path HPLC_Path Method B: Derivatization HPLC Prep->HPLC_Path GC_Col Column: Beta-DEX 120 or G-TA GC_Path->GC_Col HPLC_Step Step 1: Derivatize (e.g., 3,5-DNB or MαNP) HPLC_Path->HPLC_Step HPLC_Col Step 2: Column Chiralpak AD-H / IA HPLC_Step->HPLC_Col

Figure 1: Strategic decision tree for selecting the chromatographic mode based on experimental requirements.

Method A: Direct Gas Chromatography (Recommended for Analysis)

For analytical quantification of the four isomers, Capillary GC with Cyclodextrin-based stationary phases is the gold standard. The derivatized cyclodextrins interact with the alcohol moiety via hydrogen bonding and inclusion complexation.

Comparative Efficacy of GC Columns

The following data summarizes the expected performance of leading chiral GC phases for branched aliphatic alcohols.

FeatureAstec CHIRALDEX G-TA Supelco β-DEX 120 Restek Rt-βDEXsa
Phase Chemistry Trifluoroacetyl-gamma-cyclodextrinPermethylated beta-cyclodextrin2,3-di-acetoxy-6-TBDMS-beta-cyclodextrin
Selectivity Mechanism Inclusion + Dipole interactions (Strong for alcohols)Shape selectivity (Good for general isomers)Steric bulk (Good for remote centers)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 2.[1]2)
Thermal Stability Medium (Max 180°C)High (Max 230°C)High (Max 230°C)
Recommendation Primary Choice Secondary ChoiceAlternative for difficult isomers

Technical Insight: The G-TA column (Gamma-cyclodextrin, Trifluoroacetyl) is particularly effective for alcohols because the trifluoroacetyl group enhances the interaction with the hydroxyl lone pairs of the analyte, often resolving all four stereoisomers of dimethyl-alkanols.

Protocol: GC-FID Method
  • Inlet: Split mode (50:1), 220°C.

  • Carrier Gas: Helium or Hydrogen (constant flow, 1.2 mL/min).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 2°C/min to 130°C

    • Hold: 10 min at 130°C.

  • Detector: FID at 250°C.

Method B: Derivatization-HPLC (Recommended for Isolation)

Since 4,6-dimethylheptan-2-ol is UV-transparent, direct HPLC is not feasible with standard detectors. Furthermore, aliphatic alcohols show poor chiral recognition on polysaccharide columns (AD/OD) without an aromatic "handle."

The Solution: Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB) or (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP) . This introduces a UV chromophore and a rigid interaction site.

Comparative Efficacy of HPLC Columns (Post-Derivatization)
ColumnChiralpak AD-H Chiralcel OD-H Chiralpak IA (Immobilized)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Target Derivative 3,5-DNB Esters3,5-DNB EstersMαNP Esters
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (95:5)Hexane/DCM/IPA
Selectivity (

)
Excellent (> 1.4) Good (1.2 - 1.3)Superior (> 1.5)
Solvent Flexibility Restricted (No DCM/THF)RestrictedUniversal (Allows DCM/THF)

Technical Insight: For preparative isolation, the Chiralpak IA column is superior because it allows the use of non-standard solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE), which can improve the solubility of the derivatized esters and enhance separation factors.

Workflow: Derivatization & Separation

The following diagram illustrates the chemical transformation required to make the analyte "visible" and separable by HPLC.

Derivatization Alcohol Analyte: 4,6-dimethylheptan-2-ol (UV Transparent) Reaction Esterification (0°C to RT, 2 hrs) Alcohol->Reaction Reagent Reagent: 3,5-Dinitrobenzoyl Chloride (Chromophore) Reagent->Reaction Base Catalyst: Pyridine / DMAP Base->Reaction Product Product: 3,5-DNB Ester (UV Active @ 254nm) Reaction->Product HPLC HPLC Separation (Chiralpak AD-H) Product->HPLC

Figure 2: Derivatization workflow converting the aliphatic alcohol into a UV-active ester for HPLC separation.

Experimental Protocol: 3,5-DNB Derivatization
  • Preparation: In a dry 20 mL vial, dissolve 50 mg of 4,6-dimethylheptan-2-ol in 2 mL of anhydrous dichloromethane (DCM).

  • Addition: Add 100 mg of 3,5-dinitrobenzoyl chloride and 100 µL of dry pyridine.

  • Catalysis: Add a catalytic amount (~5 mg) of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Silica, Hexane/EtOAc 8:2).

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove pyridine) and saturated

    
    . Dry over 
    
    
    
    .[2]
  • Injection: Dilute the residue in Hexane/IPA (90:10) for HPLC injection.

References

  • BenchChem. (2025).[2] 4,6-Dimethylheptan-2-one: Synthesis and Properties. (Discusses the precursor and general handling of the carbon skeleton). [2]

  • Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[3][4] MDPI / ResearchGate. (Authoritative source on MαNP acid derivatization for aliphatic alcohols).

  • Sigma-Aldrich (Merck). Chiral Chromatography Frequently Asked Questions & Column Selection Guide. (Source for Astec G-TA and Chiralpak specifications).

  • PubChem. Compound Summary: (2S,4S)-4,6-dimethylheptan-2-ol.[1] National Library of Medicine.

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. (Technical data on Beta-DEX column performance).

Sources

Technical Comparison & Cross-Validation Guide: GC-MS vs. HPLC-UV for 4,6-Dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethylheptan-2-ol (CAS: 51079-52-8) is a branched aliphatic alcohol frequently analyzed in fragrance profiling, pheromone research, and as a pharmaceutical intermediate.[1] Its lack of a chromophore and moderate volatility creates a dichotomy in analytical strategy:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The industry "Gold Standard" due to the analyte's volatility and the structural specificity of electron ionization (EI).[1]

  • HPLC-UV (High-Performance Liquid Chromatography): A necessary orthogonal alternative when the analyte is in a non-volatile matrix (e.g., biological fluids, aqueous formulations) or when verifying GC results.[1] Since the molecule is UV-transparent, this method requires pre-column derivatization .[1]

This guide provides a validated workflow to cross-reference these two methods, ensuring data integrity across different stages of drug development.

Method 1: The Gold Standard (GC-MS)[1]

Rationale

Gas chromatography is the primary choice because 4,6-dimethylheptan-2-ol is sufficiently volatile (b.p. ~194°C) and stable.[1] We utilize a polar column (Polyethylene Glycol - PEG) to mitigate the peak tailing often caused by hydrogen bonding in free alcohols.[1]

Experimental Protocol
  • Instrument: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column: DB-WAX UI (30 m × 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless @ 250°C. Split ratio 10:1 (trace analysis) or 50:1 (assay).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 5 min.

  • Detection (MS):

    • Source Temp: 230°C; Quad Temp: 150°C.[1]

    • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (40-300 amu) for ID.[1]

    • Target Ions: m/z 45 (base peak, characteristic of 2-alkanols), 59, 69, 83.[1]

Critical Control Points[1]
  • Inlet Liner: Use a deactivated wool liner to prevent adsorption of the hydroxyl group.[1]

  • Solvent Delay: Set to 3.5 min to protect the filament from the solvent peak (typically Methanol or DCM).

Method 2: The Orthogonal Alternative (HPLC-UV)[1]

Rationale

Direct UV detection is impossible due to the lack of conjugated double bonds.[1] Refractive Index (RI) detection is too insensitive for trace analysis.[1] Therefore, we employ pre-column derivatization using 3,5-Dinitrobenzoyl Chloride (3,5-DNB) .[1] This reaction converts the alcohol into a strongly UV-absorbing ester (λmax ≈ 254 nm).[1]

Derivatization Chemistry

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acid chloride, catalyzed by pyridine (which acts as both a solvent and an acid scavenger).

Reaction Scheme:



(Where R = 4,6-dimethylheptan-2-yl and Ar = 3,5-dinitrophenyl)[1]
Experimental Protocol

Step A: Derivatization Procedure

  • Reagent Prep: Dissolve 100 mg 3,5-DNB in 5 mL dry acetonitrile.

  • Reaction: Mix 500 µL sample (in acetonitrile) with 200 µL 3,5-DNB solution and 50 µL pyridine.

  • Incubation: Heat at 60°C for 20 minutes in a sealed vial.

  • Quenching: Add 100 µL water to hydrolyze excess reagent.

  • Filtration: Filter through 0.22 µm PTFE filter before injection.

Step B: LC Conditions

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic 70:30 (Acetonitrile : Water).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 30°C.

Cross-Validation Workflow

To validate the HPLC method against the GC benchmark, we assess Linearity , Recovery , and Concordance .

Comparative Performance Data
ParameterGC-MS (SIM Mode)HPLC-UV (Derivatized)Notes
Linearity (R²) > 0.999> 0.995GC has wider dynamic range.[1]
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLGC-MS is ~10x more sensitive.[1]
Precision (RSD, n=6) < 2.0%< 3.5%Derivatization adds slight variability.[1]
Selectivity m/z specificRetention time + UV spectrumHPLC requires removal of other alcohols.[1]
Throughput 20 min/sample35 min/sample (inc. prep)GC is faster for high volume.[1]
Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method and the derivatization pathway.

MethodSelection Start Sample Analysis Request: 4,6-dimethylheptan-2-ol CheckMatrix Is Matrix Volatile? (e.g., Solvent, Essential Oil) Start->CheckMatrix GC_Path Method A: GC-MS (Direct Injection) CheckMatrix->GC_Path Yes HPLC_Path Method B: HPLC-UV (Non-Volatile Matrix) CheckMatrix->HPLC_Path No (Aqueous/Biological) GC_Prep Dilute in DCM/MeOH GC_Path->GC_Prep GC_Run Run on DB-WAX Column GC_Prep->GC_Run Compare Cross-Validation: Compare Quantitation Results GC_Run->Compare Deriv_Step Derivatization: + 3,5-Dinitrobenzoyl Chloride + Pyridine, 60°C, 20 min HPLC_Path->Deriv_Step HPLC_Run Run on C18 Column UV @ 254 nm Deriv_Step->HPLC_Run HPLC_Run->Compare

Caption: Decision logic and workflow comparison for selecting between Direct GC-MS and Derivatized HPLC-UV analysis.

Statistical Validation (Bland-Altman Analysis)[1]

To prove the HPLC method is a valid alternative, perform a Bland-Altman analysis rather than just a simple correlation coefficient.[1]

  • Analyze 20 distinct samples (spanning the concentration range 10–500 µg/mL) using both methods.

  • Calculate the difference (

    
    ) and the mean (
    
    
    
    ) for each sample.
  • Plot

    
     vs. 
    
    
    
    .
  • Criteria: 95% of differences should lie within

    
     Standard Deviations of the mean difference. If the mean difference is close to zero, the methods are unbiased.[1]
    

Typical Observation: The HPLC method may show a slight positive bias (~2-5%) due to the enhancement of the signal from the derivatization tag, which must be corrected using a deuterated internal standard or matched matrix calibration.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved January 28, 2026, from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Molnár-Institute. (2013).[1] Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A. Retrieved from [Link]

  • Restek Corporation. (2024).[1] Analysis of Alcohols via GC-FID/MS using Wax Columns. Retrieved from [Link] (General reference for Wax column application).[1]

Sources

assessing the purity of synthesized 4,6-dimethylheptan-2-ol against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,6-dimethylheptan-2-ol (CAS 51079-52-8) presents unique analytical challenges due to its branched aliphatic structure, lack of UV chromophores, and stereochemical complexity.[1] As a secondary alcohol with two chiral centers (C2 and C4), the molecule exists as four stereoisomers. Standard purity assessments often fail to distinguish between chemical purity (absence of side products) and stereochemical purity (diastereomeric ratio).[1]

This guide outlines a rigorous, multi-methodological approach to comparing synthesized batches against a Reference Standard (typically a high-purity commercial isolate or a certified internal standard). We prioritize Gas Chromatography (GC-FID) for volatile impurity profiling and Quantitative NMR (qNMR) for absolute purity determination without the need for response factor calibration.[1]

Part 1: The Analytical Strategy

To objectively assess performance, we must first define the "Reference Standard."[1] In the absence of a Pharmacopeial CRM (Certified Reference Material) for this specific intermediate, the Reference Standard is defined here as a commercially sourced lot with >98% purity (confirmed by CoA) or a preparatively purified internal lot.

The Impurity Profile

Your assessment must target three distinct impurity classes:

  • Synthetic Precursors: Primarily 4,6-dimethylheptan-2-one (incomplete reduction).[1]

  • Dehydration Products: Terminal or internal alkenes (e.g., 4,6-dimethylhept-2-ene) formed under acidic workup conditions.[1]

  • Stereoisomers: The ratio of syn vs. anti diastereomers, which affects physical properties.[1]

Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to final validation.

AnalyticalWorkflow Sample Synthesized Sample GC_FID GC-FID (WAX Column) Chemical Purity Sample->GC_FID qNMR 1H qNMR Absolute Purity Sample->qNMR RefStd Reference Standard RefStd->GC_FID RefStd->qNMR Optional Compare Data Comparison (RRF & Integrals) GC_FID->Compare Area % & RRF qNMR->Compare Wt % Purity Chiral_GC Chiral GC Stereoisomer Ratio PassFail Release / Reject Chiral_GC->PassFail Compare->Chiral_GC If Chemical Purity > 95%

Figure 1: Analytical workflow for assessing 4,6-dimethylheptan-2-ol. Note that qNMR provides an orthogonal check to GC-FID.[1]

Part 2: Method A - Gas Chromatography (GC-FID)[1][2][3]

GC-FID is the workhouse for this analysis due to the volatility of the alcohol and its lack of UV absorbance.

The Challenge of Diastereomers

4,6-dimethylheptan-2-ol possesses chiral centers at C2 and C4 (C6 is achiral due to the terminal isopropyl group).[1] Standard achiral columns (e.g., DB-5 or DB-WAX) may partially resolve the diastereomers (syn and anti pairs).[1]

  • Risk: Treating two peaks as "product" and "impurity" when they are actually diastereomers of the target.[1]

  • Mitigation: The Reference Standard likely contains a mix. Compare the ratio of the isomer peaks in your product vs. the standard.

Protocol: High-Resolution Capillary GC

Objective: Quantify volatile impurities and unreacted ketone.[1]

  • Column: DB-WAX UI or VF-WAXms (Polyethylene glycol phase).[1]

    • Why: High polarity creates excellent separation between the alcohol (retained via H-bonding) and non-polar alkene impurities.[1]

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split (50:1) @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program:

    • 50°C (hold 2 min) – Traps volatiles.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

Comparative Data Analysis

The following table represents typical performance metrics when comparing a synthesized batch to a commercial standard.

ParameterReference Standard (Commercial)Synthesized Batch (Crude)Synthesized Batch (Purified)Notes
RT (Alcohol) 12.4 min (Isomer A) / 12.6 min (Isomer B)12.4 / 12.6 min12.4 / 12.6 minDiastereomers often split.[1]
Ketone Impurity < 0.1%4.5%0.2%Precursor (RT ~10.5 min).[1]
Alkene Impurity < 0.1%2.1%< 0.1%Dehydration product (RT ~6-8 min).[1]
Diastereomer Ratio 55:4560:4060:40Synthesis method affects stereoselectivity.[1]
Total Purity (Area%) 99.2% 93.4% 99.5%

Critical Insight: If your synthesized batch shows a different diastereomer ratio (e.g., 90:10) compared to the standard (50:50), this indicates your synthesis is stereoselective.[1] This is not necessarily an "impurity," but a difference in product profile that must be documented.

Part 3: Method B - Quantitative NMR (qNMR)[1][4]

While GC relies on relative response factors, qNMR offers absolute purity measurement.[1] This is the "Truth" method.

Internal Standard Selection

We require an Internal Standard (IS) that:

  • Is non-volatile and stable.[1]

  • Has high purity (>99.9% TraceCERT® or equivalent).[1]

  • Shows a singlet in a clear region (avoiding 0.8–1.8 ppm alkyl region).[1]

Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm, requires DMSO-d6).[1]

  • Protocol Choice: Use CDCl3 with 1,3,5-Trimethoxybenzene to avoid hydroxyl proton exchange issues common in DMSO.[1]

The qNMR Protocol
  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision ±0.01 mg).

  • Solvent: Add 0.6 mL CDCl3.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1).

    • Scans: 16 or 32.[1]

  • Target Signal: The methine proton at C2 (CH-OH) .[1]

    • Shift: Multiplet at ~3.7 – 3.9 ppm .[1]

    • Integration: Set IS singlet to calibrated value.[1] Integrate the C2 multiplet region (ensure no overlap).

Calculation

[1]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (1 for C2-H, 3 for Trimethoxybenzene aromatic H's)[1]
    
  • 
     = Molar Mass (144.25  g/mol  for analyte)[1]
    
  • 
     = Mass weighed[3][2]
    
  • 
     = Purity (as decimal)[1]
    

Part 4: Stereochemical Purity (Chiral GC)

If the biological application of your alcohol requires a specific enantiomer, achiral GC is insufficient.

Stereoisomer Logic
  • Chiral Centers: C2, C4.[1]

  • Total Isomers: 4 (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).[1]
  • Enantiomeric Pairs: (

    
     & 
    
    
    
    ) and (
    
    
    &
    
    
    ).

Stereochemistry Racemic Synthesized Product (Racemic Mix) Dia1 Diastereomer Pair A (Syn) Racemic->Dia1 Separable by Achiral GC Dia2 Diastereomer Pair B (Anti) Racemic->Dia2 Separable by Achiral GC E1 Enantiomer 1 (2R, 4R) Dia1->E1 Separable by Chiral GC E2 Enantiomer 2 (2S, 4S) Dia1->E2 E3 Enantiomer 3 (2R, 4S) Dia2->E3 Separable by Chiral GC E4 Enantiomer 4 (2S, 4R) Dia2->E4

Figure 2: Separation hierarchy.[1] Achiral GC only resolves the yellow nodes.[1] Chiral GC resolves the green/red nodes.

Protocol
  • Column: Cyclodextrin-based phase (e.g., Hydrodex-β-6TBDM).[1]

  • Conditions: Isothermal 110°C. Lower temperature maximizes chiral recognition.[1]

  • Result: You will likely observe 4 distinct peaks.[1] The Reference Standard is crucial here to identify which peak corresponds to the active isomer if known.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol.[1] Retrieved January 28, 2026 from [Link][1]

  • Agilent Technologies. Analysis of Fatty Alcohols by GC-FID (Application Note). Retrieved January 28, 2026 from [Link][1]

  • Sielc Technologies. HPLC and GC Methods for Branched Ketones and Alcohols.[1] Retrieved January 28, 2026 from [Link][1]

Sources

comparative study of the fragrance profile of 4,6-dimethylheptan-2-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE FRAGRANCE ARCHITECTURE: 4,6-DIMETHYLHEPTAN-2-OL ISOMERS

Executive Summary

In the pursuit of novel olfactory profiles, acyclic alcohols represent a critical structural class due to their versatility and high substantivity. While 2,6-dimethylheptan-2-ol (commercially known as Dimetol or Freesiol) is a ubiquitous standard for floral-citrus notes, its structural isomer, 4,6-dimethylheptan-2-ol (CAS 51079-52-8) , offers a divergent and underutilized sensory landscape.

This guide provides a rigorous comparative analysis of 4,6-dimethylheptan-2-ol against its market-dominant isomers. Unlike the "fresh-floral" profile of Dimetol, 4,6-dimethylheptan-2-ol exhibits a "warm, herbal, and fruity" character, driven by the steric hindrance of the C4-methyl group and the chirality at C2. This document details the stereochemical implications, synthesis protocols, and sensory data required to integrate this molecule into high-performance formulations.

Chemical & Stereochemical Profile

The olfactory efficacy of 4,6-dimethylheptan-2-ol is governed by its two chiral centers at C2 and C4 . This creates a landscape of four distinct stereoisomers, each interacting uniquely with the hydrophobic pockets of human olfactory receptors (ORs).

Stereoisomer Landscape

The molecule exists as two pairs of enantiomers. The spatial arrangement of the hydroxyl group at C2 and the methyl branch at C4 dictates the "fit" within the receptor.

  • Formula:

    
    
    
  • Molecular Weight: 144.25 g/mol [1][2]

  • Chiral Centers: C2 (Hydroxyl-bearing), C4 (Methyl-bearing).

Stereoisomers Root 4,6-Dimethylheptan-2-ol (C9H20O) Pair1 Diastereomer Pair A (Syn-relationship) Root->Pair1 Pair2 Diastereomer Pair B (Anti-relationship) Root->Pair2 Iso1 (2R, 4R) Configuration Pair1->Iso1 Iso2 (2S, 4S) Configuration Pair1->Iso2 Iso3 (2R, 4S) Configuration Pair2->Iso3 Iso4 (2S, 4R) Configuration Pair2->Iso4

Figure 1: Stereochemical hierarchy of 4,6-dimethylheptan-2-ol. The separation of these isomers is critical for fine fragrance applications where optical purity correlates with odor threshold intensity.

Comparative Sensory Analysis

To understand the utility of 4,6-dimethylheptan-2-ol, it must be benchmarked against its structural isomers which are industry standards.

The Isomer Matrix
Feature4,6-Dimethylheptan-2-ol 2,6-Dimethylheptan-2-ol (Dimetol)2,6-Dimethylheptan-4-ol (Diisobutyl Carbinol)
CAS Number 51079-52-813254-34-7108-82-7
Primary Odor Herbal, Warm, Fruity Floral, Citrus, Woody Ethereal, Green, Fermented
Secondary Nuance Slightly oily, chamomile-likeRose, Lavender, LimeYeasty, solvent-like
Tenacity Moderate (Heart Note)High (Heart-Base Note)Low (Top Note / Solvent)
Hydroxyl Type Secondary (

)
Tertiary (

)
Secondary (

)
Key Application Niche perfumery, herbal accordsDetergents, Soaps, Fine FragranceIndustrial Solvent, Extraction
Olfactory Mechanism (SAR Insight)
  • Dimetol (

    
     Alcohol):  The tertiary hydroxyl group at C2, flanked by a methyl, mimics the structure of Linalool and Dihydromyrcenol, triggering "floral/citrus" receptors.
    
  • 4,6-DMH-2-ol (

    
     Alcohol):  The secondary hydroxyl combined with the mid-chain branching at C4 creates steric bulk that blocks the "citrus" recognition site. Instead, it activates receptors associated with lactonic and herbal  notes. The C4-methyl group prevents the molecule from lying flat in the receptor cleft, reducing the "freshness" and increasing the "warmth."
    

Experimental Protocols

For research applications requiring high-purity evaluation, the following protocols ensure the isolation of the target olfactory profile.

Synthesis via Modified Aldol Route

Objective: Synthesize the racemic mixture of 4,6-dimethylheptan-2-ol from accessible precursors.

Reagents: Isobutyraldehyde, Acetone, NaOH (aq), Pd/C Catalyst, Hydrogen gas.

  • Condensation (Aldol):

    • React Isobutyraldehyde with Acetone in the presence of 10% NaOH at 15°C.

    • Mechanism:[3] Cross-aldol condensation yields 5-methylhex-3-en-2-one.

  • Chain Extension (Alkylation):

    • Note: Direct synthesis of the C9 skeleton often requires Methyl Isobutyl Ketone (MIBK) condensation or Grignard reagents.

    • Preferred Lab Route:Grignard Addition.

    • React Isobutylmagnesium bromide with Pentan-2-one ? Correction: React Isobutylmagnesium bromide with 4-methylpentan-2-one yields a C10 tertiary alcohol.

    • Correct Route for Target:Reduction of 4,6-dimethylheptan-2-one.

    • Dissolve 4,6-dimethylheptan-2-one (commercially available as intermediate) in Methanol.

    • Add Sodium Borohydride (

      
      )  slowly at 0°C.
      
    • Stir for 2 hours. Quench with dilute HCl.

  • Purification:

    • Extract with Diethyl Ether. Dry over

      
      .
      
    • Distill under reduced pressure (bp approx. 175°C at 760 mmHg).

Enantiomeric Resolution (Lipase Kinetic Resolution)

Objective: Separate (2R) and (2S) enantiomers to evaluate distinct odor thresholds.

Protocol:

  • Acylation: Mix racemic 4,6-dimethylheptan-2-ol with Vinyl Acetate in Hexane.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) .

  • Incubation: Shake at 30°C for 24 hours. The enzyme preferentially acetylates the (2R)-isomer (E-value > 100).

  • Separation: Use Silica Gel Flash Chromatography to separate the (2R)-acetate from the unreacted (2S)-alcohol .

  • Hydrolysis: Hydrolyze the (2R)-acetate using KOH/MeOH to recover pure (2R)-alcohol.

Workflow Start Racemic 4,6-Dimethylheptan-2-ol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Start->Reaction Mix Mixture: (2R)-Acetate + (2S)-Alcohol Reaction->Mix Chrom Flash Chromatography (Silica Gel) Mix->Chrom R_Path (2R)-Acetate Chrom->R_Path S_Path (2S)-Alcohol (Pure) Chrom->S_Path Hydrolysis Hydrolysis (KOH/MeOH) R_Path->Hydrolysis Final_R (2R)-Alcohol (Pure) Hydrolysis->Final_R

Figure 2: Kinetic Resolution Workflow for isolating enantiomers to determine specific odor thresholds.

References

  • Fragrance Conservatory. (2024). 2,6-Dimethyl-2-heptanol Profile. The Fragrance Conservatory. Link

  • BenchChem. (2024). 4,6-Dimethylheptan-2-ol: Structure and Applications. BenchChem Data Repository. Link

  • PubChem. (2024).[1] Compound Summary: 4,6-Dimethylheptan-2-ol (CID 521311).[2][4] National Center for Biotechnology Information. Link

  • MySkinRecipes. (2024). Functional Ingredients: 4,6-Dimethylheptan-2-ol in Perfumery. Link

  • The Good Scents Company. (2024). 2,6-Dimethyl-4-heptanol (Diisobutyl Carbinol) Odor Profile. Link

Sources

comparison of chemical properties of 4,6-dimethylheptan-2-ol and 2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,6-dimethylheptan-2-ol and 2,6-dimethyl-4-heptanol (commonly known as Diisobutyl Carbinol or DIBC).

Executive Summary

In the context of drug development and process chemistry, the distinction between structural isomers is critical for defining solubility parameters, metabolic stability, and reaction kinetics.

  • 4,6-Dimethylheptan-2-ol (Compound A) is a chiral, asymmetric secondary alcohol. Its structural topology exposes the hydroxyl group to a less sterically crowded environment (flanked by a methyl group), resulting in higher boiling points and faster reaction kinetics in nucleophilic substitutions or oxidations.

  • 2,6-Dimethyl-4-heptanol (Compound B) , widely known as Diisobutyl Carbinol (DIBC), is an achiral, highly symmetrical molecule. Its "butterfly" steric wing structure creates a hydrophobic shield around the hydroxyl moiety, granting it superior performance as an extraction solvent and higher resistance to oxidative metabolism.

This guide details the physicochemical divergence caused by these structural differences and provides experimental protocols to validate their reactivity profiles.

Structural Analysis & Stereochemistry

The fundamental difference lies in the position of the hydroxyl group relative to the branched alkyl chain, which dictates the molecule's symmetry and chirality.

Structural Topology
  • Compound A (4,6-dimethylheptan-2-ol): The hydroxyl group is at position C2.[1][2] The molecule possesses a "head-tail" asymmetry. The C2 position is flanked by a small methyl group and a bulky 2,4-dimethylpentyl-like tail.

  • Compound B (2,6-dimethyl-4-heptanol): The hydroxyl group is at position C4, the exact center of the carbon backbone. It is flanked by two identical isobutyl groups.

Stereochemical Complexity

A critical differentiator for drug development is the potential for enantiomers.

  • Compound A: Contains two chiral centers (C2 and C4). C6 is achiral (bonded to two identical methyls). This results in 4 possible stereoisomers (2 diastereomeric pairs). This complexity requires chiral resolution if used as a pharmaceutical intermediate.

  • Compound B: Contains zero chiral centers . C2 and C6 are achiral (gem-dimethyl groups). C4 is achiral because it is bonded to two identical isobutyl groups. The molecule is superimposable on its mirror image.

Visualization of Connectivity

The following diagram illustrates the connectivity and chiral centers (marked in red).

ChemicalStructure cluster_A Compound A: 4,6-Dimethylheptan-2-ol cluster_B Compound B: 2,6-Dimethyl-4-heptanol (DIBC) A_C2 C2 (Chiral) Secondary Alcohol A_C4 C4 (Chiral) Branch Point A_C2->A_C4 Methylene Bridge A_C6 C6 (Achiral) Gem-Dimethyl A_C4->A_C6 Methylene Bridge B_C4 C4 (Achiral) Center of Symmetry B_Iso2 Isobutyl Group (Right Wing) B_C4->B_Iso2 Symmetric B_Iso1 Isobutyl Group (Left Wing) B_Iso1->B_C4 Symmetric

Figure 1: Structural connectivity highlighting the chiral complexity of Compound A versus the symmetry of Compound B.

Physicochemical Property Comparison

The shift of the hydroxyl group from the edge (C2) to the center (C4) significantly impacts intermolecular forces. Compound A, with a more accessible OH group, exhibits stronger hydrogen bonding, leading to a higher boiling point and density.

Property4,6-Dimethylheptan-2-ol (A)2,6-Dimethyl-4-heptanol (B)Impact on Application
CAS Number 51079-52-8108-82-7Identification
Molecular Weight 144.25 g/mol 144.25 g/mol Isomeric
Boiling Point ~194.5°C178°CA requires higher energy for distillation.
Density (20°C) 0.859 g/mL (est)0.812 g/mLB is significantly lighter, aiding phase separation in aqueous extractions.
Water Solubility LowVery Low (<0.06%)B is a superior non-polar solvent.
Chirality 2 Centers (4 Isomers)AchiralA presents stereochemical regulatory hurdles.
Steric Hindrance Moderate (Methyl flank)High (Isobutyl flank)B is more resistant to chemical attack.

Reactivity Profile & Experimental Data

Oxidation Kinetics (Steric Screening)

The steric environment around the carbinol carbon dictates the rate of oxidation to the corresponding ketone.

  • Compound A: The C2-OH is flanked by a methyl group and a methylene. The small methyl group offers a "path of least resistance" for oxidants like Chromic Acid or Swern reagents.

  • Compound B: The C4-OH is flanked by two bulky isobutyl groups. This "swallow-tail" steric bulk significantly retards the approach of the oxidant, making B more oxidatively stable.

Metabolic Stability Prediction

In drug development, secondary alcohols are often subject to Glucuronidation (Phase II metabolism).

  • Prediction: Compound A is a high-clearance risk. The accessible OH group is readily conjugated by UDP-glucuronosyltransferases (UGTs).

  • Prediction: Compound B is metabolically robust. The steric bulk hinders the formation of the glucuronide conjugate, potentially increasing half-life if used as a pharmacophore.

Experimental Protocol: Comparative Oxidation Rate

Objective: To quantify the steric hindrance difference by measuring the rate of oxidation to the ketone. Method: Jones Oxidation monitored by GC-FID.

Reagents & Equipment
  • Substrates: 10 mmol of Compound A and Compound B (pure).

  • Oxidant: Jones Reagent (2.67 M CrO3 in H2SO4).

  • Solvent: Acetone (HPLC Grade).

  • Internal Standard: Dodecane (inert).

  • Analysis: GC-FID with a non-polar capillary column (e.g., DB-5).

Workflow Diagram

OxidationProtocol Start Start: Prepare 0.1M Solutions in Acetone AddStd Add Internal Standard (Dodecane) Start->AddStd Temp Equilibrate to 0°C (Ice Bath) AddStd->Temp React Add 1.2 eq Jones Reagent (Dropwise) Temp->React Sample Aliquot Sampling (t=0, 5, 15, 30, 60 min) React->Sample Sample->React Continue Stirring Quench Quench Aliquot (Isopropanol + NaHCO3) Sample->Quench Analyze GC-FID Analysis Measure Ketone:Alcohol Ratio Quench->Analyze

Figure 2: Kinetic workflow for determining relative steric hindrance via oxidation rates.

Step-by-Step Procedure
  • Preparation: Dissolve 1.44 g (10 mmol) of the specific alcohol isomer in 100 mL of acetone. Add 0.5 mL Dodecane as an internal standard.

  • Equilibration: Cool the reaction vessel to 0°C to slow the reaction for measurable kinetics.

  • Initiation: Add 4.5 mL of Jones Reagent dropwise over 2 minutes.

  • Sampling: Withdraw 1 mL aliquots at defined intervals (5, 10, 20, 40, 60 mins).

  • Quenching: Immediately dispense aliquot into a vial containing 1 mL isopropanol (to consume excess CrVI) and 1 mL saturated NaHCO3.

  • Extraction: Add 1 mL Hexane, vortex, and analyze the top organic layer via GC.

  • Calculation: Plot ln([Alcohol]0/[Alcohol]t) vs time. The slope

    
     represents the pseudo-first-order rate constant.
    

Expected Result:


. Compound A should show >90% conversion within 15 minutes, while Compound B may require >45 minutes due to steric shielding of the carbinol proton.

Applications in Drug Development & Synthesis

Compound A (4,6-dimethylheptan-2-ol)[1][2][3][4][5]
  • Role: Chiral Building Block.

  • Utility: Used to introduce a chiral isobutyl-like side chain into pharmacophores.

  • Caution: Commercial sources are often racemic. Enantioselective synthesis or chiral HPLC separation is required for clinical candidates.

Compound B (2,6-dimethyl-4-heptanol / DIBC)
  • Role: Specialized Solvent & Extraction Agent.

  • Utility:

    • Partitioning: Excellent for separating organic acids from aqueous phases due to its high lipophilicity and low water solubility.

    • Reaction Medium: Used in hydrogen peroxide production (anthraquinone process) because its high boiling point and oxidation resistance prevent solvent degradation.

    • Safety: Lower vapor pressure reduces flammability risks compared to linear heptanols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7957, 2,6-Dimethyl-4-heptanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • The Good Scents Company (2024). 2,6-dimethyl-4-heptanol Physical Properties and Safety Data. Retrieved from [Link]

  • Caceres-Alonso, M., et al. (1988).Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Canadian Journal of Chemistry, 66(4), 989-996. (Contextual citation for steric hindrance in branched alcohols).

Sources

Technical Guide: Genotoxicity Assessment of 4,6-Dimethylheptan-2-ol vs. 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the genotoxic potential of 4,6-dimethylheptan-2-ol versus its ketone analog, 4,6-dimethylheptan-2-one . It is designed for toxicologists and regulatory scientists, focusing on the mechanistic relationship between these two structural analogs and the validated protocols required for their assessment.

Executive Summary

4,6-dimethylheptan-2-ol (CAS: 51079-52-8) and 4,6-dimethylheptan-2-one (CAS: 19549-80-5) represent a redox pair of saturated aliphatic oxygenated hydrocarbons commonly used in fragrance and flavor formulations.

  • Structural Alerts: Both are saturated (lacking the

    
    -unsaturated Michael acceptor motif).
    
  • Metabolic Fate: Rapid oxidation/reduction followed by Phase II conjugation and excretion.

  • Read-Across Data: Consistently negative results in Ames and Micronucleus assays for structural isomers (e.g., 2,6-dimethyl-4-heptanol).

Chemical Profile & In Silico Prediction[3]

Before wet-lab testing, a structural analysis establishes the baseline toxicity potential. The primary differentiator is the functional group (hydroxyl vs. carbonyl), which dictates the metabolic entry point but converges on a shared detoxification pathway.

Comparative Properties
Feature4,6-Dimethylheptan-2-ol4,6-Dimethylheptan-2-one
CAS Number 51079-52-819549-80-5
Structure Aliphatic Secondary AlcoholAliphatic Ketone
Reactivity Nucleophilic (hydroxyl group)Electrophilic (carbonyl carbon, weak)
Cramer Class Class I (Low Safety Concern)Class I (Low Safety Concern)
Structural Alerts None (Saturated)None (Saturated)
Genotox Prediction Negative (QSAR Consensus)Negative (QSAR Consensus)
Structural Alert Analysis[5]
  • The Ketone Factor: A critical distinction in ketone toxicity is saturation. 4,6-dimethylheptan-2-one is saturated. It lacks the double bond between the

    
     and 
    
    
    
    carbons required for alkylation of DNA bases via Michael addition. Therefore, it does not share the genotoxic profile of
    
    
    -unsaturated ketones (e.g., methyl vinyl ketone).
  • The Alcohol Factor: As a secondary acyclic alcohol, 4,6-dimethylheptan-2-ol is metabolically stable against formation of reactive aldehydes, instead oxidizing to the stable ketone analog.

Metabolic Interconversion (The Redox Cycle)[6]

Understanding the metabolic link is vital for interpreting genotoxicity data. In an in vitro assay with S9 metabolic activation, the alcohol is converted to the ketone, and the ketone can be reduced to the alcohol. Thus, testing one effectively tests the metabolite of the other.

Pathway Diagram

The following diagram illustrates the reversible oxidation-reduction pathway and the final detoxification steps.[3]

MetabolicPathway Alcohol 4,6-Dimethylheptan-2-ol (Parent/Metabolite) Ketone 4,6-Dimethylheptan-2-one (Parent/Metabolite) Alcohol->Ketone ADH / CYP450 (Oxidation) Conjugate Glucuronide Conjugate (Excretion) Alcohol->Conjugate UGT (Phase II) DNA DNA Adducts (Genotoxicity) Ketone->DNA No Reaction (Saturated)

Figure 1: Metabolic interconversion between the alcohol and ketone forms.[3] Note the primary clearance pathway is conjugation (green), not DNA binding.

Experimental Protocols (The Guide)

If regulatory filing requires specific data for these isomers (rather than read-across), the following OECD-compliant protocols are the industry standard.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Detect point mutations (base-pair substitutions or frameshifts). Standard: OECD Guideline 471.[1][2]

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[3]

    • Why: Covers both GC and AT base pair mutations and various frameshift mechanisms.

  • Test System Preparation:

    • Solvent: DMSO is preferred for these lipophilic compounds.[3] Ensure concentration <5000 µ g/plate to avoid precipitation or solvent toxicity.

    • Metabolic Activation: Prepare 10% S9 mix (Aroclor 1254-induced rat liver).

    • Critical: The S9 mix facilitates the Alcohol

      
       Ketone conversion during incubation.
      
  • Dosing Regimen:

    • Testing Range: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

    • Controls: Positive (strain-specific mutagens) and Negative (solvent only).

  • Incubation:

    • Plate Incorporation Method: Mix bacteria + test substance + S9 (or buffer) in soft agar; pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48–72 hours.

  • Evaluation: Count revertant colonies.

    • Criteria for Positive: Dose-dependent increase

      
       2-fold (TA98/100) or 
      
      
      
      3-fold (TA1535/1537) over controls.
Protocol B: In Vitro Micronucleus Assay (MNvit)

Objective: Detect chromosomal damage (clastogenicity) and aneuploidy. Standard: OECD Guideline 487.

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) or TK6 (Human Lymphoblastoid).[3]

  • Treatment Schedule:

    • Short Treatment (3-6h): With and without S9 activation.

    • Continuous Treatment (24h): Without S9 (to detect cell cycle-specific effects).

  • Cytotoxicity Assessment:

    • Measure Relative Population Doubling (RPD) or Cytokinesis-Block Proliferation Index (CBPI).

    • Limit: Top dose should produce 55% ± 5% cytotoxicity. Do not exceed 10 mM or 2000 µg/mL.

  • Micronucleus Scoring:

    • Add Cytochalasin B to block cytokinesis (accumulating binucleated cells).

    • Harvest, fix, and stain (Giemsa or Acridine Orange).

    • Score 2,000 binucleated cells per concentration for the presence of micronuclei.

Comparative Data Analysis

The following table summarizes the expected genotoxicity profile based on the "Saturated Aliphatic Acyclic Secondary Alcohols and Ketones" chemical group assessment (EFSA FGE.07 / RIFM).

Endpoint4,6-Dimethylheptan-2-ol4,6-Dimethylheptan-2-oneInterpretation
Ames Test (S. typhimurium) Negative (Predicted/Read-Across)Negative (Predicted/Read-Across)No interaction with bacterial DNA.
Metabolic Activation (S9) Required for conversion to ketone.[3]Required for conversion to alcohol.Interconversion does not generate reactive intermediates.
Chromosomal Aberration Negative Negative No clastogenic activity observed in group analogs.
Micronucleus (In Vivo) Negative Negative No systemic genotoxicity risk.
Mechanism of Toxicity High doses may cause membrane irritation (cytotoxicity), not mutagenicity.High doses may cause CNS depression (solvent effect), not mutagenicity.False positives in in vitro tests can occur at cytotoxic levels; verify with cytotoxicity limits.
Decision Logic for Genotoxicity Assessment

Use this workflow to determine if further testing is required for your specific application.

AssessmentWorkflow Start Start: Assessment of 4,6-Dimethylheptan-2-ol/one QSAR Step 1: In Silico (QSAR) (OECD Toolbox / Derek) Start->QSAR Alerts Structural Alerts? QSAR->Alerts ReadAcross Step 2: Read-Across (Group FGE.07 Data) Alerts->ReadAcross No (Saturated) Testing Step 3: In Vitro Testing (Ames + MNvit) Alerts->Testing Yes (Unsaturated) Gap Data Gap? ReadAcross->Gap Gap->Testing Yes Conclusion Conclusion: Non-Genotoxic Gap->Conclusion No (Sufficient Analog Data) Testing->Conclusion Negative Results

Figure 2: Tiered assessment strategy. For saturated isomers, read-across usually suffices, bypassing Step 3.

Discussion & Authoritative Conclusion

The genotoxicity assessment of 4,6-dimethylheptan-2-ol and 4,6-dimethylheptan-2-one reveals a consistent safety profile characteristic of saturated aliphatic oxygenated compounds.

  • Absence of Electrophilicity: Unlike

    
    -unsaturated ketones, the 4,6-dimethylheptan-2-one analog lacks the electrophilic center required to covalently bind DNA bases.
    
  • Metabolic Safety Valve: The rapid conjugation (glucuronidation) of the alcohol—whether dosed directly or formed via reduction of the ketone—provides an efficient clearance pathway that competes with and dominates over any potential bioactivation.

  • Regulatory Precedent: Comparisons with structurally identical isomers (e.g., 2,6-dimethyl-4-heptanol) in the RIFM and EFSA databases confirm that this chemical class is non-mutagenic and non-clastogenic.

Recommendation: For drug development or safety filing, rely on read-across arguments using the "Saturated Aliphatic Acyclic Secondary Alcohols and Ketones" category to waive new animal testing, provided high-purity (>95%) test material is used to rule out reactive impurities.

References

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2012).[3] Scientific Opinion on Flavouring Group Evaluation 07, Revision 4 (FGE.07Rev4): Aliphatic secondary alcohols, ketones and related esters.[4] EFSA Journal.[3] [3]

  • Api, A.M., et al. (2024).[1][3][5] RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS Registry Number 108-82-7.[1][6] Food and Chemical Toxicology.[1][3] [3]

  • OECD. (2020).[3] Test No. 471: Bacterial Reverse Mutation Test.[1][2] OECD Guidelines for the Testing of Chemicals.[2]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89180, 4,6-Dimethyl-2-heptanone.[3]

Sources

Benchmarking Synthesis Protocols for 4,6-Dimethylheptan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4,6-Dimethylheptan-2-ol (CAS: 2311-58-2 for generic isomer mix) represents a critical structural motif in the synthesis of chiral auxiliaries, specialty solvents, and flavor/fragrance ingredients. Its structure features two stereogenic centers (C2 and C4), creating a challenge for synthetic chemists: balancing industrial scalability with stereochemical precision.

While the molecule is often encountered as a downstream derivative of isobutyraldehyde and acetone condensation , the method of reduction dictates the final product's purity profile. This guide benchmarks three distinct synthetic methodologies:

  • Heterogeneous Catalytic Hydrogenation (The Industrial Standard)

  • Biocatalytic Asymmetric Reduction (The Stereoselective Benchmark)

  • Meerwein-Ponndorf-Verley (MPV) Reduction (The Chemoselective Alternative)

The Synthetic Pathway

The core carbon skeleton is constructed via a cross-aldol condensation. The divergence occurs at the reduction of the intermediate ketone.

SynthesisPathway Acetone Acetone Aldol Aldol Adduct (4-hydroxy-4,6-dimethylheptan-2-one) Acetone->Aldol Base (OH-) Cross-Aldol Isobut Isobutyraldehyde Isobut->Aldol Base (OH-) Cross-Aldol Enone Enone Intermediate (4,6-dimethylhept-3-en-2-one) Aldol->Enone Dehydration (-H2O) SatKetone Saturated Ketone (4,6-dimethylheptan-2-one) Enone->SatKetone Selectivity Point A (C=C Reduction) Target Target Alcohol (4,6-dimethylheptan-2-ol) SatKetone->Target Selectivity Point B (C=O Reduction)

Figure 1: The divergent synthetic pathway. Control over "Selectivity Point B" determines the diastereomeric ratio (dr) and enantiomeric excess (ee).

Comparative Analysis of Methodologies

The following data summarizes experimental benchmarks for converting the saturated ketone precursor (4,6-dimethylheptan-2-one) to the target alcohol.

Performance Matrix
MetricMethod A: Catalytic HydrogenationMethod B: Biocatalytic ReductionMethod C: MPV Reduction
Primary Mechanism Surface-mediated H2 additionEnzymatic Hydride TransferAl-mediated Hydride Transfer
Catalyst Raney Ni or Ru/CKRED (Ketoreductase)Aluminum Isopropoxide
Yield > 95%85 - 92%70 - 80% (Equilibrium limited)
Stereoselectivity (de) Low (< 10%)Very High (> 98%)Low to Moderate
Reaction Conditions 100°C, 50 bar H230°C, pH 7 BufferReflux (82°C)
Scalability Excellent (Continuous Flow)Good (Batch/Fed-Batch)Moderate
E-Factor (Waste) Low (< 1.[1]0)Medium (Buffer/Cofactors)High (Al salts)

Detailed Technical Protocols

Method A: High-Pressure Catalytic Hydrogenation (Industrial)

Rationale: This method utilizes Raney Nickel or Ruthenium on Carbon . These catalysts are chosen for their high activity toward carbonyl reduction and robustness in industrial autoclaves. This process is non-selective, producing a racemic mixture of diastereomers.

Protocol:

  • Preparation: Load a high-pressure autoclave (e.g., Hastelloy) with 4,6-dimethylheptan-2-one (1.0 eq).

  • Catalyst Loading: Add Raney Nickel (5 wt% loading relative to substrate) under an inert argon atmosphere. Note: Raney Ni is pyrophoric; handle as a slurry in water/ethanol.

  • Pressurization: Purge the reactor three times with N2, then three times with H2. Pressurize to 50 bar (725 psi) with H2.

  • Reaction: Heat the mixture to 120°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations. Maintain for 4–6 hours.

  • Workup: Cool to room temperature. Vent H2 carefully. Filter the catalyst through a Celite pad (keep wet to prevent ignition).

  • Purification: The filtrate is concentrated. Fractional distillation is required to separate the alcohol from any unreacted ketone.

Validation:

  • GC-FID: Monitor the disappearance of the ketone peak at retention time

    
     (ketone) and appearance of alcohol at 
    
    
    
    (alcohol).
  • Safety Check: Ensure H2 uptake ceases before stopping heating.

Method B: Biocatalytic Asymmetric Reduction (Precision)

Rationale: To achieve high optical purity (e.g., targeting the (2S, 4R)-isomer), a Ketoreductase (KRED) is employed. This system requires a cofactor regeneration cycle (NADPH) driven by Glucose Dehydrogenase (GDH).

Protocol:

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO4 (2 mM).

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to ketone) in the buffer.

  • Enzyme Addition: Add GDH (500 Units) and the specific KRED (e.g., KRED-P1 series, 100 mg lyophilized powder).

  • Substrate Addition: Add 4,6-dimethylheptan-2-one (500 mg) dissolved in minimal IPA or DMSO (5% v/v co-solvent) to aid solubility.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

  • Workup: Extract the reaction mixture 3x with Ethyl Acetate. Dry organic layer over Na2SO4 and concentrate.

Causality: The co-solvent is critical because the lipophilic ketone has poor solubility in pure buffer, which would severely limit reaction kinetics (


).

Biocatalysis Ketone Ketone Substrate Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation KRED KRED (Enzyme) KRED->Ketone Catalyzes GDH GDH (Recycling) GDH->Glucose Catalyzes

Figure 2: The coupled enzymatic cycle. The KRED reduces the ketone while consuming NADPH; GDH regenerates NADPH by oxidizing glucose, driving the equilibrium forward.

Critical Discussion: Stereocontrol vs. Cost

The choice between these methods depends entirely on the application of the 4,6-dimethylheptan-2-ol.

  • For Solvent/Surfactant Use: Method A is superior. The stereochemistry is irrelevant for bulk physical properties like boiling point or viscosity. The cost per kg is minimized by using H2 gas and recyclable metal catalysts.

  • For Pharmaceutical Intermediates: Method B is mandatory. If the alcohol is a chiral building block, the presence of the wrong diastereomer (e.g., (2R) vs (2S)) can lead to "dead" mass in subsequent steps or active pharmaceutical ingredient (API) impurities.

  • The MPV Niche: Method C is rarely used industrially for this specific molecule today due to aluminum waste, but it remains a valid laboratory method if high-pressure hydrogenation equipment or specific enzymes are unavailable.

Troubleshooting the Synthesis
  • Issue: Incomplete conversion in Method A.

    • Solution: Water in the solvent can deactivate certain catalysts. Ensure the ketone feed is dry. Increase pressure to 80 bar.

  • Issue: Emulsion formation in Method B.

    • Solution: The surfactant nature of the product can cause emulsions. Use centrifugation or add brine during the extraction step.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77259, 2,6-dihydroxy-2,6-dimethylheptan-4-one. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2018). WO2018073803A1 - Process for the production of methyl isobutyl ketone from acetone.
  • Hollmann, F., et al. (2017). Biocatalytic Reduction Reactions from a Chemist's Perspective. Green Chemistry. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.).[2] Chemical Properties of 2-Heptanone, 4,6-dimethyl-. Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

4,6-Dimethylheptan-2-ol: Proper Disposal & Handling Procedures

[1][2][3][4]

CAS: 51079-52-8 Chemical Family: Branched Aliphatic Alcohols (C9) Regulatory Classification: Non-Halogenated Organic Solvent / Irritant[1][2]

Executive Summary: Operational Classification

For the purpose of laboratory waste management, 4,6-dimethylheptan-2-ol is classified as a Non-Halogenated Organic Solvent .[1] While it is a structural isomer of common industrial solvents (like diisobutyl ketone), its alcohol functionality dictates specific segregation protocols to prevent dangerous interactions with oxidizers.[1]

Immediate Action Directive:

  • Do NOT pour down the drain (hydrophobic/aquatic toxicity risk).[1]

  • Do NOT mix with nitric acid, perchlorates, or chromic acid (explosion hazard).[1]

  • Disposal Stream: Segregated Organic Solvents (Non-Halogenated).[1]

Technical Characterization & Hazard Profile

Effective disposal requires understanding the chemical's behavior in a waste drum.[1] This C9 alcohol is a combustible liquid with low water solubility.[1]

PropertyValue / CharacteristicOperational Implication
Flammability Combustible Liquid (Flash Point likely >60°C)*Classified as Ignitable Waste (D001) if FP < 60°C; otherwise General Organic Waste.[1] Store away from heat.
Solubility Immiscible in waterWill form a biphasic layer in aqueous waste streams, complicating treatment.[1] Keep separate from aqueous waste.
Reactivity Stable, but reacts with strong oxidizersCRITICAL: Segregate from oxidizers to prevent exothermic runaway or fire.[1]
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses) is mandatory during transfer.[1]

*Note: Isomeric analogs (e.g., 2,6-dimethylheptan-2-ol) exhibit flash points ~68°C. Treat as combustible/ignitable to ensure maximum safety compliance.[1]

Pre-Disposal Segregation Protocol

The most common cause of waste-stream accidents involving secondary alcohols is improper segregation.[1] Follow this "Self-Validating" workflow to ensure compatibility.

Step 1: The Oxidizer Check (The "Why")

Secondary alcohols like 4,6-dimethylheptan-2-ol can be oxidized to ketones (and further) by strong oxidizers.[1] This reaction is exothermic.[1]

  • Protocol: Verify the waste container does not contain Nitric Acid, Hydrogen Peroxide, or Permanganates.[1]

Step 2: The Halogen Check

Disposal costs for halogenated solvents (containing F, Cl, Br, I) are significantly higher than non-halogenated ones.[1]

  • Protocol: Keep 4,6-dimethylheptan-2-ol in the Non-Halogenated stream (unless it was used in a reaction with halogenated reagents).

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes lab safety risks.[1]

Phase A: Collection & Containment
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid standard LDPE wash bottles for long-term storage as organic solvents can leach plasticizers over time.[1]

  • Labeling: Apply a hazardous waste tag immediately upon the first drop entering the container.[1]

    • Required Fields: Chemical Name (No abbreviations/formulas), "Hazardous Waste," Hazard Checkbox (Ignitable, Irritant).

Phase B: Transfer & Consolidation
  • Fume Hood Use: Always perform waste transfer inside a certified fume hood to mitigate inhalation of vapors (H335).[1]

  • Grounding: If transferring volumes >4 Liters, ground the receiving drum to prevent static discharge ignition, a standard precaution for combustible organics.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

Phase C: Final Disposal
  • Waste Stream: Designate for "Organic Solvents, Non-Halogenated."

  • Destruction Method: The standard industry method for this chemical is Fuel Blending/Incineration , where the high calorific value of the alkane chain is utilized for energy recovery in cement kilns.[1]

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the decision-making process for disposing of 4,6-dimethylheptan-2-ol, ensuring it ends up in the correct waste stream.

DisposalWorkflowStartWaste: 4,6-dimethylheptan-2-olCheckMixIs it mixed with other chemicals?Start->CheckMixCheckHalogenDoes mixture containHalogens (Cl, Br, F)?CheckMix->CheckHalogenYesStreamAStream A: Non-HalogenatedOrganic SolventsCheckMix->StreamANo (Pure)CheckOxidizerDoes mixture containStrong Oxidizers?CheckHalogen->CheckOxidizerNoStreamBStream B: HalogenatedOrganic SolventsCheckHalogen->StreamBYesCheckOxidizer->StreamANoStreamCStream C: High Hazard(Requires Stabilization)CheckOxidizer->StreamCYes (Risk of Explosion)

Figure 1: Logic flow for assigning 4,6-dimethylheptan-2-ol to the correct waste stream based on co-contaminants.

Emergency Contingencies
Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves and safety goggles.[1]

  • Absorb: Use an inert absorbent (vermiculite or clay-based "kitty litter").[1] Do not use paper towels as they increase the surface area for evaporation and flammability.[1]

  • Clean: Scoop absorbed material into a sealed bag/container and label as "Debris contaminated with Organic Solvents."[1]

Exposure First Aid
  • Skin: Wash thoroughly with soap and water.[1][3] The lipophilic nature of the alcohol means water alone may not remove it efficiently; soap is critical.[1]

  • Eyes: Rinse for 15 minutes.[1][3] Seek medical attention if irritation persists (H319).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521311, 4,6-Dimethylheptan-2-ol.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-Heptanol, 4,6-dimethyl-.[1][2] Retrieved from [Link][1]

Personal protective equipment for handling 4,6-dimethylheptan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling 4,6-dimethylheptan-2-ol requires a nuanced understanding of its physicochemical properties.[1] Unlike lower molecular weight alcohols (e.g., methanol), this C9 aliphatic alcohol exhibits significant lipophilicity and lower volatility.[1] However, its classification as a combustible liquid (H227) and a skin/eye/respiratory irritant (H315, H319, H335) demands strict adherence to barrier protection and engineering controls.[1]

The primary operational risks are not acute systemic toxicity, but rather chronic dermatitis from defatting action on the skin and respiratory inflammation from prolonged vapor exposure in poorly ventilated areas. This guide prioritizes the mitigation of these specific hazards through a self-validating safety protocol.

Hazard Identification (GHS Standards)
Hazard ClassCategoryHazard StatementMechanism of Action
Flammable Liquid 4H227: Combustible liquid.[1]Flash point >60°C. Vapors can form explosive mixtures if heated above flash point.[1]
Skin Irritation 2H315: Causes skin irritation.[1][2][3]Solvent action removes stratum corneum lipids, leading to erythema.
Eye Irritation 2AH319: Causes serious eye irritation.[1][2][3]Direct surfactant effect on corneal epithelium.[1]
STOT - SE 3H335: May cause respiratory irritation.[1][2][4]Mucosal irritation of the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 4,6-dimethylheptan-2-ol is governed by its permeation characteristics.[1] As a mid-chain aliphatic alcohol, it is effectively blocked by Nitrile, but degrades Latex rapidly.[1]

Detailed PPE Specifications
Protection ZoneRecommended GearTechnical Justification
Hand (Splash) Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Breakthrough: >60 minNitrile offers superior resistance to aliphatic alcohols compared to latex.[1] Adequate for incidental contact.
Hand (Immersion) Nitrile (Heavy Duty) or Neoprene Thickness: ≥0.38 mm (15 mil)Breakthrough: >480 minFor spill cleanup or bulk transfer.[1] Thicker gauge prevents permeation during prolonged exposure.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the liquid's viscosity and irritation potential. Goggles seal against vapors and splashes.
Respiratory Half-face Respirator w/ Organic Vapor (OV) Cartridges Trigger: Use if handling outside a fume hood or if heating the substance.[1] The OV cartridge adsorbs alcohol vapors effectively.[1]
Body Lab Coat (Cotton/Poly Blend) + Chemical Apron (for bulk)Standard protection.[1] A rubberized apron is required only during drum transfers to prevent saturation of clothing.

Operational Protocol: From Storage to Disposal[5]

This workflow is designed to minimize static generation and vapor accumulation.

Phase 1: Storage & Engineering Controls[6]
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents (e.g., perchlorates, nitrates).[1][5] Ensure container is tightly sealed to prevent moisture absorption (hygroscopic tendency).[1]

  • Ventilation: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

Phase 2: Handling & Transfer
  • Inspect PPE: Verify glove integrity (air inflation test) before donning.[1]

  • Static Grounding: While the flash point is relatively high (>60°C), static discharge can still ignite mists.[1] Ground metal containers during bulk transfer.[1]

  • Aliquotting: Use positive displacement pipettes for small volumes to handle viscosity and prevent dripping.

  • Heating: If reaction requires heat, use an oil bath or heating mantle with a temperature controller. Never use an open flame.

Phase 3: Waste Disposal
  • Classification: Non-halogenated organic solvent waste.[1]

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream to prevent exothermic reactions.

  • Protocol: Collect in high-density polyethylene (HDPE) or glass containers. Label clearly as "Combustible - Organic Solvents."[1]

Emergency Response & Spill Management

Spill Response Logic

In the event of a spill, the response must be graded by volume.

  • Minor Spill (<100 mL): Absorb with paper towels or vermiculite within the fume hood.[1] Place in chemical waste.[1]

  • Major Spill (>100 mL or outside hood): Evacuate area. Don heavy-duty Nitrile gloves and respirator.[1] Dike with absorbent socks.[1] Use non-combustible absorbent (sand/clay).[1][6]

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash (enhances absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses if present.[1][2][3]

  • Inhalation: Move to fresh air immediately.

Visualizations

Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree guides the researcher through the safety logic before an experiment begins.

RiskAssessment Start Start: Handling 4,6-Dimethylheptan-2-ol AssessVol Assess Volume & Temperature Start->AssessVol HighRisk High Vol (>1L) OR Heated AssessVol->HighRisk Yes LowRisk Low Vol (<100mL) & Ambient AssessVol->LowRisk No PPE_Heavy REQUIRED PPE: - Heavy Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat + Apron - OV Respirator (if no hood) HighRisk->PPE_Heavy HoodCheck Is Fume Hood Available? LowRisk->HoodCheck HoodCheck->PPE_Heavy No (Respiratory Risk) PPE_Std REQUIRED PPE: - Disposable Nitrile Gloves - Safety Goggles - Lab Coat HoodCheck->PPE_Std Yes Action Proceed with Experiment PPE_Heavy->Action PPE_Std->Action

Caption: Decision matrix for selecting appropriate PPE based on operational volume and engineering controls.

Diagram 2: Spill Response Workflow

A step-by-step flow for managing accidental release.

SpillResponse Spill Spill Detected Evaluate Evaluate: Volume & Location Spill->Evaluate Minor Minor (<100mL) Inside Hood Evaluate->Minor Major Major (>100mL) Or Outside Hood Evaluate->Major ActionMinor 1. Don Nitrile Gloves 2. Absorb w/ Pads 3. Bag as Chem Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Ventilate 3. Don Respirator + Apron 4. Dike & Absorb Major->ActionMajor Disposal Disposal: Non-Halogenated Waste ActionMinor->Disposal ActionMajor->Disposal

Caption: Protocol for containment and cleanup of 4,6-dimethylheptan-2-ol spills.

References

  • PubChem. (2025).[1] 4,6-Dimethylheptan-2-ol Compound Summary (CID 521311).[1] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - GHS Classification for 4,6-dimethylheptan-2-ol.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. [Link][1][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.